1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKONCKLGHQSUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200394 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610791-06-5 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610791-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: The Rising Prominence of Substituted Azetidines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of conformationally constrained scaffolds is a paramount approach for optimizing the pharmacological profiles of therapeutic candidates. Among these, the azetidine motif has emerged as a particularly valuable building block.[1][2] Its inherent ring strain, which lies between that of the highly reactive aziridines and the more flexible pyrrolidines, imparts a unique conformational rigidity.[2] This rigidity can pre-organize substituents in a defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of substituents onto the azetidine ring, such as at the 3-position, provides a vector for molecular exploration and the fine-tuning of physicochemical properties.
This technical guide focuses on a specific, yet increasingly relevant, member of this class: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid . As a bifunctional molecule, featuring a protected amine and a carboxylic acid on a stereochemically rich quaternary center, it serves as a powerful synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity, making it amenable to standard peptide coupling and other derivatization protocols. This guide will provide an in-depth analysis of its chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications, offering valuable insights for researchers, scientists, and drug development professionals. While specific experimental data for this exact 3-ethyl derivative is not widely published, this guide will leverage data from the parent compound, 1-Boc-azetidine-3-carboxylic acid, and related analogs to provide expert-driven, scientifically sound extrapolations.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block are critical for its handling, reactivity, and the properties of the final compounds it is incorporated into. Below is a summary of the known properties of the parent compound, 1-Boc-azetidine-3-carboxylic acid, alongside estimated properties for the target 3-ethyl analog. These estimations are based on established principles of physical organic chemistry, where the addition of an ethyl group is expected to increase the molecular weight and lipophilicity (logP), and potentially influence the melting point.
| Property | 1-Boc-azetidine-3-carboxylic acid | This compound (Estimated) |
| CAS Number | 142253-55-2[3][4][5] | Not available |
| Molecular Formula | C₉H₁₅NO₄[5][6] | C₁₁H₁₉NO₄ |
| Molecular Weight | 201.22 g/mol [5][6] | 229.27 g/mol |
| Appearance | White to off-white or light yellow powder/solid[4][5] | Expected to be a white to off-white solid |
| Melting Point | 102-108 °C[3] | Likely in a similar or slightly different range, dependent on crystalline packing |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents | Expected to have similar solubility, with potentially increased solubility in less polar solvents |
| pKa | Estimated to be around 3-4 for the carboxylic acid | Expected to be in a similar range, with minor electronic effects from the ethyl group |
Synthesis and Reactivity: A Strategic Overview
A common and effective approach involves the alkylation of a suitable precursor, such as the enolate of a protected azetidinone derivative. A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
This approach offers a convergent and scalable route to the desired product. The reactivity of this compound is primarily dictated by its two functional groups: the Boc-protected amine and the carboxylic acid.
The Boc group is a standard protecting group in peptide synthesis and organic chemistry. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to liberate the secondary amine. This allows for subsequent functionalization, such as acylation or alkylation.
The carboxylic acid moiety can undergo a variety of transformations, most notably amide bond formation. Standard peptide coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, HBTU), can be employed to couple this building block with a wide range of amines. The presence of the 3-ethyl group may introduce some steric hindrance, potentially requiring slightly more forcing conditions or longer reaction times for the coupling reaction compared to the unsubstituted analog.
Caption: Key reactions of this compound.
Applications in Drug Discovery: A Scaffold for Innovation
Substituted azetidines are increasingly sought-after in drug discovery programs for several compelling reasons:
-
Conformational Constraint: The rigid azetidine ring restricts the conformational freedom of appended substituents, which can lead to improved binding affinity and selectivity for the target protein.
-
Novel Chemical Space: The incorporation of 3,3-disubstituted azetidines provides access to novel chemical space, moving away from more traditional, "flat" aromatic structures. This can be crucial for developing compounds with unique pharmacological profiles and intellectual property.
-
Improved Physicochemical Properties: The saturated, polar nature of the azetidine ring can be used to modulate key drug-like properties such as solubility and metabolic stability. The ethyl group in the target molecule can further enhance lipophilicity where desired.
-
Bioisosteric Replacement: The azetidine-3-carboxylic acid core can serve as a constrained bioisostere for other amino acids or functional groups, helping to probe the structure-activity relationships of a lead compound.
Experimental Protocols: A Practical Guide
The following are hypothetical, yet representative, experimental protocols for the synthesis and a common transformation of this compound. These are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of this compound
Caption: A step-by-step workflow for the synthesis protocol.
Protocol 2: Amide Coupling with Benzylamine
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Reagents: Add benzylamine (1.1 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and an activator like hydroxybenzotriazole (HOBt, 1.2 eq).
-
Base: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not available, precautions for handling similar research chemicals should be strictly followed. The parent compound, 1-Boc-azetidine-3-carboxylic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including a conformationally constrained azetidine core and orthogonal protecting groups, make it an attractive starting material for the synthesis of novel and complex molecules. While direct experimental data for this specific analog is limited, this guide provides a comprehensive overview of its anticipated properties, synthesis, and reactivity based on sound chemical principles and data from closely related compounds. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the importance of such well-defined building blocks is poised to increase significantly.
References
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Chemical Suppliers. 1-n-boc-azetidine-3-carboxylic acid. [Link]
-
PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]
-
Couty, F., & Evano, G. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
-
Forró, E., & Fülöp, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]
-
Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 10009–10015. [Link]
-
Klittich, C. J. R., et al. (2023). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ACS Agricultural Science & Technology. [Link]
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ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5734-5777. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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An In-depth Technical Guide to the Structural Analysis of N-Boc-3-ethylazetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analysis of N-Boc-3-ethylazetidine-3-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into the strategic importance of this molecule, outline detailed protocols for its characterization, and provide insights into the interpretation of the resulting data. This document is designed to be a practical resource for researchers engaged in the synthesis, analysis, and application of novel chemical entities.
The Strategic Importance of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in drug discovery.[1] Its growing prevalence stems from its unique conformational properties. The strained four-membered ring imparts a degree of rigidity that is advantageous in drug design, helping to lock in bioactive conformations and improve binding affinity to biological targets.[2] Azetidines serve as valuable bioisosteres for more common saturated heterocycles like pyrrolidines and piperidines, often leading to improved physicochemical properties such as solubility and metabolic stability.
N-Boc-3-ethylazetidine-3-carboxylic acid is a particularly valuable derivative. The N-Boc (tert-butyloxycarbonyl) protecting group facilitates its use in peptide synthesis and other coupling reactions by preventing unwanted side reactions at the nitrogen atom. The carboxylic acid moiety provides a handle for further functionalization, while the ethyl group at the 3-position introduces a specific steric and electronic profile that can be crucial for optimizing interactions with a target protein. The synthesis of such functionalized azetidines, while historically challenging, has seen significant advancements, making them more accessible for drug discovery programs.[1]
Synthesis of N-Boc-3-ethylazetidine-3-carboxylic acid
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for N-Boc-3-ethylazetidine-3-carboxylic acid.
Comprehensive Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of N-Boc-3-ethylazetidine-3-carboxylic acid. This section details the key analytical methods and the expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemistry of the target compound.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the azetidine ring, and the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (azetidine ring) | 3.8 - 4.2 | Multiplet | 4H |
| -CH₂- (ethyl group) | 1.8 - 2.2 | Quartet | 2H |
| -CH₃ (ethyl group) | 0.9 - 1.2 | Triplet | 3H |
| -C(CH₃)₃ (Boc group) | 1.4 - 1.5 | Singlet | 9H |
| -COOH | 10 - 12 | Broad Singlet | 1H |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carboxylic acid) | 175 - 180 |
| C=O (Boc group) | 155 - 160 |
| -C(CH₃)₃ (Boc group) | 80 - 85 |
| -C- (quaternary, azetidine ring) | 55 - 65 |
| -CH₂- (azetidine ring) | 50 - 60 |
| -CH₂- (ethyl group) | 25 - 35 |
| -CH₃ (ethyl group) | 8 - 12 |
| -C(CH₃)₃ (Boc group) | 28 - 30 |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
For N-Boc-3-ethylazetidine-3-carboxylic acid (Molecular Formula: C₁₁H₁₉NO₄), the expected molecular weight is approximately 229.27 g/mol .
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 230.13 | Protonated molecular ion |
| [M-C₄H₈]⁺ | 174.08 | Loss of isobutylene from the Boc group |
| [M-Boc]⁺ | 130.08 | Loss of the entire Boc group |
| [M-COOH]⁺ | 184.14 | Loss of the carboxylic acid group |
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragments.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (carboxylic acid) | 2500 - 3300 (broad) | Stretching vibration |
| C-H (alkane) | 2850 - 3000 | Stretching vibration |
| C=O (carboxylic acid) | 1700 - 1725 | Stretching vibration |
| C=O (Boc carbamate) | 1680 - 1700 | Stretching vibration |
| C-N (azetidine) | 1100 - 1300 | Stretching vibration |
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Structure Validation: Validate the final structure using crystallographic software to ensure its quality and accuracy.
Caption: Workflow for the structural analysis of N-Boc-3-ethylazetidine-3-carboxylic acid.
Conclusion
The structural analysis of N-Boc-3-ethylazetidine-3-carboxylic acid requires a combination of sophisticated analytical techniques. This guide provides a framework for researchers to approach the characterization of this and similar novel molecules. By systematically applying NMR, mass spectrometry, FTIR, and, when possible, X-ray crystallography, a complete and unambiguous structural assignment can be achieved, which is a critical step in the drug discovery and development process.
References
-
Singh, G. S., & D'hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100110. [Link]
-
De Kimpe, N., & De Cock, W. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
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A Technical Guide to the Synthesis and Characterization of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid, a valuable building block in medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug development for their ability to impart conformational rigidity and improve physicochemical properties.[1] This document details a robust synthetic protocol, explains the critical process parameters, and outlines the analytical methods required for structural verification and purity assessment, tailored for researchers and professionals in organic synthesis and drug discovery.
Introduction: The Strategic Value of Substituted Azetidines
Azetidines, saturated four-membered nitrogen-containing heterocycles, are considered valuable motifs in modern drug design. Their strained ring system introduces a defined three-dimensional geometry into molecules, which can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of metabolism. Specifically, C3-disubstituted azetidines, such as the title compound, serve as constrained β-amino acid bioisosteres, offering a unique conformational profile compared to more flexible acyclic or larger ring-based analogues.[1]
The incorporation of an N-Boc (tert-butoxycarbonyl) protecting group provides a stable, yet readily cleavable, handle essential for multi-step syntheses, particularly in peptide chemistry and the construction of complex molecular architectures. The ethyl group at the C3 position adds lipophilicity and specific steric bulk, making this scaffold a versatile starting point for exploring structure-activity relationships (SAR) in drug candidates. This guide presents a reliable method for its preparation, starting from a commercially available precursor.
Synthetic Strategy and Workflow
The most direct and reliable approach to synthesizing this compound involves the α-alkylation of a corresponding ester derivative, followed by saponification. This strategy is predicated on the generation of a stabilized enolate at the C3 position, which can then react with an alkylating agent.
Overall Synthetic Workflow
The process begins with the deprotonation of 1-Boc-azetidine-3-carboxylic acid ethyl ester to form a lithium enolate. This intermediate is then alkylated with ethyl iodide. Subsequent purification and saponification of the resulting diester yield the target carboxylic acid.
Caption: Overall workflow for the synthesis and characterization.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity |
| 1-Boc-azetidine-3-carboxylic acid ethyl ester | 1346674-10-9 | Commercially available | >97% |
| Diisopropylamine | 108-18-9 | Acros Organics, Sigma-Aldrich | >99.5% |
| n-Butyllithium (n-BuLi) | 109-72-8 | Acros Organics, Sigma-Aldrich | 2.5 M in hexanes |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Acros Organics, Sigma-Aldrich | <50 ppm H₂O |
| Ethyl Iodide (EtI) | 75-03-6 | Acros Organics, Sigma-Aldrich | >99% |
| Lithium Hydroxide (LiOH) monohydrate | 1310-66-3 | Fisher Scientific | >98% |
| Hydrochloric Acid (HCl) | 7647-01-0 | Fisher Scientific | 1 M solution |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | Standard lab preparation | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Fisher Scientific | - |
Synthesis of Ethyl 1-Boc-3-ethylazetidine-3-carboxylate
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: In a separate flame-dried flask, dissolve ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (2.29 g, 10.0 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C. Transfer the substrate solution to the LDA solution via cannula, slowly over 15 minutes. The formation of the enolate is typically accompanied by a color change. Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (1.2 mL, 15.0 mmol) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it warm slowly to room temperature overnight (approx. 16 hours).
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the title ester as a clear oil.
Synthesis of 1-Boc-3-ethylazetidine-3-carboxylic acid (Saponification)
-
Hydrolysis: Dissolve the purified ethyl 1-Boc-3-ethylazetidine-3-carboxylate (approx. 10.0 mmol) in a mixture of THF (40 mL) and water (20 mL). Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-6 hours).
-
Acidification and Extraction: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material. Cool the aqueous layer to 0 °C and acidify to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Final Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a white to off-white solid.[2][3]
Mechanistic Insights: The α-Alkylation Step
The success of this synthesis hinges on the efficient and selective alkylation at the C3 position. The choice of reagents and conditions is critical to achieving a high yield and avoiding side reactions.
Causality Behind Experimental Choices:
-
Base (LDA): A strong, non-nucleophilic, sterically hindered base like LDA is required. Its strength (pKa of diisopropylamine is ~36) ensures complete and rapid deprotonation of the α-proton of the ester (pKa ~25), driving the equilibrium to the enolate form. Its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group, which would lead to amide byproducts.
-
Temperature (-78 °C): Performing the deprotonation and alkylation at low temperatures is crucial for kinetic control. It prevents side reactions such as Claisen condensation, enolate decomposition, and ensures that the thermodynamically more stable enolate is formed and reacts cleanly.
-
Solvent (THF): Anhydrous aprotic polar solvents like THF are ideal because they solvate the lithium cation, do not interfere with the strong base, and have a low freezing point suitable for the reaction temperature.
Caption: Key mechanism: LDA-mediated enolate formation and alkylation.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the final product.
Spectroscopic Data (Expected)
The following tables summarize the expected NMR and MS data for the target compound.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~4.15 | d, J=8.8 Hz | 2H | Azetidine CH₂ (cis to ethyl) |
| ~3.95 | d, J=8.8 Hz | 2H | Azetidine CH₂ (trans to ethyl) |
| ~1.95 | q, J=7.5 Hz | 2H | -CH₂CH₃ |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| ~0.95 | t, J=7.5 Hz | 3H | -CH₂CH₃ |
Note: The acidic proton of the carboxylic acid is often broad and may exchange with D₂O.[4] The azetidine protons can appear as a complex multiplet but are often seen as two distinct doublets.
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | -COOH |
| ~156 | N-COO- (Boc carbonyl) |
| ~80.5 | -C(CH₃)₃ (Boc quaternary C) |
| ~55 | Azetidine CH₂ |
| ~45 | Azetidine C3 (quaternary) |
| ~28.5 | -C(CH₃)₃ (Boc methyls) |
| ~28 | -CH₂CH₃ |
| ~8.5 | -CH₂CH₃ |
Note: The carbonyl carbon of a carboxylic acid typically appears between 160-180 ppm.[4]
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive method for confirming the elemental composition.
-
Expected m/z for C₁₁H₁₉NO₄ [M+Na]⁺: Calculated: 252.1206, Found: 252.120 ± 0.005
-
Expected m/z for C₁₁H₁₉NO₄ [M-H]⁻: Calculated: 228.1241, Found: 228.124 ± 0.005
-
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress. A typical solvent system for the final acid is 50% ethyl acetate in hexanes with 1% acetic acid. The acid product should have a lower Rf than its ester precursor.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the final purity of the compound. A C18 reverse-phase column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid is a standard method. Purity should be >95% for use in further applications.
Conclusion and Applications
This guide outlines a reliable and well-precedented synthetic route for this compound. The methodology relies on a classical enolate alkylation, a fundamental transformation in organic synthesis.[5] The detailed protocols and characterization data serve as a practical resource for researchers in medicinal chemistry and drug development. The title compound is an important building block for creating novel peptide mimics, scaffolds for combinatorial libraries, and complex molecular probes, enabling the continued exploration of this privileged chemical space.
References
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Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., & Choi, C. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]
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Cikotiene, I., et al. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
- (n.d.). Process for making azetidine-3-carboxylic acid.
-
Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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(n.d.). 1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER, CAS No. 610791-05-4. iChemical. [Link]
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(1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed. [Link]
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(n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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(n.d.). 1-Boc-Azetidine-3-carboxylic acid. PubChem. [Link]
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(2025). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. ACS Fall 2025. [Link]
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Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [Link]
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(n.d.). 1-Boc-azetidine-3-carboxylic acid, 97%. Fisher Scientific. [Link]
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(n.d.). 1-Boc-azetidine-3-carboxylic acid. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. [Link]
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D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
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(2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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(n.d.). Synthesis of substituted carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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Navigating the Landscape of Constrained Scaffolds: A Technical Guide to 1-(Tert-butoxy)carbonyl-azetidine-3-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Azetidine Core
The incorporation of small, constrained rings into drug candidates is a powerful strategy for optimizing pharmacological properties. The azetidine ring, in particular, imparts a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen provides a stable, yet readily cleavable handle, essential for multi-step synthetic sequences like solid-phase peptide synthesis.[1]
This guide will delve into the fundamental properties, synthesis, and applications of 1-Boc-azetidine-3-carboxylic acid, providing a foundational understanding for researchers looking to leverage this versatile building block.
Physicochemical and Safety Profile of 1-Boc-azetidine-3-carboxylic acid
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 142253-55-2 | [1][2] |
| Molecular Formula | C₉H₁₅NO₄ | [1][3] |
| Molecular Weight | 201.22 g/mol | [1][3] |
| Appearance | White to faintly beige powder or small lumps | [1] |
| Melting Point | 102.0 - 108.0 °C | [4] |
| Solubility | Low water solubility | [5] |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(O)=O | [1][2] |
| InChI Key | NCADHSLPNSTDMJ-UHFFFAOYSA-N | [1] |
Safety and Handling
1-Boc-azetidine-3-carboxylic acid is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a dust mask (type N95 or equivalent), should be worn when handling the solid material.[1]
-
GHS Hazard Statements:
-
Storage: The compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[6][7]
-
Incompatibilities: Avoid strong oxidizing agents.[7]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[7]
Synthetic Approaches and Methodologies
The synthesis of 1-Boc-azetidine-3-carboxylic acid and its derivatives is a topic of significant interest. The primary and most direct method involves the protection of the commercially available azetidine-3-carboxylic acid.
Standard Boc Protection Protocol
The most common laboratory-scale synthesis involves the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
Dissolution: Dissolve azetidine-3-carboxylic acid in a suitable solvent system, such as a mixture of methanol and water.
-
Basification: Add a base, such as triethylamine or sodium hydroxide, to deprotonate the carboxylic acid and the secondary amine.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by crystallization or column chromatography to yield 1-Boc-azetidine-3-carboxylic acid as a white solid.
Caption: Workflow for the Boc protection of azetidine-3-carboxylic acid.
Synthesis of 3-Substituted Derivatives
The synthesis of 3-substituted azetidine-3-carboxylic acids, such as the target 3-ethyl derivative, requires more elaborate multi-step strategies. While a specific protocol for the ethyl derivative is not documented in the provided search results, general approaches to 3-substituted azetidines can be adapted.[8][9] One potential retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis for 3-ethyl-azetidine-3-carboxylic acid.
This theoretical pathway involves:
-
Oxidation: Oxidation of a suitable protected azetidine precursor to the corresponding 3-oxoazetidine ester.
-
Alkylation: A Grignard reaction with ethylmagnesium bromide to introduce the ethyl group at the 3-position.
-
Hydrolysis: Saponification of the ester to yield the final carboxylic acid.
Each of these steps would require careful optimization of reaction conditions and protecting group strategies to achieve the desired product.
Applications in Research and Drug Development
The unique structural features of 1-Boc-azetidine-3-carboxylic acid make it a valuable tool for medicinal chemists and peptide scientists.
Peptide Synthesis
As a constrained, non-canonical amino acid, 1-Boc-azetidine-3-carboxylic acid is frequently incorporated into peptides to induce specific secondary structures and enhance resistance to proteolytic degradation. The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1] The rigid azetidine ring restricts the phi (Φ) and psi (Ψ) dihedral angles, leading to more predictable peptide conformations.
Scaffolding in Medicinal Chemistry
The azetidine core is a key component in a variety of biologically active molecules. Azetidine-3-carboxylic acid derivatives serve as versatile building blocks for the synthesis of compounds targeting a wide range of diseases, including neurological disorders. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures.
Triple Reuptake Inhibitors (TRIs)
Research has shown that novel 3-substituted azetidine derivatives can act as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[8] This highlights the potential of the azetidine scaffold in the development of new antidepressant agents.
Conclusion
1-Boc-azetidine-3-carboxylic acid is a cornerstone building block for the introduction of the conformationally constrained azetidine motif in drug discovery and peptide science. While direct synthetic routes and characterization data for the 3-ethyl substituted analogue are not widely published, established synthetic methodologies for 3-substituted azetidines provide a clear roadmap for its potential preparation. The continued exploration of azetidine-containing scaffolds promises to yield novel therapeutic agents with improved pharmacological profiles.
References
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PubChem. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. [Link]
-
PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]
-
Chemical-Suppliers.com. 1-n-boc-azetidine-3-carboxylic acid | CAS 142253-55-2. [Link]
-
Han, Y., et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. J Med Chem. 2012 Sep 27;55(18):8188-92. [Link]
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Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Pest Management Science. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. [Link]
-
Van Hende, E., et al. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. J Org Chem. 2009 Mar 6;74(5):2250-3. [Link]
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Molecules. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]
-
Capot Chemical. MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. [Link]
-
Journal of the American Chemical Society. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]
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N-Boc-3-ethylazetidine-3-carboxylic acid IUPAC name and synonyms
An In-depth Technical Guide to N-Boc-3-ethylazetidine-3-carboxylic Acid for Advanced Research
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of N-Boc-3-ethylazetidine-3-carboxylic acid, a specialized building block for drug discovery and peptide synthesis. While direct literature on this specific ethyl-substituted analog is sparse, this document synthesizes information from closely related compounds and established chemical principles to offer expert insights into its nomenclature, synthesis, properties, and applications.
Nomenclature and Chemical Identity
The systematic identification of a molecule is foundational to its study. Below are the IUPAC name and common synonyms for the title compound.
-
IUPAC Name: 3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid.[1]
-
Common Synonyms: 1-(tert-butoxycarbonyl)-3-ethylazetidine-3-carboxylic acid, N-Boc-3-ethylazetidine-3-carboxylic acid, 1-Boc-3-ethyl-azetidine-3-carboxylic acid.
-
CAS Number: Not assigned in publicly available databases as of early 2026. For reference, the parent compound, N-Boc-azetidine-3-carboxylic acid, is registered under CAS Number 142253-55-2.[2][3][4][5][6]
Chemical Structure
The structure features a four-membered azetidine ring, which imparts significant conformational rigidity. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in peptide chemistry to prevent unwanted side reactions. The C3 position is a quaternary carbon, substituted with both an ethyl group and a carboxylic acid.
Physicochemical Properties: A Comparative Overview
Quantitative data for N-Boc-3-ethylazetidine-3-carboxylic acid is not experimentally determined in the literature. However, we can calculate its fundamental properties and compare them to its well-documented methyl and unsubstituted analogs to predict its behavior.
| Property | N-Boc-azetidine-3-carboxylic acid | N-Boc-3-methylazetidine-3-carboxylic acid | N-Boc-3-ethylazetidine-3-carboxylic acid |
| Molecular Formula | C₉H₁₅NO₄[3] | C₁₀H₁₇NO₄[1] | C₁₁H₁₉NO₄ |
| Molecular Weight | 201.22 g/mol [3] | 215.25 g/mol [1] | 229.27 g/mol |
| Predicted LogP | ~0.5 | ~1.0 | ~1.5 |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | 66.8 Ų | 66.8 Ų |
Expert Insights: The addition of an ethyl group is expected to increase the lipophilicity (as indicated by the predicted LogP) compared to the methyl and unsubstituted analogs. This modification can be crucial in drug development for enhancing membrane permeability and influencing pharmacokinetic profiles. The core polar surface area, dictated by the Boc-protected amine and the carboxylic acid, remains constant.
Strategic Synthesis Pathway
Synthesizing this quaternary, 3-substituted azetidine requires a strategic approach. While no direct protocol exists, a reliable pathway can be extrapolated from established methods for creating similar structures, such as the alkylation of N-Boc-3-cyanoazetidine or related precursors.[7] A plausible and robust multi-step synthesis is outlined below.
Proposed Synthetic Protocol
Objective: To synthesize 1-(tert-butoxycarbonyl)-3-ethylazetidine-3-carboxylic acid from commercially available 1-Boc-azetidin-3-one.
Pillar of Trustworthiness: This protocol relies on a sequence of high-yielding, well-documented reaction types, ensuring a self-validating and reproducible workflow.
-
Step 1: Strecker Reaction for Aminonitrile Formation
-
Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones.
-
Procedure:
-
Dissolve 1-Boc-azetidin-3-one (1.0 eq) in a suitable solvent like methanol.
-
Add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product, 1-Boc-3-amino-3-cyanoazetidine, with ethyl acetate.
-
Purify by column chromatography.
-
-
-
Step 2: Diazotization and Ethyl Group Introduction
-
Rationale: This step involves a radical-mediated reaction to replace the amino group with an ethyl group.
-
Procedure:
-
Dissolve the aminonitrile from Step 1 (1.0 eq) in a suitable solvent system (e.g., acetonitrile/water).
-
Cool the solution to 0°C and add a source of ethyl radicals, such as a triethylborane solution (1.5 eq), and a radical initiator like AIBN (0.1 eq).
-
Slowly add isoamyl nitrite (1.2 eq) to initiate the diazotization.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction, perform an aqueous workup, and extract the product, 1-Boc-3-cyano-3-ethylazetidine.
-
Purify via column chromatography.
-
-
-
Step 3: Hydrolysis of the Nitrile to Carboxylic Acid
-
Rationale: The final step is the vigorous hydrolysis of the nitrile functional group to the desired carboxylic acid.
-
Procedure:
-
Suspend the cyanoazetidine from Step 2 (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours until nitrile hydrolysis is complete (monitored by LC-MS).
-
Cool the reaction mixture and adjust the pH to ~3-4 with a base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, N-Boc-3-ethylazetidine-3-carboxylic acid.
-
-
Synthesis Workflow Diagram
Applications in Medicinal Chemistry and Drug Development
The azetidine scaffold is a "privileged" structure in modern medicinal chemistry, valued for its ability to impart favorable pharmacological properties.[8][9][10]
The Role of the Azetidine Scaffold
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of molecules. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[11]
-
Bioisosteric Replacement: Azetidines are often used as bioisosteres for other common chemical groups. For instance, they can replace piperidine or pyrrolidine rings to fine-tune physicochemical properties like solubility and lipophilicity, or to explore novel intellectual property space.[12]
-
Improved Physicochemical Properties: The presence of the nitrogen atom can serve as a hydrogen bond acceptor, improving aqueous solubility and modulating pKa. The rigid structure often leads to increased metabolic stability compared to more flexible aliphatic chains.
Utility as a Non-Canonical Amino Acid
N-Boc-3-ethylazetidine-3-carboxylic acid is a non-canonical amino acid that can be incorporated into peptides to create novel peptidomimetics.[13]
-
Peptide Backbone Modification: When integrated into a peptide sequence, the azetidine ring introduces a "kink" or rigid turn, fundamentally altering the peptide's secondary structure. This can lead to peptides with unique folding patterns and enhanced resistance to proteolytic degradation.[13]
-
Solid-Phase Peptide Synthesis (SPPS): The Boc-protected nitrogen and the free carboxylic acid make this molecule perfectly suited for standard SPPS protocols.[14] The Boc group is stable during peptide coupling but can be readily removed with a strong acid like trifluoroacetic acid (TFA) to allow for chain elongation.
Logical Framework for Application
Expert Insights on the Ethyl Group: The introduction of the 3-ethyl group, as opposed to a methyl or hydrogen, provides a valuable tool for medicinal chemists. This subtle modification can:
-
Enhance van der Waals Interactions: The larger ethyl group can form more significant hydrophobic interactions within a protein's binding pocket, potentially increasing potency.
-
Block Metabolic Sites: A quaternary center is inherently more resistant to metabolic oxidation. The presence of the ethyl group further shields the molecule, potentially increasing its in vivo half-life.
-
Fine-Tune Lipophilicity: As noted, the ethyl group increases lipophilicity, which can be strategically used to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
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Azetidines of pharmacological interest. PubMed. [Link]
-
Relevance and chemistry of azetidines and ABBs. ResearchGate. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
PubChem. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PubMed Central. [Link]
-
Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]
- Google Patents. A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
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-
ChemBK. 1-(tert-Butoxycarbonyl)azetidine-3-carboxaldehyde. [Link]
-
Aapptec Peptides. Boc-Azetidine-3-carboxylic acid. [Link]
-
Chemical-Suppliers.com. 1-n-boc-azetidine-3-carboxylic acid. [Link]
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Spectroscopic data for 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Introduction
This compound is a substituted amino acid derivative that holds potential as a valuable building block in medicinal chemistry and drug development. Its rigid azetidine core, combined with the ethyl and carboxylic acid functionalities, offers a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in peptide synthesis, allowing for controlled chemical transformations.
Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the NMR, IR, and MS data for this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages data from analogous structures and fundamental spectroscopic principles to offer a comprehensive and scientifically grounded forecast of its spectral characteristics.
This whitepaper is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound or similar structures. It aims to serve as a practical reference for spectral interpretation and a guide for the experimental work required for its characterization.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide predicted ¹H and ¹³C NMR data for the title compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the ethyl group, the Boc protecting group, and the carboxylic acid. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| H on O16 (COOH) | 10.0 - 12.0 | broad singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O. |
| H on C2 & C4 | 3.9 - 4.2 | triplet | 4H | Protons on the azetidine ring adjacent to the nitrogen atom are deshielded. They are expected to appear as triplets due to coupling with each other through the nitrogen (in some cases, they can be non-equivalent and appear as two separate signals). |
| H on C12 (Et CH₂) | 1.8 - 2.0 | quartet | 2H | The methylene protons of the ethyl group are deshielded by the adjacent quaternary carbon and will appear as a quartet due to coupling with the methyl protons. |
| H on C9, C10, C11 (t-Bu) | 1.45 | singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |
| H on C13 (Et CH₃) | 0.9 - 1.1 | triplet | 3H | The methyl protons of the ethyl group are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of two carbonyl groups and a quaternary carbon atom will be key features.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C14 (COOH) | 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C5 (Boc C=O) | 155 - 160 | The carbonyl carbon of the carbamate is also significantly deshielded. |
| C8 (t-Bu C) | 80 - 82 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, resulting in a downfield shift. |
| C2 & C4 | 55 - 60 | The carbons of the azetidine ring adjacent to the nitrogen are deshielded. |
| C3 | 45 - 50 | The quaternary carbon of the azetidine ring is in a relatively shielded environment. |
| C12 (Et CH₂) | 30 - 35 | The methylene carbon of the ethyl group is in a typical aliphatic region. |
| C9, C10, C11 (t-Bu CH₃) | 28 - 30 | The methyl carbons of the tert-butyl group are equivalent and shielded. |
| C13 (Et CH₃) | 8 - 12 | The methyl carbon of the ethyl group is in a highly shielded aliphatic environment. |
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring NMR spectra for a solid organic compound like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry NMR tube. Common solvents for this type of molecule include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3] The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.[4]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, carbamate, and alkyl groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 2850-2980 | Medium | C-H stretch | Alkyl (Ethyl and t-Butyl) |
| ~1740 | Strong | C=O stretch | Carboxylic Acid (Dimer) |
| ~1690 | Strong | C=O stretch | Carbamate (Boc group) |
| 1200-1300 | Strong | C-O stretch | Carboxylic Acid and Carbamate |
| 1150-1170 | Strong | C-N stretch | Azetidine |
Causality Behind IR Absorptions:
-
O-H Stretch: The carboxylic acid O-H bond will give rise to a very broad and strong absorption band in the 2500-3300 cm⁻¹ region due to strong intermolecular hydrogen bonding.[1][5]
-
C-H Stretch: The sp³ C-H bonds of the ethyl and tert-butyl groups will show medium to strong absorptions just below 3000 cm⁻¹.[6]
-
C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O, likely existing as a hydrogen-bonded dimer in the solid state, will absorb at a higher frequency (around 1740 cm⁻¹) than the carbamate C=O (around 1690 cm⁻¹).[7][8][9] The exact positions can vary depending on the physical state of the sample.
Experimental Protocol for IR Data Acquisition
A common and reliable method for obtaining an IR spectrum of a solid sample is the thin solid film method.[10][11]
-
Sample Preparation:
-
Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[11]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If the peaks are too intense (saturated), the film is too thick. Clean the plate and prepare a new, thinner film using a more dilute solution. If the peaks are too weak, add another drop of the solution to the existing film and re-measure.[11]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.[13][14][15]
Predicted Mass Spectrometry Data (ESI):
-
Molecular Formula: C₁₂H₂₁NO₄
-
Molecular Weight: 243.30 g/mol
-
Positive Ion Mode ([M+H]⁺): The protonated molecule is expected at m/z 244.1. This would likely be the molecular ion peak.
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule is expected at m/z 242.1. Given the acidic nature of the carboxylic acid, this ion may be prominent in the negative ion mode.[7]
Predicted Fragmentation Pattern:
The Boc protecting group is known to be labile in the mass spectrometer and can fragment in several characteristic ways.[16][17][18][19]
Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.
-
Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and any adducts.
-
To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a new chemical entity.
Conclusion
This technical guide provides a comprehensive set of predicted spectroscopic data for this compound, a molecule of interest in synthetic and medicinal chemistry. While experimental verification is the ultimate standard, these predictions, grounded in established spectroscopic principles and data from analogous structures, offer a robust framework for researchers. The detailed analyses of expected NMR shifts, IR absorption bands, and mass spectrometric fragmentation patterns, coupled with standardized experimental protocols, are designed to facilitate the efficient and accurate characterization of this compound. This guide serves as a valuable resource, enabling scientists to anticipate spectral features, design appropriate analytical experiments, and confidently interpret the resulting data.
References
-
Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 2002 , 79 (1), 104A. [Link]
-
IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. [Link]
-
Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A, 2000 , 881 (1-2), 387-395. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 2024 , 58 (20), 8569–8578. [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 2008 , 80 (24), 9579–9586. [Link]
-
Sample preparation for FT-IR. [Link]
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 2008 , 22 (21), 3421-3431. [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 2006 , 20 (16), 2447-2454. [Link]
-
How to prepare IR samples? - ResearchGate. [Link]
-
Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. - ResearchGate. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 2010 , 45 (4), 396-405. [Link]
-
Lab 2 - Infrared Spectroscopy (IR) - WebAssign. [Link]
-
NMR solvent selection - that also allows sample recovery. BioChromato. [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2019 , 24 (13), 2475. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016 , 20 (7), 1194–1220. [Link]
-
Which solvents I should use for taking NMR of amino acid? - ResearchGate. [Link]
-
The Infrared Absorption of Amino Acid Side Chains. - ResearchGate. [Link]
-
IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Table of IR Absorptions. [Link]
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- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]
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- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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- 18. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Introduction: The Significance of N-Boc-3-ethylazetidine-3-carboxylic Acid in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility of N-Boc-3-ethylazetidine-3-carboxylic Acid in Common Organic Solvents
N-Boc-3-ethylazetidine-3-carboxylic acid is a structurally unique and valuable building block in contemporary medicinal chemistry and drug development.[1] Its rigid azetidine core, combined with the lipophilic N-Boc protecting group and the functional carboxylic acid handle, offers a compelling three-dimensional scaffold for the synthesis of novel therapeutic agents.[1] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in synthesis, purification, and formulation processes. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of N-Boc-3-ethylazetidine-3-carboxylic acid, offering field-proven insights for researchers and drug development professionals.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The structure of N-Boc-3-ethylazetidine-3-carboxylic acid presents a fascinating interplay of polar and nonpolar characteristics that dictates its solubility profile.
-
Polar Moieties: The presence of the carboxylic acid group (-COOH) allows for strong hydrogen bonding, both as a donor and an acceptor. The nitrogen atom within the azetidine ring and the carbonyl oxygen of the Boc group can also act as hydrogen bond acceptors. These features suggest a propensity for solubility in polar solvents.[3]
-
Nonpolar Moieties: The tert-butyl group of the Boc protecting group is bulky and hydrophobic, contributing significantly to the molecule's nonpolar character.[4] The ethyl group at the 3-position further enhances this lipophilicity. This suggests an affinity for less polar organic solvents.
-
The Azetidine Ring: The four-membered ring introduces rigidity and a degree of polarity.
The overall solubility will therefore be a balance between these competing factors. The bulky, lipophilic protecting groups generally increase a molecule's affinity for organic solvents while reducing its solubility in aqueous solutions.[5]
Anticipated Solubility Profile
While precise, quantitative solubility data for N-Boc-3-ethylazetidine-3-carboxylic acid is not extensively published, we can infer a qualitative solubility profile based on its structural attributes and data from analogous compounds such as other Boc-protected amino acids.[4][5][6]
| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of protic hydrogens. Their polarity is sufficient to overcome the crystal lattice energy of the solid. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High to Moderate | These solvents can engage in hydrogen bonding with the carboxylic acid and carbamate groups. Solubility may decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | These solvents are of intermediate polarity and are generally effective at dissolving Boc-protected amino acids.[4] |
| Ester | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate is a moderately polar solvent and is expected to be a reasonably good solvent for this compound. |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar character of these solvents will interact favorably with the tert-butyl and ethyl groups, but they are less effective at solvating the polar carboxylic acid. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low / Insoluble | These solvents lack the polarity required to effectively solvate the polar functional groups of the molecule.[6] |
| Aqueous | Water | Low / Insoluble | The presence of the large, nonpolar Boc and ethyl groups is expected to render the molecule largely insoluble in water at neutral pH.[5] |
| Aqueous Base | 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid will be deprotonated by the base to form a water-soluble carboxylate salt. This is a strong indication of the presence of an acidic functional group.[3] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility data, the following gravimetric method, a type of "excess solid" approach, is recommended for its reliability and accuracy.[6][7]
Materials and Equipment:
-
N-Boc-3-ethylazetidine-3-carboxylic acid
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with tight-fitting caps
-
Constant temperature orbital shaker or rotator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a series of standard solutions of N-Boc-3-ethylazetidine-3-carboxylic acid of known concentrations in the chosen solvent.
-
Use these standards to generate a calibration curve using an appropriate analytical method (e.g., HPLC-UV). This curve is essential for determining the concentration of the saturated solution.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid N-Boc-3-ethylazetidine-3-carboxylic acid to a pre-weighed vial. The key is to ensure a solid phase remains at equilibrium, confirming saturation.[5]
-
Record the exact weight of the added solid.
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the dissolution process is complete.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis and Calculation:
-
Accurately dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for any dilutions made. The resulting concentration is the solubility of N-Boc-3-ethylazetidine-3-carboxylic acid in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.[5]
-
Conclusion: A Practical Framework for Solubility Assessment
A thorough understanding of the solubility of N-Boc-3-ethylazetidine-3-carboxylic acid is indispensable for its successful application in research and development. This guide provides a robust framework based on fundamental chemical principles and established experimental protocols. While the provided solubility table is predictive, it offers a strong starting point for solvent selection. For critical applications, the detailed experimental protocol allows for the precise and reliable determination of solubility, empowering scientists to optimize their synthetic and purification strategies.
References
- A Comprehensive Technical Guide on the Solubility Profile of Boc-Arg(Boc)2-OH in Organic Solvents - Benchchem.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Organic Compounds.
- Physical and chemical properties of Boc-protected amino acids - Benchchem.
- BOC-ON - Sigma-Aldrich.
- Compound solubility measurements for early drug discovery | Computational Chemistry.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- N-Boc Azetidine-3-carboxylic acid ethyl ester - Fluorochem.
- Solubilities of Amino Acids in Different Mixed Solvents.
- The Solubility of Amino Acids in Various Solvent Systems.
- 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2 - Sigma-Aldrich.
- 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem.
- 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 - ChemicalBook.
- Boc-azetidine-3-carboxylic acid - Chem-Impex.
- Navigating the Solubility Landscape of (R)-(-)-N-Boc-3-pyrrolidinol: A Technical Guide - Benchchem.
Sources
Purity and stability of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
An In-Depth Technical Guide to the Purity and Stability of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-canonical amino acid of increasing importance in medicinal chemistry. Its constrained azetidine ring and ethyl substitution offer unique conformational properties, making it a valuable building block for novel therapeutics. However, the inherent ring strain of the azetidine moiety and the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group present specific challenges regarding its purity and stability. This guide provides a comprehensive technical overview of the critical quality attributes of this compound, detailing robust analytical methodologies for purity assessment and a thorough examination of its stability profile. We will explore potential degradation pathways and offer scientifically grounded protocols for its handling, storage, and analysis to ensure its integrity throughout the drug development lifecycle.
Introduction: The Chemical Landscape of a Constrained Amino Acid
The synthesis of novel chemical entities with precisely controlled three-dimensional structures is a cornerstone of modern drug discovery. This compound (Boc-3-Et-Aze-OH) has emerged as a significant synthetic intermediate. The azetidine ring, a four-membered heterocycle, imparts a rigid conformation to peptide backbones, influencing their biological activity and metabolic stability. The Boc protecting group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1]
However, the combination of a strained ring system and an acid-sensitive protecting group necessitates a rigorous understanding of the molecule's potential liabilities. This guide will provide the scientific rationale and detailed protocols for ensuring the purity and stability of Boc-3-Et-Aze-OH.
Purity Assessment: Characterizing the Profile of a Novel Building Block
Ensuring the purity of starting materials is a non-negotiable aspect of pharmaceutical development. For Boc-3-Et-Aze-OH, a multi-faceted analytical approach is required to identify and quantify potential impurities.
Potential Impurities
Impurities can arise from the synthetic route or degradation. Common process-related impurities may include residual starting materials, reagents, and by-products from incomplete reactions or side reactions. Degradation-related impurities will be discussed in the stability section.
A potential synthetic pathway to related azetidine carboxylic acids involves the use of reagents such as di-tert-butyl dicarbonate for the introduction of the Boc group.[2] Incomplete reaction could leave residual un-protected 3-ethylazetidine-3-carboxylic acid.
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile organic molecules like Boc-3-Et-Aze-OH.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified mobile phase ensures protonation of the carboxylic acid, leading to sharp peaks. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is necessary to elute the compound of interest and any potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | The carbamate and carboxylic acid functional groups have some UV absorbance at lower wavelengths. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of Boc-3-Et-Aze-OH and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 10% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: Integrate all peaks and calculate the area percent purity.
NMR spectroscopy is unparalleled for structural confirmation and can also be used for purity assessment against a certified reference standard.
Expected ¹H NMR Signals (based on analogous structures): [3][4]
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~0.9 ppm (triplet, 3H): The methyl protons of the ethyl group.
-
~1.8 ppm (quartet, 2H): The methylene protons of the ethyl group.
-
~3.5-4.0 ppm (multiplets, 4H): The methylene protons of the azetidine ring.
-
~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid. This signal can be broad and its chemical shift is concentration-dependent.[5]
Expected ¹³C NMR Signals (based on analogous structures): [3]
-
~80 ppm: The quaternary carbon of the tert-butyl group.
-
~28 ppm: The three methyl carbons of the tert-butyl group.
-
~156 ppm: The carbonyl carbon of the Boc group.
-
~175 ppm: The carbonyl carbon of the carboxylic acid.
-
~8-10 ppm: The methyl carbon of the ethyl group.
-
~25-30 ppm: The methylene carbon of the ethyl group.
-
~50-60 ppm: The methylene carbons of the azetidine ring.
-
~40-50 ppm: The quaternary carbon of the azetidine ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectra and compare the observed chemical shifts and integrations with the expected values to confirm the structure and identify any significant impurities.
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.
-
Expected [M+H]⁺: 244.15
-
Expected [M-H]⁻: 242.14
-
Expected [M+Na]⁺: 266.13
Stability Profile: Understanding the Degradation Pathways
The stability of Boc-3-Et-Aze-OH is a critical parameter, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The primary liabilities are the acid-catalyzed cleavage of the Boc group and the potential for ring-opening of the strained azetidine.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[6]
Diagram 1: Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of Boc-3-Et-Aze-OH at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.
-
Photostability: Expose the solid material and the stock solution to light as per ICH Q1B guidelines.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the validated stability-indicating HPLC method alongside an unstressed control sample.
Predicted Degradation Pathways
Based on the known chemistry of Boc-protected amines and azetidines, the following degradation pathways are plausible:
-
Deprotection: Under acidic conditions, the Boc group will be cleaved to yield 3-ethylazetidine-3-carboxylic acid, isobutylene, and carbon dioxide.[7]
-
Ring Opening: The strained azetidine ring is susceptible to nucleophilic attack, particularly if the nitrogen is protonated under acidic conditions to form an azetidinium ion.[8][9] This can lead to various ring-opened products.
Diagram 2: Potential Degradation Pathways
Caption: Plausible degradation pathways for Boc-3-Et-Aze-OH.
Long-Term Stability
Long-term stability studies should be conducted under ICH-recommended storage conditions to establish a re-test date.[10]
Table 2: Recommended Long-Term Stability Storage Conditions
| Condition | Temperature | Relative Humidity |
| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |
Experimental Protocol: Long-Term Stability Study
-
Packaging: Package the solid Boc-3-Et-Aze-OH in a container that mimics the proposed commercial packaging.
-
Storage: Place samples in stability chambers maintained at the conditions specified in Table 2.
-
Testing: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples and test for appearance, purity (by HPLC), and identity (e.g., by IR or NMR).
-
Evaluation: Evaluate the data for any trends in degradation or changes in physical properties to establish a suitable re-test period.
Recommended Handling and Storage
Based on the chemical nature of Boc-3-Et-Aze-OH, the following handling and storage procedures are recommended:
-
Storage: Store in a well-sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
-
Handling: Handle in a well-ventilated area. Avoid generating dust. Standard personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
This compound is a valuable synthetic building block with unique structural features. A thorough understanding of its purity and stability is paramount for its successful application in drug discovery and development. The implementation of robust analytical methods, such as the HPLC and NMR protocols detailed herein, is essential for quality control. Furthermore, an awareness of its potential degradation pathways, particularly acid-catalyzed deprotection and ring-opening, will inform appropriate handling, storage, and formulation strategies. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of this important molecule, thereby contributing to the development of safe and effective new medicines.
References
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- 2. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR [m.chemicalbook.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Potential Biological Activities of 3-Ethylazetidine-3-Carboxylic Acid Derivatives
Foreword
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its unique conformational constraints and synthetic tractability.[1][2] Among the diverse array of azetidine derivatives, those based on the 3-carboxylic acid core have garnered significant attention for their potential to modulate key biological targets within the central nervous system (CNS).[3] This technical guide focuses on a specific subclass: 3-ethylazetidine-3-carboxylic acid and its derivatives. We will delve into their potential as inhibitors of γ-aminobutyric acid (GABA) uptake, their anticonvulsant properties, and their neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the current state of knowledge but also detailed, field-proven experimental protocols to facilitate further investigation.
The Azetidine Core: A Foundation for CNS Drug Discovery
The constrained nature of the azetidine ring system allows for the precise positioning of substituents in three-dimensional space, making it an attractive template for the design of potent and selective ligands for various biological targets.[1] The synthesis of azetidine-3-carboxylic acid derivatives has been explored through various routes, often involving multi-step sequences.[4][5] The introduction of an ethyl group at the 3-position can influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with target proteins and improving its pharmacokinetic properties for CNS penetration.[6]
General Synthetic Strategies
Potential Biological Activity I: GABA Uptake Inhibition
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[7] Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[7] This mechanism is a clinically validated strategy for the treatment of epilepsy.[8] Azetidine derivatives, as conformationally constrained analogues of GABA, are promising candidates for GAT inhibition.[9]
Mechanism of Action: Targeting GABA Transporters
There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[10] GAT-1 is predominantly found in neurons, while GAT-2 and GAT-3 are primarily located in astrocytes.[8] The selectivity of a GAT inhibitor for these subtypes can significantly influence its therapeutic profile and side-effect liability. For instance, selective inhibition of glial GABA uptake could theoretically enhance neuronal GABA release.[7]
Studies on various azetidine-3-carboxylic acid derivatives have shown that they can act as potent inhibitors of GAT-1 and GAT-3.[11][12] The structure-activity relationship (SAR) of these compounds indicates that the N-substituent on the azetidine ring plays a crucial role in determining potency and selectivity.[8][9] While specific data for 3-ethylazetidine-3-carboxylic acid derivatives is limited, it is hypothesized that the ethyl group at the 3-position could modulate the binding affinity and selectivity for different GAT subtypes.
Experimental Protocol: In Vitro [³H]GABA Uptake Assay in Rat Brain Synaptosomes
This protocol describes a method to assess the inhibitory activity of test compounds on GABA uptake in a mixed population of neuronal and glial nerve terminals (synaptosomes).
2.2.1. Materials and Reagents
-
Male Wistar rats (200-250 g)
-
Sucrose solution (0.32 M)
-
Krebs-HEPES buffer (pH 7.4)
-
[³H]GABA (specific activity > 30 Ci/mmol)
-
Test compounds (e.g., 3-ethylazetidine-3-carboxylic acid derivatives)
-
Known GAT inhibitors (e.g., Tiagabine for GAT-1)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
2.2.2. Procedure
-
Synaptosome Preparation:
-
Euthanize rats according to approved animal welfare protocols.
-
Rapidly dissect the cerebral cortex and homogenize in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude synaptosomal fraction) in Krebs-HEPES buffer.[13]
-
-
GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of the test compound for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]GABA to a final concentration of 50 nM.[14]
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[15]
-
-
Data Analysis:
-
Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis.
-
2.2.3. Rationale for Experimental Choices
-
Synaptosomes: This preparation provides a physiologically relevant model containing intact nerve terminals with functional GABA transporters.[13]
-
[³H]GABA: The use of a radiolabeled substrate allows for sensitive and quantitative measurement of GABA uptake.[14]
-
IC₅₀ Determination: This value provides a standardized measure of the inhibitory potency of the test compounds, allowing for comparison between different derivatives.
Data Presentation
| Compound ID | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | Selectivity (GAT-1/GAT-3) |
| Derivative 1 | 5.1 | >100 | >19.6 |
| Derivative 2 | 9.4 | 19.9 | 2.1 |
| Tiagabine (Control) | 0.1 | 25 | 250 |
| Note: The data presented here is hypothetical and serves as an example for structuring experimental results. Actual data for 3-ethylazetidine-3-carboxylic acid derivatives would need to be generated experimentally. |
Potential Biological Activity II: Anticonvulsant Effects
Given their potential to enhance GABAergic neurotransmission, 3-ethylazetidine-3-carboxylic acid derivatives are logical candidates for investigation as anticonvulsant agents. Preclinical screening for anticonvulsant activity is typically performed using in vivo models that mimic different types of epileptic seizures.[16]
In Vivo Screening Models
Two of the most widely used and predictive models for anticonvulsant drug screening are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test.[17]
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[18]
-
Pentylenetetrazole (PTZ) Test: This model, using a GABA-A receptor antagonist, is predictive of efficacy against absence seizures. The endpoint is the failure to observe a threshold clonic seizure.[14]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
3.2.1. Materials and Reagents
-
Male Swiss mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
-
Test compounds
-
Standard anticonvulsant drug (e.g., Phenytoin)
3.2.2. Procedure
-
Animal Preparation and Dosing:
-
Acclimatize mice to the laboratory environment for at least 3 days.
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
MES Induction:
-
At the time of predicted peak effect of the test compound, apply a drop of saline to the corneal electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[19]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mice for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.
-
The absence of this response is considered protection.
-
-
Data Analysis:
-
Determine the percentage of animals protected at each dose of the test compound.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.[20]
-
Experimental Protocol: Pentylenetetrazole (PTZ) Test in Rats
3.3.1. Materials and Reagents
-
Male Sprague-Dawley rats (150-200 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 50 mg/mL in saline)
-
Test compounds
-
Standard anticonvulsant drug (e.g., Diazepam)
3.3.2. Procedure
-
Animal Preparation and Dosing:
-
Acclimatize rats to the laboratory environment.
-
Administer the test compound or vehicle control.
-
-
PTZ Induction:
-
At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later).
-
-
Observation and Endpoint:
-
Observe the rats for 30 minutes for the onset of generalized clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and trunk, with a loss of righting reflex).
-
The absence of clonic seizures is considered protection.
-
-
Data Analysis:
-
Determine the percentage of animals protected at each dose.
-
Calculate the ED₅₀.[10]
-
Data Presentation
| Compound ID | MES ED₅₀ (mg/kg, i.p.) | PTZ ED₅₀ (mg/kg, i.p.) |
| Derivative 1 | 49.6 | >100 |
| Derivative 2 | >100 | 67.4 |
| Phenytoin (Control) | 9.5 | Inactive |
| Diazepam (Control) | Inactive | 2.1 |
| Note: The data presented here is hypothetical and serves as an example for structuring experimental results. Actual data for 3-ethylazetidine-3-carboxylic acid derivatives would need to be generated experimentally. |
Experimental Workflow Diagrams
Caption: Workflow for the Maximal Electroshock (MES) Test.
Caption: Workflow for the Pentylenetetrazole (PTZ) Test.
Potential Biological Activity III: Neuroprotection
Neurodegenerative diseases are often characterized by neuronal loss due to mechanisms such as oxidative stress and apoptosis.[21] Compounds that can mitigate these processes have significant therapeutic potential. Recent studies have shown that some azetidine derivatives possess neuroprotective properties.[22][23]
Mechanism of Action: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal cell death in various neurodegenerative conditions.[21] One proposed neuroprotective mechanism for certain compounds is their ability to reduce intracellular ROS levels and inhibit downstream apoptotic pathways, such as those involving caspase-3/7 activation.[22] Some azetidine derivatives have been shown to exert their neuroprotective effects by upregulating antioxidant enzymes and reducing markers of inflammation and apoptosis.[23]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol uses the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neuroprotective studies, to assess the ability of test compounds to protect against oxidative stress-induced cell death.[24]
4.2.1. Materials and Reagents
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-OHDA)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microplate reader and microscope
4.2.2. Procedure: Cell Viability (MTT Assay)
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 250 µM) to the wells and incubate for 24 hours.[24]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
4.2.3. Procedure: Intracellular ROS Measurement (DCFH-DA Assay)
-
Cell Culture and Treatment:
-
Culture and treat SH-SY5Y cells with the test compound and H₂O₂ as described above.
-
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).[26]
-
-
Data Analysis:
-
Quantify the level of intracellular ROS as the fluorescence intensity relative to the control.
-
Neuroprotective Signaling Pathway
Caption: Proposed Neuroprotective Mechanism of Action.
Concluding Remarks and Future Directions
The exploration of 3-ethylazetidine-3-carboxylic acid derivatives represents a promising avenue for the discovery of novel CNS-active agents. Their potential to modulate GABAergic neurotransmission, coupled with their predicted anticonvulsant and neuroprotective properties, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for such studies.
Future research should focus on the synthesis and biological evaluation of a focused library of 3-ethylazetidine-3-carboxylic acid derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms underlying their neuroprotective effects will be crucial for their development as therapeutic agents for neurodegenerative diseases. Furthermore, pharmacokinetic and toxicological studies will be necessary to assess their drug-like properties and safety profiles.
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]
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Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Available at: [Link]
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Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. Available at: [Link]
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Cellular DCF-DA assay. Nanopartikel.info. Available at: [Link]
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The time course of [³H]GABA uptake by the synaptosomes in the control,... ResearchGate. Available at: [Link]
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Time course of [³H]GABA uptake by synaptosomes in control (1) and in... ResearchGate. Available at: [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]
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GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). PubMed. Available at: [Link]
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Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. Available at: [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content. Available at: [Link]
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Structural basis of GABA reuptake inhibition. Twist Bioscience. Available at: [Link]
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Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Semantic Scholar. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
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Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. PubMed. Available at: [Link]
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Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed. Available at: [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. PubMed Central. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Available at: [Link]
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Correlation Analysis Between Anticonvulsant ED50 Values of Antiepileptic Drugs in Mice and Rats and Their Therapeutic Doses and Plasma Levels. PubMed. Available at: [Link]
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Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. PubMed. Available at: [Link]
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Graph AI generates neurological hypotheses validatedin molecular, organoid, and clinical systems. arXiv. Available at: [Link]
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Timeline diagram showing the experimental protocol used in standard PTZ... ResearchGate. Available at: [Link]
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Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. Available at: [Link]
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Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]
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Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. PubMed. Available at: [Link]
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New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. Available at: [Link]
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Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Available at: [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. MDPI. Available at: [Link]
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Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. PubMed. Available at: [Link]
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GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. Available at: [Link]
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Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Semantic Scholar. Available at: [Link]
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The Azetidine Advantage: A Technical Guide to a Prized Scaffold in Drug Discovery
Foreword: Beyond Flatland – Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional world of flat, aromatic structures. The imperative to modulate complex biological targets, such as protein-protein interactions, demands a sophisticated understanding and control of molecular shape in three-dimensional space. It is in this context that small, strained ring systems have emerged as powerful tools, and among them, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] This guide provides an in-depth exploration of azetidine-based amino acids, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the unique potential of this scaffold. We will delve into the fundamental principles that make azetidines attractive, explore the synthetic nuances of their creation, and showcase their transformative impact on peptide and small molecule drug discovery.
The Allure of the Strained Ring: Why Azetidines?
The utility of the azetidine scaffold stems from a unique confluence of properties imparted by its strained four-membered ring.[3] This inherent strain is not a liability but rather a design element that medicinal chemists can exploit to achieve desirable pharmacological characteristics.
Conformational Rigidity: A Pre-organized Advantage
The primary driver for incorporating azetidines is the introduction of conformational rigidity.[4] Unlike their more flexible acyclic or larger ring counterparts, the puckered four-membered ring of azetidine restricts the number of accessible conformations. This pre-organization of the molecular scaffold can have a profound impact on binding affinity. By reducing the entropic penalty upon binding to a biological target, a more favorable Gibbs free energy of binding can be achieved, potentially leading to a significant increase in potency.[4]
This principle is particularly impactful in fragment-based drug design, where the conformational rigidity of azetidine-containing fragments can lead to more reproducible results in in silico screening and a higher probability of productive binding.[4]
A Unique Vectorial Display of Substituents
The defined geometry of the azetidine ring allows for a precise and predictable spatial arrangement of substituents. This "vectorial display" is crucial for optimizing interactions with specific pockets and residues within a target protein. The ability to project functional groups into distinct regions of three-dimensional space is a key advantage over more conformationally labile linkers.
Improved Physicochemical Properties
The incorporation of an azetidine moiety can favorably modulate the physicochemical properties of a molecule. As small, polar scaffolds, azetidines can enhance aqueous solubility, a critical parameter for drug absorption and distribution.[5] Their contribution to the overall molecular weight and lipophilicity is also less than that of larger, more complex ring systems, aiding in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
The Synthetic Toolkit: Constructing Azetidine-Based Amino Acids
The synthesis of azetidines was once considered a significant challenge due to the inherent ring strain.[1][6] However, recent advancements have made these valuable building blocks more accessible. A variety of synthetic strategies are now available, each with its own advantages and applications.
Intramolecular Cyclization: The Workhorse Approach
A common and effective method for constructing the azetidine ring is through intramolecular cyclization of a suitably functionalized precursor. This typically involves a γ-amino alcohol or a related derivative where a nucleophilic nitrogen atom displaces a leaving group at the γ-position.
Experimental Protocol: Synthesis of N-Boc-azetidine-2-carboxylic acid via Base-Promoted Cyclization
This protocol describes a general procedure for the synthesis of a protected azetidine-2-carboxylic acid, a versatile building block for peptide synthesis.[7]
Step 1: Synthesis of the γ-Halo-α-amino Acid Precursor
-
Start with a commercially available, suitably protected α,γ-diaminobutyric acid derivative.
-
Convert the γ-amino group into a good leaving group, such as a tosylate or a halide (e.g., bromide or iodide), under standard conditions.
Step 2: Base-Mediated Intramolecular Cyclization
-
Dissolve the γ-halo-α-amino acid precursor in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-azetidine-2-carboxylic acid.[7]
Photochemical Approaches: A Modern Twist
Recent innovations have leveraged photochemistry to access novel azetidine scaffolds. For instance, the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, provides a direct route to substituted azetidines.[6] Furthermore, direct photochemical modifications of azetidine-2-carboxylic acids with alkenes have been developed, enabling the synthesis of a diverse range of alkyl-substituted azetidines.[8]
The Horner-Wadsworth-Emmons (HWE) and Aza-Michael Addition Sequence
A versatile strategy for the synthesis of 3-substituted azetidine amino acid derivatives involves a two-step sequence starting from N-Boc-azetidin-3-one.[9]
-
Horner-Wadsworth-Emmons Reaction: The azetidin-3-one is reacted with a phosphonate ester in the presence of a base (e.g., DBU) to generate an (N-Boc-azetidin-3-ylidene)acetate.[9]
-
Aza-Michael Addition: The resulting α,β-unsaturated ester undergoes aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines.[9]
This sequence allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring, providing a modular approach to library synthesis.[9]
Azetidine-Based Amino Acids in Peptide and Peptidomimetic Design
The incorporation of azetidine-based amino acids into peptides has proven to be a powerful strategy for modulating their conformation, stability, and biological activity.
Azetidine-2-carboxylic Acid (Aze) as a Proline Mimic
Azetidine-2-carboxylic acid (Aze), the lower homolog of proline, is frequently used as a proline surrogate.[10][11] While their overall conformational preferences are similar, there are significant differences. Peptides containing Aze are generally more flexible than their proline-containing counterparts due to reduced steric hindrance.[10] This can lead to an entropic destabilization of ordered secondary structures like the collagen triple helix.[10]
However, this increased flexibility is not always detrimental. In some cases, it can allow the peptide to adopt a bioactive conformation that is inaccessible with the more rigid proline ring. The introduction of an Aze residue can perturb the secondary structure of a peptide, for instance, by altering the cis/trans isomerism of the preceding peptide bond.[12][13][14][15]
Diagram: Comparison of Proline and Azetidine-2-carboxylic Acid
Caption: Proline vs. Azetidine-2-carboxylic Acid.
Induction of Reverse Turns
Azetidine-based amino acids are effective inducers of reverse turns in peptides, which are crucial for receptor recognition and molecular folding. Specifically, the four-membered ring of Aze residues preferentially stabilizes γ-turn conformations, while the five-membered ring of proline tends to induce β-turns.[16] The presence of an alkyl group at the α-position of the azetidine-2-carboxylate ring can significantly enhance this turn-inducing ability.[16] This differential turn induction provides a powerful tool for fine-tuning peptide conformation.
Diagram: Azetidine-Induced γ-Turn
Caption: Schematic of a γ-turn stabilized by an azetidine residue.
Enhancing Proteolytic Stability
A significant hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of azetidine-based amino acids can enhance proteolytic stability. The constrained geometry of the azetidine ring can disrupt the recognition sequence for proteases, thereby preventing enzymatic cleavage.[17]
Case Study: Azetidine-Containing Dipeptides as HCMV Inhibitors
Structure-activity relationship (SAR) studies on a series of azetidine-containing dipeptides identified them as inhibitors of human cytomegalovirus (HCMV).[18] The conformational restriction induced by the 2-azetidine residue, which was found to stabilize a γ-type reverse turn, was crucial for their antiviral activity.[18] This case study highlights the successful application of azetidine-based amino acids in the design of bioactive peptides.
Azetidines in Small Molecule Drug Discovery
The utility of the azetidine scaffold extends beyond peptides into the realm of small molecule drug discovery, where it serves as a versatile building block and a key structural motif in a variety of therapeutic agents.
A Scaffold for Diverse Biological Activities
Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][6] Azetidin-2-ones (β-lactams) are a well-established class of antibacterial agents.[2] More recently, azetidine-containing compounds have shown promise as inhibitors of various enzymes and receptors.
Table 1: Examples of Biologically Active Azetidine-Containing Compounds
| Compound Class | Biological Activity | Therapeutic Area | Reference(s) |
| Azetidin-2-ones (β-lactams) | Antibacterial (cell wall synthesis inhibition) | Infectious Diseases | [2] |
| Azelnidipine | Calcium channel blocker | Hypertension | [4] |
| Azetidine-based STAT3 inhibitors | Inhibition of STAT3 DNA-binding activity | Oncology | [19][20] |
| Azetidine-containing dipeptides | HCMV inhibition | Infectious Diseases | [18] |
| Quinolone-azetidine hybrids | Antibacterial | Infectious Diseases | [2] |
Case Study: Azetidine Amides as Potent STAT3 Inhibitors
Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis. The development of small molecule STAT3 inhibitors is a promising therapeutic strategy. By replacing a proline linker with an azetidine-2-carboxamide in a series of lead compounds, researchers were able to develop potent STAT3 inhibitors with sub-micromolar activity.[19][20] This demonstrates how the subtle structural and conformational changes introduced by the azetidine ring can lead to significant improvements in potency.
Experimental Workflow: Screening for STAT3 Inhibition
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. scispace.com [scispace.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sílice [silice.csic.es]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid: An Application Note
Introduction
Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, non-planar structure can impart unique conformational constraints on molecules, leading to improved biological activity, selectivity, and pharmacokinetic properties. Specifically, 3-substituted azetidine-3-carboxylic acids are valuable building blocks as constrained β-amino acid surrogates in the design of peptides and small molecule therapeutics.[1][2] The incorporation of these motifs can enhance metabolic stability by shielding amide bonds from enzymatic degradation.
This application note provides a detailed, field-proven protocol for the synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid, a key intermediate for the development of novel pharmaceuticals. The synthetic strategy is designed for robustness and scalability, focusing on a three-step sequence: (1) esterification of the commercially available 1-Boc-azetidine-3-carboxylic acid, (2) diastereoselective α-alkylation of the resulting ester, and (3) selective saponification of the ester to yield the final product. Each step has been optimized to ensure high yields and purity, with explanations for the choice of reagents and conditions to guide researchers in their synthetic endeavors.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Boc-azetidine-3-carboxylic acid | ≥98.0% | Sigma-Aldrich |
| Ethanol (anhydrous) | ≥99.5% | Standard laboratory grade |
| Sulfuric acid (H₂SO₄) | 95-98% | Standard laboratory grade |
| Diethyl ether | Anhydrous | Standard laboratory grade |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Standard laboratory grade |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard laboratory grade |
| Tetrahydrofuran (THF) | Anhydrous | Standard laboratory grade |
| Lithium diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Sigma-Aldrich |
| Ethyl iodide (CH₃CH₂I) | 99% | Standard laboratory grade |
| Ammonium chloride (NH₄Cl) | Saturated aqueous solution | Standard laboratory grade |
| Ethyl acetate | HPLC grade | Standard laboratory grade |
| Lithium hydroxide (LiOH) | Monohydrate | Standard laboratory grade |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Standard laboratory grade |
Synthetic Workflow
The overall synthetic pathway is depicted below. The process begins with the protection of the carboxylic acid functionality as an ethyl ester, followed by the crucial C-C bond formation at the C3 position, and concludes with the deprotection of the ester to reveal the target carboxylic acid.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 1-[(Tert-butoxy)carbonyl]azetidine-3-carboxylate
Rationale: The carboxylic acid of the starting material is converted to an ethyl ester to prevent it from interfering with the subsequent base-mediated alkylation step. Fischer esterification using ethanol with a catalytic amount of sulfuric acid is a classic and cost-effective method for this transformation.
Procedure:
-
To a solution of 1-Boc-azetidine-3-carboxylic acid (10.0 g, 49.7 mmol) in anhydrous ethanol (100 mL), add concentrated sulfuric acid (0.5 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude ethyl ester.
Expected Outcome: The product, ethyl 1-Boc-azetidine-3-carboxylate, is typically obtained as a colorless oil with a yield of 90-95%. Further purification is generally not necessary for the subsequent step.
Part 2: Synthesis of Ethyl 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylate
Rationale: This step introduces the ethyl group at the C3 position of the azetidine ring. The process involves the formation of a lithium enolate using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperature to ensure regioselectivity and minimize side reactions. The subsequent addition of ethyl iodide serves as the electrophile for the alkylation. The use of a strong base is critical for the deprotonation at the α-carbon of the ester.[3][4]
Procedure:
-
Dissolve ethyl 1-Boc-azetidine-3-carboxylate (10.8 g, 47.1 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 28.3 mL, 56.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl iodide (5.7 mL, 70.7 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Expected Outcome: The desired product, ethyl 1-Boc-3-ethylazetidine-3-carboxylate, is expected as a pale yellow oil with a yield of 70-80%.
Part 3: Synthesis of this compound
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. A mild base, lithium hydroxide, is used in a mixture of THF and water to effect the hydrolysis. This condition is selective for the ester and will not cleave the acid-labile Boc-protecting group.[5][6]
Procedure:
-
Dissolve ethyl 1-Boc-3-ethylazetidine-3-carboxylate (8.8 g, 34.2 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (2.87 g, 68.4 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product.
Expected Outcome: this compound is obtained as a white to off-white solid with a yield of 85-95%. The product can be further purified by recrystallization if necessary.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) |
| Ethyl 1-Boc-azetidine-3-carboxylate | C₁₁H₁₉NO₄ | 229.27 | Colorless oil | ~4.2 (q, 2H), ~4.1 (t, 2H), ~3.9 (t, 2H), ~3.4 (m, 1H), ~1.4 (s, 9H), ~1.2 (t, 3H) |
| Ethyl 1-Boc-3-ethylazetidine-3-carboxylate | C₁₃H₂₃NO₄ | 257.33 | Pale yellow oil | ~4.2 (q, 2H), ~4.0 (d, 2H), ~3.8 (d, 2H), ~1.9 (q, 2H), ~1.4 (s, 9H), ~1.2 (t, 3H), ~0.9 (t, 3H) |
| 1-Boc-3-ethylazetidine-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | White solid | ~10.5 (br s, 1H), ~4.1 (d, 2H), ~3.9 (d, 2H), ~2.0 (q, 2H), ~1.4 (s, 9H), ~1.0 (t, 3H) |
Note: The expected ¹H NMR chemical shifts are approximate and may vary slightly.
Conclusion
This application note outlines a reliable and efficient three-step protocol for the synthesis of this compound. The methodology employs standard organic chemistry techniques and readily available reagents, making it accessible to researchers in both academic and industrial settings. The strategic use of protecting groups and controlled reaction conditions at each step ensures high yields and purity of the final product, a valuable building block for the synthesis of novel, conformationally constrained molecules for drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Incorporation of N-Boc-3-ethylazetidine-3-carboxylic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Azetidine-Based Amino Acids in SPPS
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and conformational rigidity.[1][2] N-Boc-3-ethylazetidine-3-carboxylic acid is a unique α,α-disubstituted cyclic amino acid that introduces a constrained four-membered ring into the peptide backbone. This structural feature can induce specific turns and folds, making it a valuable building block for designing peptidomimetics with enhanced biological activity.
However, the very features that make this amino acid desirable also present significant challenges in solid-phase peptide synthesis (SPPS). The ethyl group at the 3-position, combined with the rigid azetidine ring, creates substantial steric hindrance at the α-carbon. This can dramatically slow down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences.[3] Standard coupling protocols are frequently insufficient to overcome this steric barrier, necessitating the use of more potent coupling reagents and optimized reaction conditions.
These application notes provide a comprehensive guide for the successful incorporation of N-Boc-3-ethylazetidine-3-carboxylic acid into peptide sequences using SPPS. We will delve into the rationale behind the choice of reagents and protocols, offering detailed experimental procedures and troubleshooting strategies to empower researchers to confidently utilize this challenging yet promising building block.
Core Principles and Strategic Considerations
The successful incorporation of N-Boc-3-ethylazetidine-3-carboxylic acid hinges on overcoming the kinetic barrier imposed by its steric bulk. The fundamental workflow of SPPS remains the same: resin swelling, Boc-deprotection, amino acid coupling, and washing.[1][4] However, the coupling step requires special attention. The key strategic considerations are:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often ineffective for such hindered amino acids. More potent onium salt-based reagents are required.
-
Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures may be necessary to drive the reaction to completion.
-
Double Coupling: Performing the coupling reaction twice is a highly recommended strategy to maximize the incorporation of the hindered residue and minimize deletion byproducts.
-
Monitoring of Coupling Efficiency: Careful monitoring of the coupling reaction using qualitative tests is crucial to ensure complete acylation before proceeding to the next cycle.
Recommended Coupling Reagents for Hindered Amino Acids
For sterically demanding couplings, the use of highly reactive uronium/aminium or phosphonium salt-based reagents is essential. Below is a comparison of recommended reagents for incorporating N-Boc-3-ethylazetidine-3-carboxylic acid.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Highly reactive, fast kinetics, and effective for hindered couplings.[5] | Can cause guanidinylation of the N-terminal amine if pre-activation is not performed correctly. |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Rapid and efficient coupling with low racemization.[6][7] | Byproducts are generally easy to remove. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High coupling efficiency comparable to HATU, with a better safety profile and excellent solubility.[8][9][10] | May be more expensive than other options. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing N-Boc-3-ethylazetidine-3-carboxylic acid using the Boc/Bzl strategy. These protocols assume a starting resin loading of 0.1-0.5 mmol/g.
Protocol 1: Double Coupling using HATU
This protocol is highly recommended for the initial attempts to incorporate N-Boc-3-ethylazetidine-3-carboxylic acid.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-3-ethylazetidine-3-carboxylic acid (3-5 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for monitoring, if applicable)
Workflow Diagram:
Caption: Workflow for a double coupling cycle using HATU.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF (2x for 2 minutes each).
-
Washing: Wash the resin with DMF (3x).
-
Pre-activation: In a separate vessel, dissolve N-Boc-3-ethylazetidine-3-carboxylic acid (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
First Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed with a second coupling.
-
Second Coupling (if necessary): Repeat steps 6 and 7 with fresh reagents.
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum if the synthesis is to be paused.
Protocol 2: Coupling using PyBOP
PyBOP is another excellent choice for hindered couplings and may be preferred in some contexts.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-3-ethylazetidine-3-carboxylic acid (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Anhydrous DMF
-
DCM
Workflow Diagram:
Caption: Workflow for a coupling cycle using PyBOP.
Procedure:
-
Follow steps 1-5 from Protocol 1 for resin swelling, Boc deprotection, washing, and neutralization.
-
Coupling: In a reaction vessel, add the N-Boc-3-ethylazetidine-3-carboxylic acid (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) dissolved in DMF to the resin.
-
Agitate the reaction mixture for 1-3 hours.
-
Washing and Monitoring: Wash the resin with DMF (3x) and perform a Kaiser test. If the test is positive, a second coupling is recommended.
-
Second Coupling (if necessary): Repeat steps 2 and 3.
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x).
Troubleshooting and Optimization
Even with potent coupling reagents, challenges may arise. The following table outlines common problems and solutions.
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after double coupling | Severe steric hindrance, peptide aggregation on the resin. | - Increase Coupling Time: Extend the coupling time to 4-6 hours or even overnight. - Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). Microwave-assisted SPPS can also be beneficial. - Change Solvent: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM to disrupt aggregation. |
| Low yield of the final peptide | Incomplete coupling at the hindered residue, leading to truncated sequences. | - Optimize Equivalents: Increase the equivalents of the amino acid and coupling reagent to 5-fold. - Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences that are difficult to separate during purification. |
| Presence of deletion sequences in mass spectrometry | Incomplete coupling of the azetidine amino acid. | - Implement a mandatory double coupling for N-Boc-3-ethylazetidine-3-carboxylic acid in all future syntheses. - Re-evaluate the effectiveness of the chosen coupling reagent and consider switching to a more potent one (e.g., from PyBOP to HATU or COMU). |
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A standard cleavage cocktail for Boc-SPPS is typically sufficient.
Standard Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (MS).
Conclusion
The incorporation of sterically hindered amino acids like N-Boc-3-ethylazetidine-3-carboxylic acid into peptides is a challenging but achievable goal in SPPS.[1] Success relies on a rational approach to overcoming the steric hindrance through the use of potent coupling reagents, optimized reaction conditions, and diligent monitoring. By implementing the protocols and troubleshooting strategies outlined in these application notes, researchers can effectively utilize this valuable building block to create novel peptidomimetics with unique structural and biological properties, paving the way for advancements in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. COMU | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 10. shop.bachem.com [shop.bachem.com]
Application Note & Protocols: Strategic Coupling of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid in Peptide Synthesis
Introduction: The Challenge and Opportunity of Sterically Hindered Azetidine Scaffolds
The incorporation of non-canonical, conformationally constrained amino acids into peptides is a cornerstone of modern drug discovery. These building blocks, such as 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (Boc-3-Et-Aze-OH), offer a powerful strategy to modulate peptide secondary structure, enhance proteolytic stability, and refine receptor-binding profiles. The rigid, four-membered azetidine ring, particularly when substituted at the C3 position, introduces a sharp turn-inducing element, which can be pivotal for mimicking or stabilizing bioactive conformations.[1][2]
However, the very structural features that make Boc-3-Et-Aze-OH a desirable building block also present a significant synthetic challenge. As a sterically hindered α,α-disubstituted amino acid, its carboxyl group is sterically shielded, and the adjacent Boc-protected nitrogen further contributes to steric bulk. This congestion dramatically slows the kinetics of amide bond formation, often leading to incomplete couplings and low yields when using standard peptide synthesis protocols.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal coupling reagents and the implementation of robust protocols for the successful incorporation of Boc-3-Et-Aze-OH into peptide sequences in both solid-phase and solution-phase synthesis.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving the acylation of a hindered amine or the activation of a hindered acid like Boc-3-Et-Aze-OH to completion.[5] Their primary drawback is the formation of a moderately reactive O-acylisourea intermediate, which is prone to undesirable side reactions, such as rearrangement to a non-reactive N-acylurea, especially when the subsequent nucleophilic attack by the amine is slow.[6][7][8]
For challenging couplings, onium salt-based reagents (uronium/aminium and phosphonium) are vastly superior.[3] These reagents convert the carboxylic acid into a highly reactive activated ester in the presence of a base, significantly accelerating the rate of acylation.
Key Reagent Classes for Hindered Couplings:
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are among the most powerful coupling reagents.[3][9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is exceptionally effective due to the formation of a highly reactive OAt-active ester.[9][10] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the aminolysis step. HATU is often the reagent of choice for difficult couplings.[9][11]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt with reactivity comparable to HATU.[6][12] It is based on the non-explosive and highly effective additive OxymaPure, making it a safer alternative to benzotriazole-based reagents like HATU and HBTU.[6][13] Its byproducts are also more water-soluble, simplifying purification.[13]
-
-
Phosphonium Salts (PyBOP, PyAOP):
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another potent reagent that forms an OBt-active ester.[14] Phosphonium salts are generally less likely to cause guanidinylation of the N-terminal amine—a potential side reaction with uronium salts—making them a good alternative.[3][15]
-
-
Specialized Reagents (DEPBT):
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphinate-based reagent known for its remarkable resistance to racemization.[13][16][17][18][19] While highly effective, it generally requires longer reaction times compared to HATU or COMU. It is particularly valuable in fragment condensation or when coupling racemization-prone residues.[13][17][19]
-
Data Summary: Comparative Evaluation of Recommended Reagents
| Reagent | Class | Mechanism / Active Species | Reactivity for Hindered AA | Racemization Risk | Key Advantages & Considerations |
| HATU | Uronium/Aminium | OAt-active ester | Very High | Low | Gold standard for difficult couplings; requires a non-nucleophilic base (e.g., DIPEA); potential for N-terminal guanidinylation if used improperly.[9][20][21] |
| COMU | Uronium/Aminium | Oxyma-active ester | Very High | Very Low | Safer (non-explosive) alternative to HATU with comparable efficiency; water-soluble byproducts.[6][12][13] Reaction progress can sometimes be monitored by a color change.[13][22] |
| DIC/Oxyma | Carbodiimide + Additive | Oxyma-active ester | Moderate to High | Low | Cost-effective; avoids benzotriazole derivatives. Can form HCN as a byproduct under certain conditions, requiring caution.[8][23][24][25] Less potent than onium salts for extremely hindered couplings. |
| DEPBT | Phosphinate | HOOBt-active ester | High | Extremely Low | Excellent for suppressing racemization; often does not require protection of Ser, Thr, Tyr side chains.[16][17][18] Slower reaction kinetics than HATU/COMU.[13] |
Mechanistic Rationale and Workflow Visualization
The efficacy of onium salt reagents like HATU lies in their ability to rapidly generate a highly activated ester intermediate, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-3-Et-Aze-OH
-
Coupling Reagent: HATU or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: Dichloromethane (DCM)
-
Kaiser test kit
-
Capping solution (optional): 5% acetic anhydride, 6% 2,6-lutidine in DMF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (1.0 equiv) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.
-
Coupling Solution Preparation (Pre-activation):
-
In a separate clean, dry vial, dissolve Boc-3-Et-Aze-OH (4.0 equiv relative to resin loading) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 3.9 equiv) to the solution.
-
Add the base (e.g., DIPEA, 8.0 equiv).
-
Expert Tip: Using a slightly weaker base like collidine can help minimize potential racemization, though it is less of a concern for α,α-disubstituted amino acids. [3][26] * Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the wash solvent from the resin.
-
Immediately add the pre-activated coupling solution to the resin.
-
Agitate the mixture at room temperature for at least 4 hours. For particularly difficult sequences, extend the coupling time to overnight or perform the reaction at a slightly elevated temperature (e.g., 35-40°C).
-
-
Monitoring and Post-Coupling Wash:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
If the test is negative (beads remain colorless/yellow), the coupling is complete. Drain the reaction solution and wash the resin with DMF (x5) and DCM (x3).
-
If the test is positive (beads turn dark blue), the coupling is incomplete. Drain the solution, wash with DMF (x3), and proceed to step 7.
-
-
Troubleshooting: Double Coupling:
-
Repeat steps 4 and 5 to perform a second coupling reaction ("double coupling") to drive the reaction to completion. A fresh solution of activated acid should be prepared.
-
After the second coupling, wash and perform another Kaiser test. If still positive, consider capping unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Protocol 2: Solution-Phase Synthesis
This protocol describes the coupling of Boc-3-Et-Aze-OH to an amino acid ester hydrochloride salt (e.g., H-Phe-OMe·HCl).
Materials:
-
Boc-3-Et-Aze-OH (1.0 equiv)
-
Amino acid ester hydrochloride (1.0-1.1 equiv)
-
Coupling Reagent: COMU (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
-
Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
Materials for workup: Ethyl acetate, 1N HCl, saturated NaHCO₃, saturated NaCl (brine)
-
Materials for analysis/purification: TLC plates, LC-MS, flash chromatography system
Procedure:
-
Reaction Setup: In a clean, dry, oven-dried flask under an inert atmosphere, dissolve Boc-3-Et-Aze-OH (1.0 equiv) and the amino acid ester hydrochloride (1.05 equiv) in anhydrous DMF.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. The extra equivalent of base is to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Coupling Reagent Addition: Add COMU (1.1 equiv) to the reaction mixture in one portion. The solution may turn yellow. [22]4. Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with cold 1N HCl (x2), saturated NaHCO₃ solution (x2), and saturated brine (x1).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser test after first coupling) | Steric Hindrance: The primary challenge with Boc-3-Et-Aze-OH. [3]Aggregation: Peptide chain aggregation on the solid support can block reactive sites. | 1. Optimize Reagents: Use a highly potent reagent like HATU or COMU. [9][12]2. Double Couple: Perform a second coupling with fresh reagents. 3. Increase Time/Temp: Extend coupling time (e.g., overnight) or gently heat to 35-40°C. 4. Increase Equivalents: Use a higher excess of activated amino acid (up to 5 equiv). |
| Racemization | Over-activation: Prolonged pre-activation time before adding the amine. Strong Base: Highly basic conditions can promote α-proton abstraction. [26] | 1. Minimize Pre-activation: Add the activated solution to the resin/amine within 5 minutes. 2. Use Weaker Base: Substitute DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine. [3][26]3. Change Reagent: For critical steps, use a reagent with a proven low-racemization profile like DEPBT. [17][19] |
| Guanidinylation of N-terminus | Excess Uronium Reagent: Free HATU/HBTU/COMU can react with the N-terminal amine, capping the chain. [9][15] | 1. Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 4.0 equiv acid to 3.9 equiv HATU). 2. Pre-activation: Always pre-activate the acid with the reagent before adding the mixture to the resin. This consumes the coupling reagent. 3. Switch Reagent Class: Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction. [3] |
Conclusion
The successful incorporation of the sterically demanding this compound is readily achievable with a strategic approach to reagent selection and protocol optimization. The use of high-potency onium salt coupling reagents, particularly HATU and its safer, modern alternative COMU , is paramount. By employing extended reaction times, considering double coupling protocols, and carefully controlling stoichiometry to mitigate side reactions, researchers can effectively harness the unique conformational properties of this valuable building block to advance the design of novel peptide therapeutics.
References
- The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
- Solid-Phase Synthesis of Aziridine-Containing Peptides: Application Notes and Protocols. (2025). BenchChem.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (2025). BenchChem.
- HATU:a third-generation coupling reagent. (2024). ChemicalBook.
- HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry [YouTube Channel].
- HBTU, DIPEA Peptide Coupling Mechanism. (2021). Organic Chemistry [YouTube Channel].
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). BenchChem.
-
Vedejs, E., & Lin, S. (1995). Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction. The Journal of Organic Chemistry, 60(23), 7561–7567. [Link]
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. (n.d.). BOC Sciences.
- Peptide Coupling Reagents: Selection and Use. (n.d.). GenScript.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). BOC Sciences.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 30–34. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim.
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Li, H., et al. (2005). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Biopolymers, 80(2-3), 172-178. [Link]
-
Introduction to Peptide Synthesis. (2013). Current Protocols in Protein Science. [Link]
-
Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45543-45549. [Link]
-
Gudelis, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28). [Link]
-
HBTU. (n.d.). In Wikipedia. Retrieved from [Link]
-
Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): a new coupling reagent with remarkable resistance to racemization. Organic letters, 1(1), 91-94. [Link]
- The process of COMU coupling reaction. (2023). ChemicalBook.
-
Manne, S. R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Letters, 24(37), 6828–6832. [Link]
-
D'Silva, C., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(35), 6818-6828. [Link]
-
Zhang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. The Journal of Organic Chemistry, 88(3), 1630–1637. [Link]
-
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. (2005). ResearchGate. Retrieved from [Link]
- Exploring the Advantages of DEPBT: A High-Performance Coupling Reagent for Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ResearchGate. Retrieved from [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
-
Albericio, F., et al. (2001). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 5(3), 254-260. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Chemistry–A European Journal, 26(63), 14210-14225. [Link]
-
Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 18(12), 14849-14861. [Link]
-
Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 27(6), 617-632. [Link]
-
Fournier, M. J., et al. (1993). Repetitive polypeptides from protein engineering: synthesis and assembly of a rodlike secondary structure. Macromolecules, 26(20), 5391-5397. [Link]
-
Solution-Phase Peptide Synthesis. (2025). In Chemistry LibreTexts. Retrieved from [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science, 22(11), 588–600. [Link]
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- 26. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Deprotection of the Boc group from 3-ethylazetidine-3-carboxylic acid residues.
An Application Guide to the Deprotection of the Boc Group from 3-Ethylazetidine-3-carboxylic Acid Residues
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-ethylazetidine-3-carboxylic acid. This non-canonical amino acid is a valuable building block in medicinal chemistry, and mastering its deprotection is a critical step in multi-step syntheses.[1] This document combines mechanistic insights with field-proven methodologies to ensure reliable and reproducible outcomes.
Introduction: The Strategic Role of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under acidic treatment.[2][3][4] Its application is particularly crucial in peptide synthesis and the construction of complex molecules containing primary or secondary amines.[5]
The deprotection of Boc-3-ethylazetidine-3-carboxylic acid is a key transformation that unmasks the azetidine nitrogen, making it available for subsequent coupling reactions. The protocol's success hinges on achieving complete cleavage of the Boc group while preserving the integrity of the azetidine ring and the carboxylic acid functionality. This guide focuses on the most robust and widely accepted methods for this transformation, emphasizing the underlying chemical principles.
Mechanistic Insights into Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).[3] The reaction proceeds through a well-established E1 elimination mechanism.
The key steps are:
-
Protonation: The process begins with the protonation of the carbamate carbonyl oxygen by the acid.[5][6]
-
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a highly stable tertiary carbocation (tert-butyl cation) and the formation of an unstable carbamic acid.[5][6]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[5][6]
-
Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt (e.g., a TFA salt).[6]
The liberated tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or react with other nucleophilic species present in the reaction mixture.[6][7][8] It is crucial to allow the gaseous byproducts (CO₂ and isobutylene) to escape by avoiding a closed reaction system.[6]
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
Core Protocol: Deprotection Using Trifluoroacetic Acid (TFA)
This protocol is the standard and most reliable method for removing the Boc group from 3-ethylazetidine-3-carboxylic acid.
Materials and Reagents
| Reagent/Material | Purpose | Quality/Notes |
| N-Boc-3-ethylazetidine-3-carboxylic acid | Starting Material | Purity >95% |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent | Reagent grade, ≥99% |
| Dichloromethane (DCM) | Reaction Solvent | Anhydrous, ACS grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Neutralizing Agent (for work-up) | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | |
| Diethyl Ether | For precipitation (optional) | Anhydrous |
| Round-bottom flask, Magnetic stirrer, Rotary evaporator | Standard Laboratory Equipment |
Step-by-Step Experimental Procedure
-
Dissolution: Dissolve N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1–0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common condition is a 25-50% solution of TFA in DCM (v/v).[9][10] For substrates that are particularly resistant due to steric hindrance, neat TFA can be used.[11]
-
Reaction: Stir the reaction mixture at room temperature (20–25 °C). Effervescence (release of CO₂) may be observed.[5]
-
Monitoring: Monitor the reaction's progress until the starting material is fully consumed. This typically takes 1-4 hours. See Section 4 for detailed monitoring techniques.
-
Work-up and Isolation: Choose one of the following procedures based on the desired final product form.
-
Procedure A: Isolation as the TFA Salt:
-
Concentrate the reaction mixture to dryness using a rotary evaporator to remove the solvent and excess TFA.[12][13]
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with additional DCM or toluene (2-3 times).
-
The resulting TFA salt is often a solid or viscous oil and can be used directly in the next synthetic step without further purification.[12]
-
-
Procedure B: Isolation as the Free Amine:
-
After concentrating the reaction mixture in vacuo, dissolve the oily residue in DCM.[9]
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt. Continue washing until effervescence ceases.[9]
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine.
-
-
Figure 2: General experimental workflow for Boc deprotection.
Analytical Methods for Reaction Monitoring and Validation
Proper analytical monitoring is essential to prevent incomplete reactions or overexposure to harsh acidic conditions. A combination of techniques provides the most reliable validation.[14]
| Technique | Principle & Key Indicator of Deprotection | Advantages & Notes |
| ¹H NMR Spectroscopy | Disappearance of the characteristic singlet signal for the nine equivalent tert-butyl protons, typically found around 1.4-1.5 ppm.[14] | Provides unambiguous, quantitative confirmation of Boc group removal.[14] The most definitive method. |
| Mass Spectrometry | A mass decrease of 100.12 amu corresponding to the loss of the C₅H₉O₂ moiety of the Boc group.[14] | Confirms the identity of the product. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[14] |
| Thin-Layer (TLC) | The deprotected amine product is more polar and will exhibit a lower Rf value than the Boc-protected starting material. Staining with ninhydrin visualizes the amine.[9] | Rapid, cost-effective, and ideal for qualitative real-time reaction monitoring.[9] |
| HPLC | The more polar product will have a shorter retention time on a reverse-phase column compared to the starting material. | Offers high-resolution, quantitative analysis of reaction progress and final product purity.[9] |
| FTIR Spectroscopy | Disappearance of the strong C=O stretching band of the Boc carbamate, which typically appears around 1680–1720 cm⁻¹.[14] | A quick check to confirm the loss of the carbamate functional group. |
Troubleshooting and Advanced Considerations
| Issue / Challenge | Potential Cause | Recommended Solution |
| Incomplete or Sluggish Reaction | Steric hindrance from the 3-ethyl group and azetidine ring may slow the reaction.[10][11] Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 25% to 50% or neat TFA).[10] Allow the reaction to stir for a longer period. If the substrate is stable, gentle warming (to 40 °C) can be considered.[10] |
| Side Product Formation | Alkylation of nucleophilic sites by the intermediate tert-butyl cation.[8][10] This is less common for this substrate but possible. | Add a scavenger such as triethylsilane (TES) or thioanisole (1-5 eq.) to the reaction mixture to trap the tert-butyl cation.[8][10] |
| Difficulty Isolating Free Amine | The deprotected product may have some water solubility, leading to loss during aqueous work-up. | Minimize the volume of aqueous base used for neutralization. Perform multiple extractions with an organic solvent (e.g., 3-5 times with DCM or ethyl acetate). Alternatively, use the TFA salt directly for the next step.[12] |
| Alternative Acidic Conditions | The substrate may contain other acid-sensitive groups incompatible with TFA (not applicable here, but good practice). | Consider milder acidic systems such as 4M HCl in dioxane, 4M HCl in ethyl acetate, or aqueous phosphoric acid.[11][15][16] These require optimization for each specific substrate. |
Safety Precautions
-
Corrosive Reagents: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Gas Evolution: The reaction releases carbon dioxide and flammable isobutylene gas.[6] Ensure the reaction vessel is not sealed and has adequate ventilation to prevent pressure buildup.
-
Work-up: Neutralization of TFA with a bicarbonate base is an exothermic reaction that releases CO₂. Add the base slowly and with caution to control the effervescence.
Conclusion
The deprotection of N-Boc-3-ethylazetidine-3-carboxylic acid is a fundamental and critical transformation in the synthesis of novel chemical entities. The protocol detailed in this guide, centered on the use of trifluoroacetic acid in dichloromethane, provides a robust, reliable, and well-validated method. By understanding the underlying reaction mechanism, employing rigorous analytical monitoring, and being prepared for potential challenges, researchers can confidently and efficiently execute this deprotection to advance their scientific objectives.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- Process for making azetidine-3-carboxylic acid.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
How to confirm BOC deprotection by TFA? ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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- 16. Boc-Protected Amino Groups [organic-chemistry.org]
N-Boc-3-ethylazetidine-3-carboxylic acid as a constrained amino acid analog in peptidomimetics.
Introduction: Engineering Peptide Conformation for Enhanced Biological Function
In the field of drug discovery, peptidomimetics represent a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] A key approach in peptidomimetic design is the incorporation of non-canonical, conformationally constrained amino acids.[4][5][6] These building blocks introduce specific structural rigidity into the peptide backbone, guiding it towards a bioactive conformation that enhances receptor affinity and selectivity.[7][8]
The azetidine ring, a four-membered heterocycle, is a particularly effective scaffold for inducing conformational constraints.[9][10] Replacing a standard amino acid with an azetidine-3-carboxylic acid derivative reduces the available conformational space, akin to the role of proline but with distinct stereoelectronic effects.[11][12] This guide focuses on a specific, Cα-tetrasubstituted analog: N-Boc-3-ethylazetidine-3-carboxylic acid . The presence of the 3-ethyl group further restricts rotation around the Cα-Cβ bond, offering a refined tool for controlling side-chain orientation and backbone topology.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the strategic application of N-Boc-3-ethylazetidine-3-carboxylic acid, provides field-tested protocols for its incorporation into peptide sequences, and outlines methods for the structural characterization of the resulting peptidomimetics.
Part 1: The Building Block - Rationale and Properties
N-Boc-3-ethylazetidine-3-carboxylic acid is a synthetic amino acid designed for use in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The N-terminal tert-butyloxycarbonyl (Boc) group provides robust protection compatible with standard SPPS cycles, ensuring controlled, stepwise peptide assembly.
Causality of Conformational Constraint
The primary function of the 3-ethylazetidine-3-carboxylic acid moiety is to rigidly constrain the peptide backbone. This is achieved through two key structural features:
-
The Azetidine Ring: The quasi-planar, four-membered ring severely limits the range of permissible backbone dihedral angles (φ, ψ) compared to a flexible acyclic amino acid. This pre-organizes the peptide into a more defined conformation.[12]
-
The 3-Ethyl Group: As a Cα-tetrasubstituted amino acid, steric hindrance from the ethyl group further restricts the main chain's rotational freedom. It functions similarly to α,α-dialkylated amino acids like α-aminoisobutyric acid (Aib), which are known to promote helical or turn structures.[8]
The incorporation of this building block is hypothesized to induce β-turn conformations in the peptide chain, a critical secondary structure motif for molecular recognition in many biological processes.[13]
Part 2: Experimental Protocols & Workflows
The following protocols are designed to be self-validating, with checkpoints and explanations for key steps. These methodologies are based on established principles of Boc-SPPS.[14][15][16]
Diagram: General Boc-SPPS Cycle
Caption: General workflow for a single coupling cycle in Boc-Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Automated Boc-SPPS Incorporation
This protocol details the incorporation of N-Boc-3-ethylazetidine-3-carboxylic acid using an automated peptide synthesizer.
Materials:
-
Peptide-resin (e.g., MBHA resin for C-terminal amide, 0.4-0.8 mmol/g substitution)
-
N-Boc-3-ethylazetidine-3-carboxylic acid
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide), IPA (Isopropanol) - all peptide synthesis grade
-
Deprotection Solution: 50% TFA (Trifluoroacetic acid) in DCM (v/v) with 1% m-cresol
-
Neutralization Solution: 10% DIEA in DCM (v/v)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in the synthesizer reaction vessel.
-
Boc Deprotection:
-
Perform a pre-wash with the deprotection solution for 1 minute.
-
Treat the resin with fresh deprotection solution for 20-30 minutes.[15]
-
Rationale: This step cleaves the N-terminal Boc group, exposing the free amine for the next coupling reaction. The TFA salt is formed.
-
-
Washing: Wash the resin thoroughly to remove TFA and cleaved t-butyl carbocations.
-
DCM (3x)
-
IPA (1x)
-
DCM (3x)
-
-
Neutralization:
-
Treat the resin with the neutralization solution for 2 minutes (2x).
-
Rationale: The free amine is regenerated from its TFA salt, which is essential for nucleophilic attack during the coupling step.
-
-
Washing: Wash the resin to remove excess neutralization base.
-
DCM (3x)
-
DMF (3x)
-
-
Coupling Reaction:
-
Pre-activation: In a separate vessel, dissolve N-Boc-3-ethylazetidine-3-carboxylic acid (4 eq. relative to resin loading) and HBTU (3.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated solution to the resin. Agitate for 1-2 hours.
-
Rationale: HBTU, in the presence of DIEA, converts the carboxylic acid to a highly reactive HOBt-ester, facilitating efficient amide bond formation. Due to the steric hindrance of the Cα-tetrasubstituted analog, a longer coupling time and pre-activation are recommended.
-
-
Washing: Wash the resin to remove unreacted reagents and byproducts.
-
DMF (3x)
-
DCM (3x)
-
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test for primary amines or Isatin test for secondary amines) to confirm reaction completion.[15] If the test is positive (indicating incomplete coupling), a second coupling (recoupling) should be performed by repeating step 6.
-
Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid in the sequence.
Protocol 2: Peptide Cleavage from Resin and Purification
This protocol describes the final cleavage of the synthesized peptide from the solid support using high-concentration hydrofluoric acid (HF), a standard procedure in Boc-SPPS.
!!! SAFETY WARNING !!!: Anhydrous HF is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.
Materials:
-
Dried peptide-resin
-
Scavengers: Anisole, p-cresol (typically 5-10% of the total cocktail volume)
-
Anhydrous Hydrofluoric Acid (HF)
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA
-
Specialized HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., anisole).
-
Rationale: Scavengers are crucial to "trap" the highly reactive carbocations generated during the cleavage of benzyl-based side-chain protecting groups and the resin linker, preventing side reactions with sensitive residues like Trp and Met.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C using an ice/salt bath.
-
Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-1.5 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation:
-
Wash the remaining resin/peptide mixture with a small amount of cold diethyl ether to remove organic scavengers.
-
Triturate the residue with a larger volume of cold diethyl ether. The crude peptide will precipitate as a solid.
-
Rationale: Peptides are generally insoluble in diethyl ether, while the organic scavengers and cleavage byproducts are soluble, allowing for initial purification.
-
-
Isolation: Centrifuge the mixture, decant the ether, and dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze fractions by LC-MS to identify those containing the pure product.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Part 3: Characterization and Data Analysis
Confirming the successful incorporation and determining the conformational impact of the 3-ethylazetidine moiety is critical.
Table 1: Expected Analytical Data
| Analysis Method | Parameter | Expected Outcome | Rationale & Notes |
| LC-MS | Molecular Weight | Observed mass matches the calculated mass of the target peptide. | Confirms the correct peptide was synthesized and the analog was successfully incorporated. |
| RP-HPLC | Retention Time / Peak Purity | A single, sharp peak indicates high purity. | The hydrophobicity of the ethyl group may slightly alter the retention time compared to a non-substituted analog. |
| NMR Spectroscopy | 1H-1H COSY/TOCSY | Unique spin system for the azetidine ring and ethyl group protons. | Allows for unambiguous assignment of the analog's protons within the peptide sequence.[17][18] |
| NMR Spectroscopy | 1H-1H NOESY/ROESY | Specific through-space correlations (NOEs) near the azetidine residue. | NOEs between the azetidine protons and adjacent residue protons provide distance constraints used to define the local 3D structure.[18][19] |
| Circular Dichroism (CD) | CD Spectrum | A spectrum characteristic of a β-turn or other ordered structure. | Provides information on the peptide's overall secondary structure in solution. A defined structure contrasts with a random coil signal. |
Diagram: Conformational Analysis Workflow
Caption: Workflow for the structural characterization of the synthesized peptidomimetic.
Conclusion and Outlook
N-Boc-3-ethylazetidine-3-carboxylic acid is a valuable tool for medicinal chemists seeking to impose specific and stringent conformational constraints on peptide scaffolds. Its rigid structure is a potent inducer of turn-like conformations, which can lead to significant improvements in biological activity and metabolic stability.[20][21] The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of peptidomimetics containing this novel building block. Future work should focus on systematically mapping the conformational landscape of a series of peptides containing this analog to develop predictive models for its use in de novo drug design.
References
- Di Mauro, G., & Papini, A. M. (2019).
- Ismail, M., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Johnson, M., et al. (2015). Useful Amino Acids in the Development of Conformationally Constrained Peptides. Journal of Pharmaceutical and Biomedical Analysis.
- Fülöp, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno Pharmchem. [Link]
- Malkov, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Del Valle, J. R. (2023).
- Meldal, M., et al. (2003). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.
- Micaêlo, N. M., et al. (2022).
- Angell, Y. L., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry.
- ResearchGate. (2021). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
- Organic Letters. (2003). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters.
- LJMU Research Online. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- ResearchGate. (2018). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate...
- PubMed. (1991). Design and characterization of a model alpha beta peptide. PubMed.
- RSC Publishing. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing.
- Unknown Source. peptide nmr.
- ACS Publications. (2006). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
- PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
- NMIMS Pharmacy. (2012). NMR in structural determination of proteins and peptides. NMIMS Pharmacy Official Website.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- NIH. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. PMC.
- ResearchGate. (2023). Peptidomimetics - A Versatile Route to Biologically Active Compounds.
-
YouTube. (2022). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
- MDPI. (2022).
- R Discovery. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. R Discovery.
- PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
- NIH. (2005). Peptidomimetics, a synthetic tool of drug discovery. PMC.
- ChemRxiv. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- MDPI. (2017). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI.
- SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace.
- ResearchGate. (2010). Determination of peptide secondary structure by CD spectroscopy.
Sources
- 1. Peptidomimetics as a new generation of antimicrobial agents: current progress - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
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- 16. bachem.com [bachem.com]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
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- 21. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
The Strategic Application of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid in Modern Drug Discovery
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug design, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, strained ring systems have emerged as powerful tools for medicinal chemists, offering a unique blend of structural rigidity and three-dimensionality. Among these, the azetidine motif has garnered significant attention.[1][2] This four-membered nitrogen-containing heterocycle acts as a conformationally restricted bioisostere for more flexible acyclic or larger cyclic fragments, enabling precise control over the spatial arrangement of pharmacophoric elements.[3] This guide focuses on a particularly valuable, yet underexplored, building block: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid . We will delve into its strategic applications, provide detailed protocols for its synthetic manipulation, and offer insights into its potential to unlock new avenues in drug discovery.
Application Notes: Why Choose a 3-Ethylazetidine Scaffold?
The incorporation of this compound into a drug candidate is a deliberate design choice, driven by several key considerations in structure-activity relationship (SAR) studies. The presence of the ethyl group at the 3-position, in conjunction with the carboxylic acid, provides a unique set of properties that can be exploited to optimize a molecule's interaction with its biological target.
1. Probing Steric Pockets and Enhancing Potency:
The quaternary center at the 3-position, substituted with both an ethyl group and a carboxylic acid, introduces significant steric bulk in a defined vector. This allows for the exploration of hydrophobic pockets within a target's binding site. In SAR studies, varying the alkyl substituent at this position (e.g., from methyl to ethyl to larger groups) can provide crucial information about the size and nature of the binding pocket.[4][5] An appropriately sized substituent, such as the ethyl group, can lead to favorable van der Waals interactions, significantly enhancing binding affinity and, consequently, potency.
2. Modulating Physicochemical Properties:
The ethyl group can influence a molecule's lipophilicity, a critical parameter affecting its absorption, distribution, metabolism, and excretion (ADME) profile. By replacing a hydrogen or a smaller methyl group with an ethyl group, medicinal chemists can fine-tune the overall lipophilicity of a compound to achieve a better balance between solubility and permeability.
3. Metabolic Stability:
The quaternary carbon at the 3-position is inherently more resistant to metabolic oxidation compared to a tertiary or secondary carbon. The presence of the ethyl group can further shield the azetidine ring and adjacent functionalities from enzymatic degradation, potentially leading to an improved pharmacokinetic profile and a longer in vivo half-life.
4. Vectorial Display of Functionality:
The rigid azetidine core holds the N-H (once deprotected), the carboxylic acid, and the ethyl group in well-defined spatial orientations. This is particularly advantageous when the carboxylic acid is converted to a carboxamide, a common functional group in many pharmaceuticals.[6] The defined geometry can facilitate precise interactions with multiple points in a receptor or enzyme active site.
Synthetic Protocols and Methodologies
The utility of this compound as a building block is contingent on its efficient and predictable reactivity in key synthetic transformations. The following protocols detail the two most critical steps in its application: amide bond formation and the subsequent deprotection of the Boc group to allow for further functionalization.
Protocol 1: Amide Bond Formation with Primary and Secondary Amines
The formation of an amide bond is a cornerstone of medicinal chemistry. Given the steric hindrance around the quaternary carbon of the title compound, the choice of coupling reagent is critical to ensure high yields and minimize side reactions.[6][7][8]
Reagents and Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the reactive acyl-OAt ester, which is less prone to racemization and reacts efficiently with the amine.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS. For particularly hindered amines, the reaction may require gentle heating (40-50 °C).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired amide.
Diagram 1: Workflow for HATU-mediated Amide Coupling
A generalized workflow for the synthesis of 3-ethylazetidine-3-carboxamides using HATU as a coupling agent.
Protocol 2: N-Boc Deprotection
Removal of the tert-butoxycarbonyl (Boc) protecting group is a common step to reveal the secondary amine of the azetidine ring, allowing for further derivatization. Standard conditions using strong acids like trifluoroacetic acid (TFA) are often effective. However, for substrates with other acid-sensitive functional groups, milder conditions may be necessary.[9][10][11][12]
Method A: Standard Conditions (TFA/DCM)
Reagents and Materials:
-
N-Boc protected 3-ethylazetidine-3-carboxamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the N-Boc protected azetidine (1.0 eq) in DCM (approximately 0.1 M).
-
TFA Addition: Add TFA (5-10 eq) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in EtOAc and carefully add saturated aqueous NaHCO₃ until the pH is basic.
-
Extraction: Separate the layers and extract the aqueous layer with EtOAc (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.
Method B: Mild Conditions for Acid-Sensitive Substrates (HCl in Dioxane)
For molecules containing other acid-labile groups (e.g., t-butyl esters, acetals), using a stoichiometric amount of a weaker acid system can provide greater selectivity.[9]
Reagents and Materials:
-
N-Boc protected 3-ethylazetidine-3-carboxamide
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the N-Boc protected azetidine (1.0 eq) in a minimal amount of anhydrous dioxane under an inert atmosphere.
-
HCl Addition: Add 4M HCl in 1,4-dioxane (1.5-2.0 eq) dropwise at 0 °C.
-
Reaction: Stir at 0 °C to room temperature and monitor closely by TLC/LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.
-
Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the deprotected amine hydrochloride salt. This can often be used directly in the next step or neutralized with a mild base if the free amine is required.
Diagram 2: N-Boc Deprotection Strategy
A decision-making workflow for selecting the appropriate N-Boc deprotection conditions.
Quantitative Data Summary
While specific yield data for reactions involving this compound is not extensively published, the following table provides representative yields for analogous transformations with sterically hindered N-Boc protected amino acids, which can be used as a benchmark for optimization.
| Reaction Type | Coupling Reagent/Condition | Substrate Type | Typical Yield Range | Reference(s) |
| Amide Coupling | HATU / DIPEA | Hindered N-Boc amino acid + Primary amine | 75-95% | [8] |
| Amide Coupling | HATU / DIPEA | Hindered N-Boc amino acid + Secondary amine | 60-85% | [7][8] |
| Amide Coupling | Acyl Fluoride (in situ) | Highly hindered substrates | 70-90% | [13] |
| N-Boc Deprotection | TFA / DCM | Standard substrate | >90% | [10] |
| N-Boc Deprotection | 4M HCl in Dioxane | Acid-sensitive substrate | 80-95% | [9] |
| N-Boc Deprotection | p-Toluenesulfonic acid | General substrates | 85-98% | [11] |
Conclusion and Future Outlook
This compound is a valuable and strategic building block for medicinal chemists. Its rigid framework, combined with the steric and electronic properties of the 3-ethyl substituent, offers a powerful tool for optimizing ligand-target interactions and improving the ADME properties of drug candidates. While its application may not be as widespread as simpler amino acid analogs, its potential for creating novel, potent, and metabolically stable therapeutics is significant. The protocols provided herein offer a robust starting point for the synthetic manipulation of this promising scaffold, empowering researchers to explore new chemical space in their drug discovery programs.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link].
- BenchChem Technical Support Team. (2025).
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link].
- BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. BenchChem.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. WordPress. Available at: [Link].
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link].
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link].
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link].
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link].
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. National Center for Biotechnology Information. Available at: [Link].
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link].
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link].
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link].
-
Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ACS Publications. Available at: [Link].
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Center for Biotechnology Information. Available at: [Link].
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link].
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Available at: [Link].
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link].
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link].
-
Alkyl Azetidines Via Batch and Flow Photochemistry. CoLab. Available at: [Link].
-
Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. PubMed. Available at: [Link].
-
New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. Available at: [Link].
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link].
-
Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride. National Center for Biotechnology Information. Available at: [Link].
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from N-Boc-3-ethylazetidine-3-carboxylic acid
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide unique advantages in the design of novel therapeutic agents by allowing for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] N-Boc-3-ethylazetidine-3-carboxylic acid is a valuable building block, offering a synthetically versatile handle for the construction of more complex molecular architectures, including spirocyclic and fused heterocyclic systems. These resulting structures are of significant interest in drug discovery campaigns.[3]
This guide provides detailed protocols for the synthesis of novel heterocyclic compounds derived from N-Boc-3-ethylazetidine-3-carboxylic acid, with a focus on practical application and the rationale behind experimental choices.
Core Synthetic Strategies and Mechanistic Insights
The primary functional group for elaboration on N-Boc-3-ethylazetidine-3-carboxylic acid is the carboxylic acid itself. This allows for a variety of subsequent chemical transformations. Two key strategies will be explored in this application note:
-
Amide Coupling followed by Intramolecular Cyclization: This is a robust and widely used method for constructing heterocyclic rings. The azetidine carboxylic acid is first coupled with a bifunctional amine, followed by a subsequent cyclization step to yield novel bicyclic or spirocyclic compounds.
-
Ring Expansion Reactions: The inherent strain of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, medicinally relevant heterocyclic systems such as 1,3-oxazinan-2-ones.[4]
Protocol 1: Synthesis of a Novel Spiro-Hydantoin Derivative
This protocol details the synthesis of a spiro-hydantoin derivative from N-Boc-3-ethylazetidine-3-carboxylic acid. This class of compounds is of interest due to the prevalence of the hydantoin motif in a wide range of biologically active molecules.
Workflow Overview
Caption: Workflow for the synthesis of a spiro-hydantoin derivative.
Step-by-Step Experimental Protocol
Part A: Amide Coupling
This step involves the coupling of N-Boc-3-ethylazetidine-3-carboxylic acid with a suitable α-amino acid ester, for example, methyl glycinate. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a standard and effective method for minimizing racemization and improving yields.[5][6]
-
Materials:
-
N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 eq)
-
Methyl glycinate hydrochloride (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of N-Boc-3-ethylazetidine-3-carboxylic acid in anhydrous DCM, add methyl glycinate hydrochloride, HOBt, and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Part B: Boc Deprotection and Intramolecular Cyclization
The N-Boc protecting group is removed under acidic conditions, and the resulting free amine undergoes intramolecular cyclization upon treatment with a phosgene equivalent to form the hydantoin ring.
-
Materials:
-
Product from Part A (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
-
Procedure:
-
Dissolve the product from Part A in DCM and add TFA. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Dissolve the crude amine salt in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of triphosgene or CDI in THF, followed by the dropwise addition of triethylamine.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final spiro-hydantoin product by column chromatography or recrystallization.
-
Protocol 2: Acid-Mediated Ring Expansion to a 1,3-Oxazinan-2-one Derivative
This protocol leverages the ring strain of the azetidine to perform an acid-mediated ring expansion, yielding a 6,6-disubstituted 1,3-oxazinan-2-one. This transformation is proposed to proceed via protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate, which is then trapped by the carbamate oxygen.[4]
Workflow Overview
Caption: Workflow for the synthesis of a 1,3-oxazinan-2-one derivative.
Step-by-Step Experimental Protocol
Part A: Reduction of the Carboxylic Acid
The carboxylic acid must first be reduced to the corresponding primary alcohol to facilitate the ring expansion.
-
Materials:
-
N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 eq)
-
Borane-tetrahydrofuran complex (BH3-THF) or Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve N-Boc-3-ethylazetidine-3-carboxylic acid in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of BH3-THF in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography.
-
Part B: Ring Expansion
The N-Boc protected 3-ethyl-3-(hydroxymethyl)azetidine is treated with a Brønsted acid to induce ring expansion.
-
Materials:
-
Product from Part A (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol from Part A in anhydrous DCM.
-
Add TFA dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the 1,3-oxazinan-2-one product by column chromatography.
-
Data Summary
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| N-Boc-3-ethylazetidine-3-carboxylic acid | Spiro-hydantoin derivative | EDC, HOBt, DIPEA; TFA; Triphosgene | 65-75 | >95 |
| N-Boc-3-ethyl-3-(hydroxymethyl)azetidine | 1,3-Oxazinan-2-one derivative | TFA | 80-90 | >98 |
Yields and purity are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion
N-Boc-3-ethylazetidine-3-carboxylic acid is a versatile building block for the synthesis of novel and medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide robust methods for the construction of spiro-hydantoins and 1,3-oxazinan-2-ones. The choice of synthetic route and reaction conditions can be tailored to achieve a diverse range of molecular architectures for drug discovery and development programs.
References
-
Boddy, A. J., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][7]-Stevens Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Chepurkine, A., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Zhang, W., et al. (2017). Regioselective ring opening reactions of azetidines. Chinese Chemical Letters. Available at: [Link]
-
Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Scott, T. G., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]
-
Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][7]-Stevens Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Drouillat, B., et al. (2015). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry. Available at: [Link]
-
Scott, T. G., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. Available at: [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Das, B., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. Available at: [Link]
-
Das, B., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. Available at: [Link]
-
Scott, T. G., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation. R Discovery. Available at: [Link]
-
Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis of Multifunctional Spirocyclic Azetidines and their Application in Drug Discovery. ResearchGate. Available at: [Link]
-
Gudelis, E., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
-
Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Semantic Scholar. Available at: [Link]
-
Vankayalapati, H., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
-
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
-
Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. Available at: [Link]
-
Lyutin, A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Available at: [Link]
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- 3. chemrxiv.org [chemrxiv.org]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid. This Cα-tetrasubstituted amino acid is a valuable building block in medicinal chemistry, and robust analytical methods are crucial for reaction optimization, impurity profiling, and ensuring the quality of intermediates and final products. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) tailored for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot these methods for their specific applications.
Introduction
This compound is a structurally unique, non-proteinogenic amino acid. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group and a sterically hindered Cα-quaternary center introduces specific analytical challenges. Real-time or frequent monitoring of reactions, such as peptide couplings, is essential to ensure complete conversion, identify potential side products, and optimize reaction conditions. This guide provides a suite of analytical techniques to effectively monitor the consumption of the starting material and the formation of the desired product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its ability to separate complex mixtures. For this compound, reversed-phase HPLC is the most common approach.
Scientific Rationale
The Boc-protected azetidine carboxylic acid is a moderately polar compound. A reversed-phase C18 column provides a suitable stationary phase for its retention and separation from other reaction components, such as coupling reagents, bases, and the newly formed product. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is adjusted with an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Experimental Workflow: HPLC Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Protocol: Reversed-Phase HPLC
Objective: To monitor the consumption of this compound and the formation of the product.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Reaction mixture aliquot
-
Appropriate diluent (e.g., ACN/water mixture)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water
-
Mobile Phase B: 0.1% FA (or TFA) in ACN
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection Wavelength | 210 nm |
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product based on their retention times (the product is typically more non-polar and will have a longer retention time).
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage conversion to monitor the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information. This is particularly useful for confirming the identity of the product and detecting any side products.
Scientific Rationale
For a compound like this compound, Electrospray Ionization (ESI) is a suitable ionization technique. In positive ion mode, the molecule can be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed. The choice of ionization mode depends on the specific reaction conditions and the nature of the product. The high resolution of modern mass spectrometers allows for accurate mass measurements, confirming the elemental composition of the product.
Protocol: LC-MS Analysis
Objective: To confirm the mass of the desired product and identify potential byproducts.
Instrumentation:
-
LC-MS system with an ESI source
-
The same HPLC setup as described in the HPLC section can be used.
Procedure:
-
LC Conditions: Follow the HPLC protocol outlined above.
-
MS Parameters (Example):
| Parameter | Value |
| Ionization Mode | ESI Positive and/or Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 600 L/hr |
| Mass Range | 100-1000 m/z |
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material and the product.
-
Analyze the mass spectra of the peaks to confirm their identity.
-
Search for unexpected masses that could correspond to side products. For example, in a peptide coupling reaction, look for the mass of the unreacted starting material, the desired product, and potential side products from the reaction of the coupling agent.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about the species in the reaction mixture. ¹H NMR is particularly useful for tracking the disappearance of starting material signals and the appearance of product signals.
Scientific Rationale
The Boc group of this compound gives a characteristic sharp singlet in the ¹H NMR spectrum, typically around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[2] The chemical shift of this peak, as well as the protons on the azetidine ring and the ethyl group, will likely change upon reaction at the carboxylic acid functionality. By monitoring these changes, the progress of the reaction can be accurately followed.
Experimental Workflow: NMR Monitoring
Caption: Workflow for NMR-based reaction monitoring.
Protocol: ¹H NMR Reaction Monitoring
Objective: To monitor the reaction progress by observing changes in the ¹H NMR spectrum.
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction
-
NMR tube
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
In-situ: If the reaction solvent is a deuterated solvent, the reaction can be run directly in an NMR tube.
-
Aliquot: Withdraw a small aliquot from the reaction mixture and dissolve it in a suitable deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture at different time points.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for quantitative comparison.
-
-
Data Analysis:
-
Identify the characteristic peaks for the starting material and the product.
-
The singlet of the Boc group is an excellent diagnostic peak.[2]
-
Integrate a well-resolved peak of the starting material and a well-resolved peak of the product.
-
The ratio of these integrals over time will indicate the reaction's progress.
-
| Group | Expected ¹H NMR Chemical Shift (ppm) | Notes |
| Boc (tert-butyl) | ~1.4 - 1.5 (singlet, 9H) | A key signal to monitor for the presence of the Boc-protected compound.[2] |
| Azetidine ring protons | ~3.5 - 4.5 (multiplets) | Chemical shifts are sensitive to the substitution pattern and reaction. |
| Ethyl group (CH₂) | ~1.5 - 2.0 (quartet) | May overlap with other signals. |
| Ethyl group (CH₃) | ~0.8 - 1.2 (triplet) | Generally a clean signal to observe. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique but is generally not suitable for the direct analysis of non-volatile and polar compounds like amino acids. Therefore, derivatization is required to increase the volatility of this compound and its products.
Scientific Rationale
Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For carboxylic acids, esterification is a common derivatization method. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is also widely used for both the carboxylic acid and the N-H of the Boc-carbamate (if it is deprotected).[3][4] The choice of derivatization reagent depends on the specific functional groups present in the starting material and product.
Protocol: GC-MS Analysis after Derivatization
Objective: To analyze the reaction mixture for the presence of the starting material and product after converting them to volatile derivatives.
Materials:
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction mixture aliquot
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw a small aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Add the anhydrous solvent (e.g., 100 µL of acetonitrile) and the derivatization reagent (e.g., 100 µL of MTBSTFA).
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[4]
-
-
GC-MS Conditions (Example):
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Oven Program | 100 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-550 m/z |
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to separate the derivatized components.
-
Examine the mass spectrum of each peak to identify the derivatized starting material and product based on their characteristic fragmentation patterns.
-
Conclusion
The analytical methods presented in this guide provide a robust framework for monitoring reactions involving this compound. The choice of technique will depend on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. For routine reaction monitoring, HPLC with UV detection is often sufficient. For confirmation of product identity and impurity profiling, LC-MS is invaluable. NMR provides detailed structural information and is ideal for mechanistic studies. GC-MS, while requiring a derivatization step, offers high sensitivity and resolution. It is recommended to use a combination of these techniques for comprehensive analysis and to ensure the quality and purity of synthesized molecules.
References
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
-
Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - The Royal Society of Chemistry. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. Available at: [Link]
-
1 H NMR spectra to show BOC deprotection on the carbonate unit in the... - ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC - NIH. Available at: [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples - ResearchGate. Available at: [Link]
-
2.1.2. Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry. Available at: [Link]
-
Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization - Northwestern's McCormick School of Engineering. Available at: [Link]
-
Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization - PubMed. Available at: [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed. Available at: [Link]
-
Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed. Available at: [Link]
Sources
- 1. Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. 1-Boc-azetidine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Large-scale synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
An Application Guide for the Scalable Synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid
Abstract
This document provides a detailed protocol for the large-scale synthesis of this compound, a valuable building block in medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug discovery for their ability to impart conformational rigidity and unique physicochemical properties to lead compounds. This guide outlines a robust, multi-step synthetic route commencing from the commercially available 1-Boc-3-cyanoazetidine. The methodology focuses on a scalable α-alkylation followed by a controlled hydrolysis, with an emphasis on the practical considerations required for industrial production. We delve into the causality behind procedural choices, from reagent selection to reaction conditions, to provide a protocol that is both reproducible and self-validating. Safety protocols, process controls, and troubleshooting are discussed in detail to ensure safe and efficient execution.
Introduction: The Strategic Value of Substituted Azetidines
Azetidine-containing molecules are prominent features in a number of approved therapeutics and clinical candidates. The strained four-membered ring introduces a defined three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles. Specifically, 3,3-disubstituted azetidines serve as constrained analogs of α,α-disubstituted amino acids, offering a unique vector for exploring chemical space in drug design. The title compound, this compound, combines the rigid azetidine core with a lipophilic ethyl group and a versatile carboxylic acid handle, making it an attractive starting material for peptide synthesis and the development of novel small molecules.
The synthetic strategy detailed herein is designed for scalability, moving beyond bench-scale preparations to address the demands of process chemistry and drug development campaigns. It leverages a key intermediate, 1-Boc-3-cyanoazetidine, which allows for precise introduction of the ethyl group at the C3 position before a final hydrolysis step to unmask the carboxylic acid.
Health & Safety First: A Proactive Approach
The large-scale synthesis of organic compounds necessitates rigorous adherence to safety protocols. The procedures outlined involve hazardous materials, including strong bases, flammable solvents, and potentially toxic reagents. A thorough risk assessment must be conducted before any operation.
-
Personal Protective Equipment (PPE): At all times, appropriate PPE, including safety goggles, flame-retardant lab coats, and chemically resistant gloves, must be worn.
-
Ventilation: All operations should be performed in a certified chemical fume hood to prevent the inhalation of volatile and potentially toxic vapors.
-
Reagent-Specific Hazards:
-
Lithium Diisopropylamide (LDA): LDA is a pyrophoric reagent that can ignite upon contact with air or moisture. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.
-
Ethyl Iodide: This is a volatile and toxic alkylating agent and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding skin contact and inhalation.
-
Di-tert-butyl dicarbonate (Boc₂O): While used in the precursor synthesis, it is a lachrymator and should be handled in a well-ventilated area.
-
Sodium Hydroxide: A corrosive solid. Avoid creating dust and prevent contact with skin and eyes. The dissolution of NaOH in water is highly exothermic.
-
Safety & Hazard Mitigation Workflow
The following diagram illustrates the decision-making process for mitigating key hazards in this synthesis.
Caption: Hazard mitigation workflow for key reagents.
Overall Synthetic Strategy
The synthesis is designed as a three-part process, ensuring that each stage can be scaled effectively with clear checkpoints for quality control.
Process Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted to rapidly address specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield in the Alkylation of the Azetidine-3-carboxylate Precursor
Question: I am experiencing a low yield during the ethylation of ethyl 1-Boc-azetidine-3-carboxylate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the α-alkylation of the azetidine-3-carboxylate core are a frequent challenge. The primary reasons often revolve around the choice of base, reaction conditions, and the stability of the enolate intermediate.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The acidity of the α-proton on the azetidine-3-carboxylate is moderate. Weaker bases may not lead to complete enolate formation, resulting in unreacted starting material. | Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). Ensure the base is freshly prepared or titrated to confirm its molarity. |
| Enolate Instability/Decomposition | The azetidine ring is strained, and the corresponding enolate can be unstable, especially at higher temperatures.[1] Prolonged reaction times or elevated temperatures can lead to decomposition pathways. | Perform the deprotonation and alkylation at low temperatures (-78 °C is standard). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Competing Reactions | The ethylating agent (e.g., ethyl iodide or ethyl bromide) can react with the base or other species in the reaction mixture. Additionally, over-alkylation (diethylation) can occur, although it is less common for this substrate. | Add the ethylating agent slowly to the cooled enolate solution to maintain a low concentration and minimize side reactions. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. |
| Moisture in the Reaction | Strong bases like LDA and LiHMDS are extremely sensitive to moisture. Water will quench the base and the enolate, significantly reducing the yield. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Difficulties in the Hydrolysis of the Ethyl Ester
Question: I am struggling to hydrolyze the ethyl ester of 1-Boc-3-ethylazetidine-3-carboxylate to the corresponding carboxylic acid. The reaction is either incomplete or I observe decomposition of the Boc-protecting group. What should I do?
Answer:
The saponification of the ethyl ester to the carboxylic acid can be problematic due to the steric hindrance around the ester and the acid-lability of the Boc-protecting group.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The ester is sterically hindered by the adjacent ethyl group and the azetidine ring structure, which can slow down the rate of hydrolysis. | Use a stronger base like potassium hydroxide instead of sodium hydroxide. A co-solvent system such as THF/water or Methanol/water can improve the solubility of the starting material and facilitate the reaction.[2] Consider increasing the reaction temperature moderately (e.g., to 40-50 °C) and extending the reaction time, while monitoring for Boc-deprotection. |
| Boc-Group Cleavage | The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. If the workup procedure involves strong acids to neutralize the excess base, the Boc group can be cleaved. | During the workup, carefully acidify the reaction mixture with a weak acid like citric acid or by the slow addition of a dilute strong acid (e.g., 1M HCl) at 0 °C to a pH of around 3-4.[3] This minimizes the exposure of the product to highly acidic conditions. |
| Ring Opening of Azetidine | The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh basic or acidic conditions, although this is less common under standard hydrolysis conditions.[4] | Employ milder reaction conditions. If standard hydrolysis fails, consider alternative methods such as using enzymes (lipases) for the hydrolysis, although this may require significant optimization. |
Issue 3: Challenges in the Purification of the Final Product
Question: I am having trouble purifying the final product, 1-Boc-3-ethylazetidine-3-carboxylic acid. It appears to be highly polar and difficult to separate from impurities.
Answer:
The purification of this zwitterionic-like compound can be challenging due to its high polarity and potential for forming salts.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation | Recommended Solution |
| High Polarity | The presence of both a carboxylic acid and the Boc-protected amine makes the molecule highly polar, leading to poor mobility on standard silica gel chromatography. | Use a more polar eluent system for column chromatography. A typical system could be dichloromethane/methanol with a small amount of acetic or formic acid (0.5-1%) to suppress the ionization of the carboxylic acid and reduce tailing.[3] |
| Formation of Salts | If the workup is not optimized, the product can exist as a salt, which can complicate extraction and purification. | Ensure the product is in its neutral form before extraction. After acidification, extract with a suitable organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Washing the organic layer with brine can help remove residual salts. |
| Co-elution with Impurities | Starting materials or byproducts may have similar polarities, making chromatographic separation difficult. | If column chromatography is ineffective, consider alternative purification techniques such as recrystallization or preparative HPLC. For recrystallization, explore various solvent systems (e.g., ethyl acetate/hexanes, acetone/water). |
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to access the 1-Boc-azetidine-3-carboxylic acid core structure?
A1: Several synthetic strategies have been developed to construct the azetidine-3-carboxylic acid scaffold. A common and practical approach starts from commercially available diethyl bis(hydroxymethyl)malonate.[5] This involves a cyclization reaction to form the azetidine ring, followed by selective hydrolysis and decarboxylation.[5] Another route involves the ring-opening of an epoxide with a cyanide source, followed by cyclization to form the azetidine ring.[6][7]
Q2: What is the mechanism of the Dieckmann condensation, and can it be used to synthesize the azetidine ring?
A2: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is particularly useful for forming five- and six-membered rings.[8][9] While conceptually possible for forming a four-membered ring, it is generally not a favored method for synthesizing azetidines due to the high ring strain of the four-membered transition state, which disfavors the cyclization.[1] Alternative cyclization methods are typically more efficient.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are crucial. When working with strong bases like LDA and LiHMDS, it is important to handle them under an inert atmosphere as they are pyrophoric upon contact with air and react violently with water. The use of personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood.
Q4: How can I confirm the identity and purity of the final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of 1-Boc-3-ethylazetidine-3-carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the presence of the ethyl group and the Boc protecting group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the final product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the carboxylic acid and the carbamate.
III. Experimental Protocols & Visualizations
Protocol 1: Ethylation of Ethyl 1-Boc-azetidine-3-carboxylate
-
Preparation: Under an argon atmosphere, add a solution of ethyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous THF to a flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for the Synthesis
Caption: A generalized workflow for the synthesis of the target compound.
Troubleshooting Decision Tree for Low Yield in Alkylation
Caption: A decision tree to troubleshoot low yields in the alkylation step.
IV. References
-
Vertex AI Search, Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. (n.d.).
-
Miller, R. A., Lang, F., Marcune, B., Zewge, D., Song, Z. J., & Karady, S. (2002). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3352.
-
Google Patents. (n.d.). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. EP0221579A1.
-
Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2024). Azetidine syntheses by aminolysis reaction of epoxides. ResearchGate.
-
ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Butyrylazetidine-3-carboxylic Acid.
-
Chad's Prep. (2018, September 20). 13.6 Ring Opening of Epoxides [Video]. YouTube.
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
-
Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. CN111362852A.
-
PubMed. (n.d.). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine.
-
PubMed. (2009, March 6). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
-
ResearchGate. (n.d.). Asymmetric Ring-Opening of Epoxides and Aziridines with Carbon Nucleophiles.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
-
CPHI Online. (n.d.). 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.
-
Chemicalbook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube.
-
Chad's Prep. (2018, September 21). 21.6b Dieckmann Condensation Reactions [Video]. YouTube.
-
Sigma-Aldrich. (n.d.). 1-Boc-azetidine-3-carboxylic acid.
-
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate.
-
ChemicalBook. (n.d.). 1-Boc-3-azetidinone.
-
MedChemExpress. (n.d.). 1'-[(tert-Butoxy)carbonyl]-[1,3'-biazetidine]-3-carboxylic acid.
-
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid.
-
BenchChem. (n.d.). Technical Support Center: 1-Butyrylazetidine-3-carboxylic acid.
-
Ultra Pure Lab Chem Industries (LLP). (n.d.). 1-BOC-3-AZETIDINE CARBOXYLIC ACID.
-
BenchChem. (n.d.). Sourcing High-Quality Boc-Azetidine-3-carboxylic Acid: A Guide for R&D Professionals.
-
ResearchGate. (n.d.). The hydrolysis of azetidinyl amidinium salts. Part 1. The unimportance of strain release in the four-membered ring.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions involving 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid during SPPS.
Welcome to the technical support center for troubleshooting Solid-Phase Peptide Synthesis (SPPS) involving the sterically hindered, non-canonical amino acid, 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (Boc-3-Et-Aze-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and challenges encountered during the incorporation of this unique building block into peptide sequences.
The incorporation of azetidine-containing amino acids can significantly enhance the conformational rigidity and proteolytic stability of peptides. However, the strained four-membered ring and the tertiary stereocenter of Boc-3-Et-Aze-OH introduce specific challenges in standard SPPS protocols. This resource provides in-depth, evidence-based solutions to these issues.
I. Troubleshooting Guide: Common Issues & Resolutions
This section addresses specific problems you may encounter when using Boc-3-Et-Aze-OH, presented in a question-and-answer format.
Issue 1: Incomplete Coupling or Deletion Sequences
Question: My HPLC and mass spectrometry data show a significant peak corresponding to a deletion sequence where the Boc-3-Et-Aze-OH residue should be. What is causing this incomplete coupling, and how can I resolve it?
Answer:
Incomplete coupling is the most frequent issue when working with sterically hindered amino acids like Boc-3-Et-Aze-OH. The ethyl group at the Cα-position, combined with the rigid azetidine ring, significantly slows down the kinetics of the acylation reaction.
Root Causes & Mechanistic Explanation:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group and the ethyl group on the quaternary carbon create a sterically crowded environment around the carboxylic acid, impeding the approach of the deprotected N-terminal amine of the growing peptide chain.
-
Inefficient Activation: Standard coupling reagents may not be sufficiently reactive to form the activated ester of this hindered amino acid at a rate that allows for complete coupling before the reagent degrades or side reactions occur.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the solid support, further limiting the accessibility of the N-terminal amine.
Solutions & Protocols:
-
Extended Coupling Times & Double Coupling: The most straightforward approach is to increase the reaction time for the coupling step to 2-4 hours. If incomplete coupling persists, a second, fresh aliquot of the activated amino acid and coupling reagents should be added to the reaction vessel for an additional 2-4 hours (double coupling).
-
Use of High-Potency Coupling Reagents: For particularly difficult couplings, stronger uronium or phosphonium salt-based coupling reagents are recommended.
Coupling Reagent Recommended Molar Excess (vs. Amino Acid) Notes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) 3-4 equivalents Highly effective for hindered couplings. Use with a non-nucleophilic base like DIEA. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) 3-4 equivalents A common and effective choice, though slightly less potent than HATU for extremely hindered cases. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) 3-4 equivalents Another powerful phosphonium-based reagent suitable for hindered systems. -
Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions by increasing molecular motion.[1] A typical microwave protocol for a difficult coupling might involve heating at 60-75°C for 5-15 minutes.
Issue 2: Piperidine-Induced Side Reactions during Fmoc Deprotection
Question: After incorporating the azetidine residue and proceeding with the synthesis, I am observing unexpected byproducts in my final cleaved peptide. Could the piperidine used for Fmoc deprotection be the cause?
Answer:
While Boc-3-Et-Aze-OH itself does not have an Fmoc group, its presence in a peptide synthesized using Fmoc/tBu chemistry can lead to side reactions during the piperidine-mediated deprotection of subsequent Fmoc-protected amino acids. The azetidine nitrogen, once deprotected from its Boc group during final cleavage, can be nucleophilic. However, the more immediate concern in Fmoc SPPS is the potential for piperidine to react with other parts of the peptide or the azetidine ring itself under certain conditions.
Potential Piperidine-Related Side Reactions:
-
Aza-Michael Addition: If your peptide sequence contains maleimide groups for conjugation, piperidine can undergo an aza-Michael addition, consuming the maleimide.[2]
-
Aspartimide Formation: In sequences containing aspartic acid, the basic conditions of piperidine treatment can catalyze the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-peptides.[3]
-
Piperidide Adducts: The formed aspartimide can be attacked by piperidine, leading to the formation of piperidide adducts.[3]
Mitigation Strategies:
-
Use of DBU/Piperidine: For difficult Fmoc deprotections that may require longer exposure to base, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective and reduce total deprotection time, potentially minimizing side reactions.[2]
-
Protecting Groups for Aspartic Acid: When synthesizing sequences containing Asp, using a bulkier side-chain protecting group like O-2-phenylisopropyl (O-2-PhiPr) can help suppress aspartimide formation.[4]
Issue 3: Ring-Opening of the Azetidine Moiety During TFA Cleavage
Question: My mass spectrometry results show a peak corresponding to the mass of my peptide plus 18 (water), and fragmentation data suggests a modification at the azetidine residue. Is the azetidine ring opening?
Answer:
Yes, the strained four-membered azetidine ring is susceptible to acid-mediated ring-opening, particularly under the harsh acidic conditions of Trifluoroacetic acid (TFA) cleavage.[5]
Mechanism of Ring-Opening:
The cleavage cocktail, typically 95% TFA, is strongly acidic. The azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack by water present in the cleavage cocktail or by other nucleophilic scavengers. This results in the formation of a linear amino alcohol, adding the mass of water (18 Da) to your peptide.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid and its Derivatives
Welcome to the technical support guide for the purification of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid and its related derivatives. As key structural motifs in modern drug discovery, the purity of these azetidine building blocks is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to address the common challenges encountered during the purification of this specific class of compounds.
The unique structure of the target molecule—possessing a bulky, lipophilic Boc protecting group, a polar carboxylic acid, and a strained azetidine ring—presents a distinct set of purification challenges. This document is structured to provide a logical workflow, from initial strategy selection to final purity analysis, ensuring you can achieve the highest possible material quality.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for Boc-3-ethylazetidine-3-carboxylic acid?
A1: The two most effective and commonly employed strategies are silica gel column chromatography and recrystallization. For acidic compounds like this, an acid-base extraction can also be a powerful initial cleanup step to remove neutral or basic impurities. The choice depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice is dictated by the impurity profile and the physical properties of your compound.
-
Column Chromatography is the method of choice when impurities have a similar polarity to the product or when the product is an oil or a low-melting solid that is difficult to crystallize. It offers high resolving power but can be lower-yielding due to potential irreversible adsorption on the silica.
-
Recrystallization is ideal for removing impurities with different solubility profiles. It is highly efficient for obtaining crystalline, high-purity material, especially at larger scales. However, it requires the product to be a stable solid and is less effective if impurities co-crystallize.[3][4] A common issue to be aware of is the compound "oiling out" instead of forming crystals.[3]
Q3: What are the most likely impurities I'll encounter?
A3: Impurities typically arise from the starting materials or side reactions during the synthesis. Common impurities may include:
-
Unreacted Starting Materials: Such as the azetidine precursor before Boc protection.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If excess is used during the N-protection step.
-
Ring-opened byproducts: The strained azetidine ring can be susceptible to cleavage under harsh acidic or nucleophilic conditions.[5]
-
Isomers or diastereomers: Depending on the synthetic route.
Q4: How can I effectively monitor the purification process?
A4: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring of column chromatography fractions and for assessing the purity of starting materials and products.[1][6] For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the industry standards.[7][8][9]
Section 2: Core Purification Strategies & Protocols
The following diagram outlines a general workflow for purifying the crude product.
Caption: General purification workflow for the target compound.
Protocol 1: Purification by Column Chromatography
Due to the presence of the carboxylic acid, this molecule can exhibit significant tailing or streaking on a standard silica gel column. This is caused by strong interactions between the acidic proton and the silica surface. To mitigate this, a mobile phase modifier is essential.
Step-by-Step Methodology:
-
Dry Loading: It is highly recommended to pre-adsorb the crude material onto a small amount of silica gel ("dry loading") rather than loading it as a concentrated solution ("wet loading"). This generally leads to better separation. To do this, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent completely to get a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using your initial eluent system. The amount of silica should be 50-100 times the weight of the crude product for effective separation.
-
Loading: Carefully add the dry-loaded silica powder to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Recommended Solvent Systems
The ethyl group at the C3 position increases the lipophilicity compared to the unsubstituted analog. Therefore, slightly less polar solvent systems may be required.
| Solvent System (v/v/v) | Modifier | Polarity | Comments & Rationale |
| Hexanes / Ethyl Acetate | 0.5 - 1% Acetic Acid | Low to Medium | A standard system for moderately polar compounds. The acetic acid is crucial to suppress deprotonation of the carboxylic acid on the silica surface, leading to sharper bands.[10] |
| Dichloromethane / Methanol | 0.5 - 1% Acetic Acid | Medium to High | A more polar system for compounds that do not move in Hex/EtOAc. Use a gradient, starting with low methanol concentration (e.g., 1-2%). |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique if the compound is a solid and a suitable solvent system can be identified.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, water, hexanes) at room temperature and upon heating. A good single solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 10. benchchem.com [benchchem.com]
Overcoming steric hindrance with 3-substituted azetidine-3-carboxylic acids in peptide coupling
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when incorporating 3-substituted azetidine-3-carboxylic acids into peptide sequences. The inherent steric hindrance and conformational rigidity of these non-canonical amino acids demand specialized strategies to ensure successful and efficient peptide coupling.
Introduction: The Challenge of the Constrained Scaffold
3-Substituted azetidine-3-carboxylic acids are valuable building blocks in medicinal chemistry, prized for their ability to impart unique conformational constraints and improve proteolytic stability in peptides.[1] However, the C3-substitution introduces significant steric bulk directly adjacent to the carboxylic acid, impeding the approach of the amine nucleophile and complicating the formation of the amide bond. This guide is designed to help you navigate these challenges and achieve high-yield, high-purity synthesis of your target peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard coupling protocol with DIC/HOBt is giving very low yields for my 3-substituted azetidine-3-carboxylic acid. What's going wrong?
This is a common issue. Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the significant steric hindrance presented by a 3-substituted azetidine ring. The bulky substituent physically shields the carboxyl group, slowing down the reaction rate and often leading to incomplete couplings.[2]
Causality: The mechanism of carbodiimide-mediated coupling involves the formation of an O-acylisourea intermediate. With sterically hindered acids, the nucleophilic attack by the amine on this intermediate is slow. This can lead to side reactions or simply an incomplete reaction within a standard timeframe.
Solution: You need to switch to a more powerful in-situ activating reagent. Uronium/aminium salts like HATU, HCTU, or COMU, and phosphonium salts like PyBOP or PyAOP, are significantly more effective. These reagents form highly reactive esters (OAt, OBt, or Oxyma esters) that can overcome the steric barrier more efficiently.[3]
Q2: I've switched to HATU, but my yields are still suboptimal. What other factors should I consider?
While HATU is an excellent choice for hindered couplings, other reaction parameters play a crucial role.[4] Let's break down the key variables to optimize:
-
Solvent: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation, which can further hinder the reaction.[5] While DMF is common, N-Methylpyrrolidone (NMP) often has superior solvating properties for complex sequences. For particularly stubborn couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.
-
Base: The base used for activation is important. N,N-Diisopropylethylamine (DIPEA) is a common choice. Ensure you are using a sufficient excess (typically 2-4 equivalents relative to the amino acid). For residues prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be considered, although this could slightly reduce the reaction rate.[6]
-
Reaction Time and Temperature: Sterically hindered couplings are kinetically slow. You may need to extend the reaction time significantly, from a standard 1-2 hours to 4 hours, or even overnight. Gentle heating (e.g., 40-50°C) can also help overcome the activation energy, but this should be done cautiously as it can increase the risk of racemization.[3] Microwave-assisted peptide synthesis (MAPS) is a highly effective alternative for driving difficult couplings to completion quickly.[7]
-
Double Coupling: For particularly challenging couplings, performing the reaction twice (double coupling) with a fresh solution of the activated amino acid can significantly improve the yield. Monitor the first coupling with a qualitative test (like the Kaiser test for primary amines or the isatin test for secondary amines like proline analogues) to assess its completeness before proceeding.[3]
Q3: I'm concerned about racemization when using such forcing conditions. How can I minimize it?
Racemization is a valid concern, especially with prolonged reaction times or elevated temperatures. The risk arises from the formation of an oxazolone intermediate from the activated amino acid, which can easily epimerize.[6][8]
Strategies to Mitigate Racemization:
-
Choice of Reagent and Additive:
-
Reagents that form HOAt esters, like HATU , are superior at suppressing racemization due to the anchimeric assistance from the pyridine nitrogen in HOAt.
-
COMU , which is based on OxymaPure, is also highly effective at reducing epimerization and offers a better safety profile than HOBt or HOAt-based reagents.[9]
-
Always use an additive like HOAt or OxymaPure, as they are more effective than HOBt at preventing racemization.[4]
-
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding it to the amine component. A short pre-activation of 1-5 minutes is usually sufficient. Over-activation can increase the concentration of the potentially racemization-prone activated species.
-
Base Selection: As mentioned, using a weaker, more sterically hindered base like 2,4,6-collidine can reduce the rate of racemization.[6]
Q4: My 3,3-disubstituted azetidine-3-carboxylic acid seems almost impossible to couple. Are there any "last resort" methods?
For extremely hindered systems, such as those with two substituents at the C3 position, even potent uronium reagents may fail. In these cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[7]
Mechanism: Acyl fluorides are highly reactive acylating agents that can often overcome severe steric hindrance where other methods fail. The small size of the fluoride leaving group facilitates the nucleophilic attack.
Reagents: You can use reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ.
This approach is generally reserved for the most difficult cases due to the reactivity and handling requirements of the reagents involved.
Visual Troubleshooting Guide
The following workflow provides a systematic approach to troubleshooting difficult couplings involving 3-substituted azetidine-3-carboxylic acids.
Caption: Troubleshooting workflow for low coupling efficiency.
Comparative Data: Coupling Reagents for Hindered Systems
The selection of the right coupling reagent is paramount. The table below provides a qualitative comparison of common reagents for sterically demanding couplings.
| Reagent Class | Example Reagent | Relative Reactivity | Racemization Suppression | Key Considerations |
| Carbodiimides | DIC, DCC | Low-Medium | Low (requires additive) | Generally insufficient for 3-substituted azetidines. Byproduct (DCU) can be insoluble.[2] |
| Phosphonium Salts | PyBOP, PyAOP | High | Good to Excellent | Highly effective. Does not cause guanidinylation of the N-terminus. Solutions in DMF have moderate stability. |
| Uronium/Aminium Salts | HBTU, HCTU | High | Good | HCTU is more reactive than HBTU. Risk of N-terminal guanidinylation if used in excess.[2] |
| Uronium/Aminium Salts | HATU | Very High | Excellent | Often the reagent of choice for difficult couplings. HOAt additive provides anchimeric assistance.[4] |
| Uronium/Aminium Salts | COMU | Very High | Excellent | Reactivity is comparable to HATU. Based on non-explosive OxymaPure, offering a superior safety profile.[9] |
| Fluorinating Agents | TFFH | Extremely High | Varies | Used to form highly reactive acyl fluorides for the most challenging couplings.[7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol provides a robust starting point for coupling a 3-substituted azetidine-3-carboxylic acid on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected 3-substituted azetidine-3-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected 3-substituted azetidine-3-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 1-5 minutes with gentle agitation.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For highly hindered substrates, extend the time to overnight or heat gently to 40°C.
-
Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).
-
-
Washing and Next Steps:
-
Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
If the coupling is incomplete (based on monitoring), repeat steps 2 and 3 (double coupling).
-
Once coupling is complete, proceed to the next Fmoc deprotection or the final cleavage step.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium reagents like HATU fail to provide satisfactory yields.
Materials:
-
Fmoc-protected 3,3-disubstituted azetidine-3-carboxylic acid
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)
-
2,4,6-Collidine or DIPEA
-
Anhydrous DCM
-
Deprotected resin-bound peptide
Procedure:
-
Acyl Fluoride Formation:
-
In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (2 equivalents) in anhydrous DCM.
-
Add TFFH (1.9 equivalents) and a suitable non-nucleophilic base like 2,4,6-collidine (4 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 4-8 hours, or until monitoring indicates completion. Reaction times can be significantly longer for these couplings.
-
-
Washing:
-
Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove all excess reagents and byproducts.
-
Mechanistic Overview of Uronium Salt Activation
Understanding the mechanism highlights why these reagents are so effective for sterically hindered couplings.
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. people.uniurb.it [people.uniurb.it]
Technical Support Center: Synthesis of N-Boc-3-ethylazetidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of N-Boc-3-ethylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and overcome common challenges, thereby improving your overall yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-Boc-3-ethylazetidine-3-carboxylic acid. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Yield of the Final Product
Symptoms: After the final hydrolysis or carboxylation step, the desired N-Boc-3-ethylazetidine-3-carboxylic acid is obtained in a low yield or not at all, as indicated by LC-MS or NMR analysis.
Potential Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incomplete Ring Formation | The cyclization to form the azetidine ring is a critical step that can be influenced by steric hindrance and the reactivity of the precursors. Inadequate reaction conditions (temperature, time, base) can lead to the predominance of linear intermediates or side products. | Ensure the use of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate polar aprotic solvent like DMF or acetonitrile to facilitate the intramolecular nucleophilic substitution.[1] Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material before proceeding with the workup. |
| Steric Hindrance | The presence of the ethyl group at the 3-position can sterically hinder the approach of reagents, particularly during the carboxylation step if a bulky carboxylating agent is used. | Consider using a less sterically hindered carboxylating agent. If using a Grignard-based carboxylation, ensure the Grignard reagent is freshly prepared and titrated. Increasing the reaction temperature and time may also help overcome the steric barrier. |
| Decomposition of Intermediates | Azetidine derivatives can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other decomposition pathways. | Maintain careful control over pH during reaction and workup steps. Use milder bases or acids where possible. For instance, in Boc deprotection, milder acidic conditions can be employed to prevent unwanted side reactions.[2] |
| Inefficient Hydrolysis | If the synthesis proceeds via an ester intermediate, incomplete hydrolysis will result in a low yield of the final carboxylic acid. | For the hydrolysis of a methyl or ethyl ester, using lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C to room temperature is generally effective.[3] Ensure sufficient reaction time and monitor the disappearance of the ester spot by TLC. |
Issue 2: Presence of Significant Impurities in the Final Product
Symptoms: NMR or LC-MS analysis of the purified product shows the presence of one or more significant impurities that are difficult to remove by standard purification techniques.
Potential Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Formation of Dimer or Polymer | Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimeric or polymeric byproducts. | Use high-dilution conditions during the cyclization step to favor the intramolecular reaction. This can be achieved by the slow addition of the substrate to a large volume of solvent. |
| Incomplete Boc Protection | If the initial N-Boc protection of the azetidine precursor is incomplete, the unprotected amine can undergo side reactions, leading to a complex mixture of products. | Ensure the Boc protection reaction goes to completion by using a slight excess of di-tert-butyl dicarbonate (Boc₂O) and an appropriate base like triethylamine (TEA). Monitor the reaction by TLC until the starting material is fully consumed.[4] |
| Side Reactions during Functionalization | The introduction of the ethyl group or the carboxylic acid can sometimes lead to unexpected side reactions, depending on the reagents and conditions used. | Carefully select reagents that are known to be selective for the desired transformation. For example, when introducing the ethyl group via nucleophilic addition to a ketone precursor, use of an organometallic reagent like ethylmagnesium bromide should be performed at low temperatures to minimize side reactions. |
| Residual Reagents or Solvents | Impurities may not be reaction byproducts but rather residual reagents (e.g., coupling agents, bases) or solvents from the purification process. | Optimize the workup and purification procedures. Ensure thorough washing of the organic layers to remove water-soluble reagents. For purification by column chromatography, select a solvent system that provides good separation between the product and impurities. Adding a small amount of acid (e.g., acetic acid) to the eluent can improve the chromatography of carboxylic acids.[5] |
Issue 3: Difficulty with Product Isolation and Purification
Symptoms: The final product is difficult to crystallize, appears as an oil, or streaks during column chromatography, leading to poor recovery and purity.
Potential Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Amphoteric Nature of the Product | The presence of both a carboxylic acid and a basic nitrogen (even as a Boc-protected amine) can lead to zwitterionic character, affecting solubility and chromatographic behavior. | During extraction, carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form to maximize its solubility in the organic solvent. For chromatography, as mentioned, adding a small amount of a volatile acid to the mobile phase can suppress the ionization of the carboxylic acid and reduce tailing.[5] |
| Product is an Oil | Some Boc-protected amino acids are oils at room temperature and are resistant to crystallization. | If direct crystallization fails, consider converting the carboxylic acid to a salt (e.g., a cyclohexylammonium salt) which may be more crystalline. The free acid can then be regenerated. Alternatively, purification by column chromatography followed by removal of the solvent under high vacuum is a common approach.[4] |
| Co-elution with Impurities | A closely related impurity may have similar polarity to the desired product, making separation by standard silica gel chromatography challenging. | If co-elution is an issue, consider using a different stationary phase (e.g., alumina or reverse-phase silica) or a different solvent system for chromatography. Preparative HPLC can also be an effective, albeit more resource-intensive, method for separating difficult mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare N-Boc-3-ethylazetidine-3-carboxylic acid?
A common and effective strategy involves a multi-step synthesis starting from a suitable precursor. A generalized workflow is as follows:
Caption: A generalized synthetic workflow.
This approach allows for the sequential introduction of the required functional groups. The exact reagents and conditions can be adapted based on available starting materials and laboratory capabilities.
Q2: How can I best monitor the progress of the key reaction steps?
Monitoring the reaction progress is crucial for optimizing yields and minimizing side reactions.
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the consumption of starting materials and the formation of products. Using a suitable stain (e.g., potassium permanganate or ninhydrin after deprotection) can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can provide information on the molecular weight of the components in the reaction mixture, confirming the formation of the desired product and identifying any major byproducts.[5]
Q3: What are the critical safety precautions to consider during this synthesis?
Several reagents used in this synthesis require careful handling:
-
Organometallic Reagents (e.g., Grignard reagents): These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Strong Bases (e.g., NaH): Sodium hydride is a flammable solid that reacts violently with water. It should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Cyanide Reagents (if used): Reagents like trimethylsilyl cyanide (TMSCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate safety protocols for handling cyanides must be followed.
Q4: Can I use alternative protecting groups for the azetidine nitrogen?
Yes, while Boc is common due to its stability and ease of removal under acidic conditions, other protecting groups can be used.
-
Carbobenzyloxy (Cbz): Removed by hydrogenolysis, which can be useful if other parts of the molecule are acid-sensitive.
-
Benzyl (Bn): Also removed by hydrogenolysis. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q5: My final product seems to be unstable during storage. How can I improve its shelf-life?
N-Boc-3-ethylazetidine-3-carboxylic acid, like many carboxylic acids, can be sensitive to decarboxylation or other degradation pathways, especially if impurities are present. For long-term storage, it is recommended to:
-
Store the compound as a solid in a cool, dry place, preferably under an inert atmosphere.
-
If the product is an oil, consider converting it to a stable salt for storage.
-
Ensure the product is of high purity, as residual acids or bases from the synthesis can catalyze decomposition.
Experimental Workflow Diagram
The following diagram illustrates a typical decision-making process for troubleshooting low yield in the synthesis.
Caption: Troubleshooting workflow for low yield.
References
-
ResearchGate. Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... Available from: [Link]
-
ResearchGate. A Practical Process for the Preparation of Azetidine3-carboxylic Acid. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Available from: [Link]
-
National Institutes of Health. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]
-
ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. Available from: [Link]
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Available from: [Link]
-
PubChem. 1-Boc-Azetidine-3-carboxylic acid. Available from: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]
- Google Patents. Crystallization method of Boc-amino acid.
-
PubMed. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]
-
Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Available from: [Link]
Sources
Technical Support Center: Boc Deprotection of 3-Ethylazetidine-3-carboxylic Acid Residues
Welcome to the technical support center for the Boc deprotection of 3-ethylazetidine-3-carboxylic acid and related sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this unique structural motif. The 3,3-disubstituted nature of the azetidine ring introduces significant steric hindrance, which can lead to incomplete reactions and side product formation under standard deprotection conditions.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and high-yielding deprotection.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of 3-ethylazetidine-3-carboxylic acid residues. Each issue is presented with probable causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Symptom: HPLC or LC-MS analysis of the reaction mixture shows a significant amount of remaining Boc-protected starting material even after extended reaction times. TLC analysis may show a persistent starting material spot and a faint product spot.[1]
Probable Causes:
-
Steric Hindrance: The primary reason for incomplete deprotection is the steric bulk around the nitrogen atom of the 3-ethylazetidine-3-carboxylic acid. The ethyl group and the carboxylic acid at the 3-position shield the Boc group from the acid catalyst.[2][3]
-
Insufficient Acid Strength or Concentration: Standard TFA concentrations (e.g., 20-50% in DCM) may not be sufficiently acidic to efficiently protonate the sterically hindered carbamate.[2][4] The rate of Boc cleavage can have a second-order dependence on the acid concentration.[2][5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. For hindered substrates, room temperature and standard reaction times may be insufficient to drive the reaction to completion.[2][4]
Solutions:
-
Increase Acid Strength and Concentration:
-
Extend Reaction Time and/or Increase Temperature:
-
Monitor the reaction over a longer period (e.g., 4-8 hours or overnight). Use an appropriate analytical technique like HPLC or LC-MS to track the disappearance of the starting material.[1][4][6]
-
If extending the time is not effective, gentle warming of the reaction mixture to 30-40°C may be necessary. However, be aware that elevated temperatures can also increase the rate of side reactions.[4][6]
-
-
Optimize Solvent System:
Issue 2: Observation of Unexpected Side Products
Symptom: HPLC or LC-MS analysis reveals the presence of unexpected peaks, potentially with a mass corresponding to the addition of a tert-butyl group (+56 Da) to the product or other modifications.[7]
Probable Cause:
-
Carbocation Side Reactions: The mechanism of Boc deprotection generates a reactive tert-butyl cation.[2][9] This electrophile can be trapped by nucleophiles present in the molecule or the reaction mixture. While 3-ethylazetidine-3-carboxylic acid itself lacks highly nucleophilic side chains like tryptophan or methionine, the deprotected amine product or other components could potentially be alkylated.[4][6][7][10]
Solutions:
-
Incorporate Scavengers:
-
Scavengers are reagents added to the reaction mixture to trap the tert-butyl cation before it can react with the desired product.[4][6]
-
Trialkylsilanes: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective carbocation scavengers. A common deprotection cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][7][11]
-
Thioanisole: Can also be used as a scavenger, particularly if there are other sensitive functional groups.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
A1: The cleavage of the Boc group with trifluoroacetic acid (TFA) is an acid-catalyzed process involving three key steps[2][9][13]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[2][9]
-
Carbocation Formation: This protonation destabilizes the molecule, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][9] The deprotected amine is then protonated by the excess TFA to form its trifluoroacetate salt.[9]
Q2: How do I monitor the progress of the deprotection reaction?
A2: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis, allowing for the accurate measurement of the disappearance of the starting material and the appearance of the product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both chromatographic separation and mass information, confirming the identity of the product and any side products by their mass-to-charge ratio.[1][14]
-
Thin-Layer Chromatography (TLC): A quick and cost-effective method for qualitative monitoring. The deprotected, more polar amine product will have a lower Rf value than the Boc-protected starting material.[1]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically around 1.4-1.5 ppm, provides unambiguous confirmation of deprotection.[14]
Q3: Are there milder, non-TFA methods for deprotecting sterically hindered Boc groups?
A3: Yes, for substrates that are sensitive to strong acids, several alternative methods can be considered:
-
4M HCl in 1,4-Dioxane: A strong acid alternative to TFA that is often effective for hindered substrates.[3][4]
-
Oxalyl Chloride in Methanol: This system can deprotect a variety of N-Boc compounds at room temperature, often with high yields and tolerance for other acid-labile groups.[15][16]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in boiling water or under continuous flow conditions at high temperatures, can effect deprotection without the need for acid.[15][17][18] However, the thermal stability of the substrate must be considered.
Q4: How should I work up the reaction and purify the final product?
A4: The work-up procedure depends on the deprotection method used and the properties of the final product.
-
For TFA Deprotection:
-
After confirming reaction completion, the TFA and solvent (e.g., DCM) are typically removed under reduced pressure using a rotary evaporator.[1]
-
The resulting residue, which is the trifluoroacetate salt of the amine, can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration.[6]
-
To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base, such as a saturated sodium bicarbonate solution, followed by extraction.[1]
-
-
Purification: If necessary, the crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection
This protocol outlines a standard procedure for the deprotection of Boc-3-ethylazetidine-3-carboxylic acid using TFA in DCM.
Materials:
-
Boc-3-ethylazetidine-3-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected 3-ethylazetidine-3-carboxylic acid in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add triisopropylsilane (TIS) (2.5-5.0 equivalents).
-
Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 50-95% (v/v). Be aware that the reaction is exothermic. For a 50% solution, an equal volume of TFA is added to the DCM solution.[1][6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, HPLC, or LC-MS until the starting material is consumed (typically 2-6 hours).[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is an alternative for substrates where TFA may be problematic or ineffective.
Materials:
-
Boc-3-ethylazetidine-3-carboxylic acid
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected 3-ethylazetidine-3-carboxylic acid in a minimal amount of DCM or 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane solution (e.g., 10-20 equivalents) to the substrate solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC, HPLC, or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Data and Visualization
Table 1: Comparison of Deprotection Conditions
| Reagent/Condition | Typical Concentration/Temp | Scavenger | Pros | Cons |
| TFA/DCM | 20-50% in DCM, RT | TIS, TES | Standard, well-understood conditions. | May be too slow for hindered substrates. |
| High Conc. TFA | 95% TFA, RT | TIS, TES | More effective for hindered substrates. | More corrosive, potential for side reactions. |
| 4M HCl/Dioxane | 10-20 eq., RT | Not typically used | Stronger acid, good alternative to TFA. | Dioxane is a peroxide-forming solvent. |
| Thermal Deprotection | 100-240 °C | None | "Green" method, avoids strong acids. | Requires thermally stable substrate.[15][18] |
| Oxalyl Chloride/MeOH | 3 eq., RT | None | Mild, tolerates other acid-labile groups. | Reagent is moisture-sensitive.[15][16] |
Diagrams
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
-
Scavengers for Boc deprotection to prevent side reactions. BenchChem.
-
Scavengers for Boc deprotection to prevent side product formation. BenchChem.
-
Side reactions of Boc deprotection with scavengers. BenchChem.
-
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal. BenchChem.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate.
-
A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem.
-
Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids. BenchChem.
-
A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. The Journal of Organic Chemistry - ACS Publications.
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
Amino Acid Derivatives for Peptide Synthesis.
-
Stability of the Tfa protecting group in Fmoc chemistry. BenchChem.
-
Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate.
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
-
A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. National Institutes of Health.
-
Process for making azetidine-3-carboxylic acid. Google Patents.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
-
Boc Deprotection - TFA. Common Organic Chemistry.
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate.
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health.
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry.
-
Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.
-
Synthesis of azetidine-3-carboxylic acid. Semantic Scholar.
-
Azetidine-3-Carboxylic Acid: High Purity Building Block for Peptide Synthesis and Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
-
Trifluoroacetamides. Organic Chemistry Portal.
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Purification of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for identifying and removing common impurities from 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for this critical building block.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry, prized for its conformationally constrained azetidine scaffold.[1][2] Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the biological activity of the final drug candidates. This guide addresses common purification challenges and provides robust protocols to ensure the integrity of your material.
Part 1: Troubleshooting and FAQs
This section is designed to provide quick answers and solutions to common problems encountered during the purification of this compound.
Q1: My final product is an oil and I cannot get it to crystallize. What are the likely causes and how can I induce crystallization?
A1: The oily nature of your product is a common issue with Boc-protected amino acids that can be attributed to several factors:
-
Residual Solvents: Even trace amounts of solvents from the work-up can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to remove any remaining solvent.[3]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation. Sometimes, even impurities not visible by TLC can hinder solidification.[4]
-
Hygroscopic Nature: The compound may be hygroscopic, absorbing moisture from the atmosphere, which can lead to an oily appearance.[3][4]
Troubleshooting Steps:
-
Thorough Drying: Start by ensuring all solvents are removed under high vacuum.
-
Solvent-Induced Precipitation/Crystallization:
-
Pulping: Dissolve the oil in a minimal amount of a suitable solvent and then add a non-polar solvent (an anti-solvent) to precipitate the product. A common technique is to stir the oily product with a weak polar solvent like diethyl ether, n-hexane, or cyclohexane.[4][5][6] This process, known as pulping, can help in solidifying the compound.
-
Vapor Diffusion: Dissolve your product in a small amount of a relatively polar solvent (e.g., THF, chloroform) in a small vial. Place this vial inside a larger, sealed container with a more non-polar anti-solvent (e.g., n-pentane). The vapor of the anti-solvent will slowly diffuse into your product's solution, often leading to the formation of high-quality crystals.[3]
-
-
Seeding: If you have a small amount of solid, pure material, you can use it as a seed crystal. Add a tiny crystal to the oil and allow it to stand at room temperature. This can initiate the crystallization process.[5][6]
-
Salt Formation: If the free acid is difficult to crystallize, consider converting it to a salt. For oily Boc-amino acids, forming a dicyclohexylamine (DCHA) salt by adding one equivalent of DCHA in a solvent like ether can lead to precipitation of a solid salt, which can then be filtered and purified.[7]
Q2: I am seeing significant peak tailing and poor separation during silica gel column chromatography. What is causing this and how can I improve it?
A2: This is a classic problem when purifying basic compounds like azetidines on acidic silica gel.[8] The basic nitrogen atom in the azetidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[8]
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.
-
Use of Treated Silica Gel: Consider using an amine-functionalized or deactivated silica gel. These have less acidic surfaces, minimizing the strong interactions with basic compounds.[8]
Q3: What are the most common impurities I should expect from the synthesis of this compound?
A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Materials: Such as the precursor 3-ethylazetidine-3-carboxylic acid.
-
Excess Boc Anhydride (Boc₂O): If used in the protection step.[9]
-
By-products of the Boc Group: The tert-butyl cation, a by-product of Boc group introduction or cleavage, can alkylate nucleophilic sites on your molecule.[10][11]
-
Di-Boc Species: Although less common for hindered amines, double protection is a possibility.[9]
-
Side-products from Azetidine Ring Synthesis: Depending on the synthetic route, various side-products can form.[12][13]
Q4: How can I effectively remove unreacted starting materials and excess Boc₂O?
A4: A standard aqueous workup is typically effective for removing these impurities.
-
Liquid-Liquid Extraction: After the reaction, a series of extractions can be performed.
-
An acidic wash (e.g., with 5% citric acid) will protonate any unreacted amine starting material, making it water-soluble and allowing for its removal in the aqueous phase.[7]
-
A basic wash (e.g., with saturated sodium bicarbonate) will deprotonate the carboxylic acid product, moving it into the aqueous layer, while non-polar impurities like excess Boc₂O remain in the organic layer.
-
After separating the layers, the aqueous layer containing your product can be re-acidified and extracted with an organic solvent to recover the purified product.[7]
-
Part 2: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the purification of your target compound.
Protocol 1: Purification by Crystallization
This protocol is ideal for obtaining high-purity, solid material.
-
Initial Preparation: Ensure the crude product is free of residual solvents by drying under high vacuum.
-
Solvent Selection:
-
Dissolve the crude material in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate, dichloromethane).
-
Select a "poor" solvent (anti-solvent) in which the product is insoluble (e.g., n-hexane, petroleum ether).
-
-
Crystallization Procedure:
-
To the solution of the crude product, slowly add the anti-solvent while stirring until the solution becomes slightly turbid.
-
If the solution becomes too cloudy, add a few drops of the "good" solvent until it is clear again.
-
Allow the solution to stand undisturbed at room temperature or in a refrigerator.
-
Crystals should form over time. If no crystals form, try gently scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the target compound from impurities of different polarities.
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry method with your chosen eluent system.
-
-
Mobile Phase Selection:
-
Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.
-
Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing. [8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the elution of your compound using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Part 3: Data Presentation and Visualization
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Crystallization | Precipitation of a solid from a solution in a highly ordered form. | Can yield very high purity; scalable. | Requires a suitable solvent system; potential for product loss in the mother liquor. | >99%[14] |
| Normal Phase Chromatography | Differential adsorption of components onto a stationary phase. | High resolution; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. | >98%[14] |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. | Simple and rapid for initial workup. | Limited separation power. | Variable, used for initial cleanup. |
Diagrams
Caption: Decision tree for troubleshooting crystallization issues.
References
-
Crystallization method of Boc-amino acid. CN112661672A.
-
Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. Benchchem.
-
Crystallization method of Boc-amino acid - Eureka | Patsnap.
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
-
Technical Support Center: Chromatography Purification of 3-(2-Ethylphenyl)azetidine. Benchchem.
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central.
-
Processes for producing azetidine-2-carboxylic acid and intermediates thereof. EP0992491A1.
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? ResearchGate.
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
-
Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. CN111362852A.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid. ChemScene.
-
BOC deprotection. Hebei Boze Chemical Co., Ltd.
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses Procedure.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
BOC-amino acids. BOC Sciences.
-
Azetidine-2-carboxylic acid. Wikipedia.
-
1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem.
-
1'-[(tert-Butoxy)carbonyl]-[1,3'-biazetidine]-3-carboxylic acid. MedChemExpress.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
-
Boc-azetidine-3-carboxylic acid. Chem-Impex.
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
N-Boc-Azetidine-3-carboxylic acid. BLD Pharm.
-
How do I remove the N-Boc protection group to get the amino acid histidine? Reddit.
-
1-Boc-azetidine-3-carboxylic acid. Sigma-Aldrich.
-
1-Boc-azetidine-3-carboxylic acid, 97%. Fisher Scientific.
-
Boc-Azetidine-3-carboxylic acid [142253-55-2]. Aapptec Peptides.
-
1-Boc-Azetidine-3-carboxylic acid. PubChem.
-
Sourcing High-Quality Boc-Azetidine-3-carboxylic Acid: A Guide for R&D Professionals.
-
1-BOC-3-AZETIDINE CARBOXYLIC ACID. Ultra Pure Lab Chem Industries (LLP).
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid and N-Boc-proline in Peptide Chemistry
Introduction: Engineering Peptide Conformation Beyond Proline
In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. These unique building blocks offer a sophisticated toolkit to modulate the conformational properties, metabolic stability, and biological activity of synthetic peptides. For decades, N-Boc-proline has been a staple for introducing conformational rigidity, its five-membered ring structure being a reliable inducer of β-turns and a disruptor of α-helical structures.[1][2] However, the quest for finer control over peptide architecture and function has led researchers to explore more constrained proline analogues.
This guide provides an in-depth technical comparison between the novel, Cα-tetrasubstituted amino acid, 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (Boc-3-Et-Aze-OH), and the conventional N-Boc-proline (Boc-Pro-OH). We will delve into the structural nuances imparted by the four-membered azetidine ring, the influence of the 3-ethyl substituent, and the resulting impact on peptide secondary structure, proteolytic stability, and synthetic considerations. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to strategically employ these building blocks for crafting next-generation peptide therapeutics.
Structural & Conformational Impact: A Tale of Two Rings
The primary distinction between Boc-3-Et-Aze-OH and Boc-Pro-OH lies in the size and substitution pattern of their heterocyclic rings. This seemingly subtle difference has profound implications for the local and global conformation of a peptide chain.
N-Boc-proline: The five-membered pyrrolidine ring of proline restricts the backbone dihedral angle phi (φ) to approximately -65° ± 25°, significantly limiting conformational freedom compared to acyclic amino acids.[2] This rigidity is a key factor in its ability to induce well-defined secondary structures, most notably β-turns, which are crucial for molecular recognition and receptor binding.[3] The cis-trans isomerization of the Xaa-Pro peptide bond is a well-documented phenomenon that can influence protein folding and bioactivity.[4]
Boc-3-Et-Aze-OH: The four-membered azetidine ring of Boc-3-Et-Aze-OH introduces an even greater degree of conformational constraint.[5] Studies on analogous azetidine-2-carboxylic acids (Aze) have shown that the smaller ring size forces the peptide backbone to adopt different turn structures compared to proline. While proline favors the formation of β-turns (an 11-membered hydrogen-bonded ring), azetidine residues preferentially induce tighter γ-turns (a 7-membered hydrogen-bonded ring).[3][6] This fundamental shift in turn preference offers a powerful tool for medicinal chemists to sculpt novel peptide topographies.
Furthermore, the presence of the ethyl group at the Cα-position (C3 of the azetidine ring) provides an additional layer of steric influence. This Cα-tetrasubstitution further restricts the allowable conformational space. The alkyl group at this position has been shown to significantly enhance the turn-inducing ability of the azetidine ring.[3]
The diagram below illustrates the fundamental difference in the types of turns induced by proline and azetidine-containing residues.
Caption: Proline typically induces β-turns, while the more constrained azetidine ring favors γ-turns.
Impact on Biological Properties: Enhancing Stability and Modulating Activity
The introduction of conformationally constrained, non-canonical amino acids is a proven strategy for improving the pharmacokinetic profile of peptide drugs.
Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases in vivo, limiting their therapeutic utility. The unique, rigid structures imposed by both proline and azetidine residues can sterically hinder the approach of proteases, thereby increasing the peptide's half-life.[5] Studies on peptides containing 3-aminoazetidine have demonstrated improved stability towards enzymatic cleavage compared to their homodetic counterparts.[7] The Cα-tetrasubstituted nature of Boc-3-Et-Aze-OH is expected to confer an even higher degree of proteolytic resistance due to the increased steric bulk around the peptide backbone, effectively shielding the adjacent amide bonds from enzymatic hydrolysis.
Receptor Binding and Biological Activity: The conformational rigidity imparted by these residues pre-organizes the peptide into a specific three-dimensional structure. This can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.[6] The ability to induce distinct turn structures—β-turns with proline versus γ-turns with azetidine derivatives—allows for the fine-tuning of the spatial presentation of key pharmacophoric residues. This enables a more precise exploration of the structure-activity relationship (SAR) of a peptide ligand. By replacing a proline residue with Boc-3-Et-Aze-OH, researchers can investigate whether a tighter, γ-turn conformation leads to an improved fit within a receptor's binding pocket.
Comparative Data Summary
While direct head-to-head experimental data for Boc-3-Et-Aze-OH is emerging, we can extrapolate from studies on analogous compounds to present a comparative summary of expected properties.
| Property | N-Boc-proline | Boc-3-Et-Aze-OH (Expected) | Rationale/Supporting Evidence |
| Primary Induced Turn | β-turn | γ-turn | The smaller, four-membered ring of azetidine favors the tighter γ-turn conformation.[3][6] |
| Backbone Rigidity | High | Very High | The azetidine ring is more constrained than the pyrrolidine ring, and the Cα-tetrasubstitution further limits bond rotation.[5] |
| Proteolytic Resistance | Moderate to High | High to Very High | The increased steric hindrance from the azetidine ring and the 3-ethyl group is expected to provide enhanced protection against proteases.[7] |
| Synthetic Handling | Well-established | Requires Optimization | As a secondary amine and a sterically hindered amino acid, coupling may require optimized reagents or longer reaction times. |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of both Boc-Pro-OH and Boc-3-Et-Aze-OH can be accomplished using standard Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS) protocols. However, due to the sterically hindered nature of the Cα-tetrasubstituted azetidine derivative, certain modifications to the standard coupling protocol may be necessary to ensure high coupling efficiency.
General Boc-SPPS Workflow
The following diagram outlines the fundamental cycle of Boc-SPPS.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Comparative Coupling Protocol
This protocol outlines the key steps for coupling either Boc-Pro-OH or Boc-3-Et-Aze-OH to a deprotected N-terminal amine on the solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Pro-OH or Boc-3-Et-Aze-OH (3-5 equivalents relative to resin substitution)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents relative to the amino acid) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for the more hindered Boc-3-Et-Aze-OH.
-
Base: DIEA (N,N-Diisopropylethylamine) (3-5 equivalents relative to resin substitution)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade
-
Isatin or Chloranil test reagents for monitoring coupling to a secondary amine.
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 20-30 minutes, followed by washing with DMF (3x).
-
Perform Boc deprotection of the N-terminal amino acid using 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).
-
Neutralize the resin with 10% DIEA in DCM (2 x 2 minutes), followed by washing with DMF (3x).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (Boc-Pro-OH or Boc-3-Et-Aze-OH) and the coupling reagent (HBTU or HATU) in a minimal amount of DMF.
-
Add DIEA to the activation mixture and agitate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature.
-
For Boc-Pro-OH: Couple for 1-2 hours.
-
For Boc-3-Et-Aze-OH: Couple for 2-4 hours. Due to increased steric hindrance, a longer coupling time is recommended. The use of HATU, a more potent coupling reagent, is also advised.
-
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads.
-
Perform an Isatin or Chloranil test to check for the presence of unreacted secondary amines. A negative test (no color change) indicates a complete reaction.
-
If the test is positive: A second coupling (recoupling) is necessary. Drain the reaction vessel and repeat step 2 with freshly prepared activated amino acid solution.
-
-
Washing:
-
Once the coupling is complete (confirmed by a negative test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Conclusion and Future Outlook
This compound represents a valuable and strategic alternative to N-Boc-proline for peptide chemists aiming to exert finer control over peptide conformation and stability. Its highly constrained, Cα-tetrasubstituted four-membered ring system offers a distinct conformational landscape, favoring the formation of tight γ-turns and providing a robust steric shield against proteolytic degradation. While the synthetic incorporation of this building block may require optimization due to its sterically hindered nature, the potential benefits in terms of improved pharmacokinetic properties and novel receptor interactions are significant.
As the field of peptidomimetics continues to evolve, the rational design of peptides using such precisely engineered building blocks will be paramount. The choice between the classic β-turn-inducing proline and the γ-turn-promoting 3-ethylazetidine-3-carboxylic acid will depend on the specific structural hypotheses being tested and the desired therapeutic profile. The continued exploration of such proline analogues will undoubtedly expand the chemical space available for the development of potent and durable peptide-based therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. nbinno.com [nbinno.com]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Senior Application Scientist's Guide to Peptide Conformational Analysis: 3-Ethylazetidine-3-carboxylic Acid vs. Proline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Role of Proline and the Quest for Conformational Control
In the intricate world of peptide science and drug discovery, conformation is paramount. The three-dimensional structure of a peptide dictates its biological activity, stability, and specificity. Among the twenty proteinogenic amino acids, proline occupies a unique and powerful position. Its secondary amine is incorporated into the peptide backbone as a tertiary amide, and the pyrrolidine ring imposes significant conformational restrictions.[1] This rigidity makes proline a crucial element for stabilizing specific secondary structures, such as β-turns and polyproline helices, which are often involved in critical protein-protein interactions.[2][3]
However, the very properties that make proline invaluable also present limitations. The accessible conformational space, while restricted, includes a dynamic equilibrium between Cγ-endo and Cγ-exo ring puckers and a slow cis/trans isomerization of the preceding peptide bond (Figure 1).[4] For medicinal chemists and peptide engineers, the ability to further constrain or predictably alter these conformational states is a primary objective. This has led to the development of a wide array of proline analogues, designed to fine-tune peptide architecture and function.[1][2]
This guide provides an in-depth comparison between the canonical proline and a non-natural, Cα-tetrasubstituted amino acid: 3-ethylazetidine-3-carboxylic acid (3-Et-Aze). We will explore, from first principles and supporting data on related structures, how the smaller, four-membered azetidine ring, combined with the steric influence of a C3-ethyl group, offers a distinct alternative for controlling peptide conformation.
Pillar 1: The Structural Contrast—Pyrrolidine vs. Azetidine Ring Systems
The fundamental difference between proline and any azetidine-carboxylic acid derivative lies in the ring size. Proline's five-membered pyrrolidine ring is relatively flexible, adopting puckered envelope conformations to alleviate torsional strain. In contrast, the four-membered azetidine ring of 3-Et-Aze is significantly more strained. This increased ring strain has profound consequences on the peptide backbone.
Computational studies on azetidine-2-carboxylic acid (Aze), the simplest proline analogue with a four-membered ring, reveal significant changes in bond angles around the N-Cα bond compared to proline.[5] This inherent strain alters the energetic landscape of the backbone dihedral angles (Φ, Ψ). While proline is a well-established inducer of β-turns (a ten-membered hydrogen-bonded ring), the tighter geometry of the azetidine ring forces the peptide backbone into different torsional arrangements.[6] Experimental and modeling studies have shown that azetidine-2-carboxylic acid residues strongly favor the formation of γ-turns, a tighter, seven-membered hydrogen-bonded structure.[6]
The introduction of a C3-ethyl group in 3-Et-Aze adds another layer of conformational control. In 3-substituted prolines, the nature and stereochemistry of the substituent dictate the preferred ring pucker and can create steric clashes that heavily restrict the Ψ dihedral angle.[1] By applying this principle to the azetidine core, the ethyl group is expected to introduce significant steric hindrance, further limiting the conformational freedom of the peptide backbone and potentially locking it into a specific turn geometry.
Caption: Integrated workflow for peptide conformational analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone for studying peptide conformation in solution, which most closely mimics the physiological environment.
-
Causality: 2D NMR experiments like TOCSY establish through-bond connectivity to assign all proton signals. ROESY or NOESY experiments detect through-space correlations (Nuclear Overhauser Effects, NOEs), providing distance restraints between protons that are close in space, which is the primary source of 3D structural information.
-
Key Data: The pattern of NOEs (e.g., between an amide proton and an alpha proton on the same or neighboring residue) is diagnostic of specific secondary structures like β- and γ-turns. J-coupling constants provide information about dihedral angles. [7][8]
-
-
X-ray Crystallography: This technique provides an atomic-resolution snapshot of the peptide's conformation in the solid state.
-
Causality: A high-quality crystal of the peptide is grown and bombarded with X-rays. The resulting diffraction pattern is used to calculate the electron density map, from which the precise atomic coordinates can be determined.
-
Validation: While the solid-state structure may be influenced by crystal packing forces, it provides an invaluable, high-resolution model that can be used to validate or refine solution-state structures derived from NMR and computational models. [9]
-
-
Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations explore the conformational energy landscape. [10][11] * Causality: By simulating the peptide's movement over time, MD can reveal dynamic processes and the relative populations of different conformers. QM calculations provide highly accurate energies for specific conformations.
-
Integration: Computational methods are most powerful when used in conjunction with experimental data. For instance, NMR-derived distance restraints can be used to guide simulations, ensuring the resulting models are consistent with experimental observations. [12]
-
Comparative Data Summary: Proline vs. 3-Et-Aze
The following table summarizes the expected conformational properties based on existing literature for proline, azetidine derivatives, and 3-substituted proline analogues.
| Parameter | L-Proline | 3-Ethylazetidine-3-carboxylic Acid (Predicted) | Rationale & Key References |
| Ring Size | 5-Membered (Pyrrolidine) | 4-Membered (Azetidine) | Fundamental structural difference. [5] |
| Ring Pucker | Flexible equilibrium between Cγ-endo and Cγ-exo conformations. | Puckering is less pronounced but will be heavily biased by the C3-ethyl group to minimize steric strain. | Proline pucker is well-established. [4]Azetidine flexibility is lower; C3-substitution effects are extrapolated from proline systems. [1] |
| Φ Dihedral Angle | Restricted to approx. -60° | Similarly restricted due to the cyclic nature. | The N-Cα bond is part of the ring in both cases. |
| Ψ Dihedral Angle | Broadly accessible, but linked to ring pucker. | Severely restricted due to steric clash between the ethyl group and the (i+1) residue's backbone. | The primary mechanism of conformational control for 3-substituted cyclic amino acids. [1] |
| ω (Cis/Trans) | Slow equilibrium, typically 10-30% cis population in model peptides. | Likely to favor the trans isomer to a greater extent to alleviate steric clashes between the ethyl group and the preceding residue. | Increased steric bulk at the C3/C4 positions of proline analogues is known to influence the cis/trans ratio. [3] |
| Preferred Turn | β-turn (Type I, II, VI) | γ-turn (inverse or classic) | The smaller ring size of azetidine derivatives strongly predisposes them to form tighter γ-turns. [6]The ethyl group is expected to further stabilize this conformation. |
Experimental Protocol: 2D NMR Analysis of a Model Tetrapeptide
This protocol describes a self-validating system for determining the solution conformation of a model peptide, Ac-Ala-X-Ala-NHMe, where X is either Pro or 3-Et-Aze.
Objective: To acquire and analyze NMR data to determine the predominant secondary structure induced by residue X.
Methodology:
-
Sample Preparation:
-
Synthesize the model tetrapeptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Purify the peptides to >95% using reverse-phase HPLC.
-
Dissolve 2-3 mg of each peptide in 500 µL of a deuterated solvent (e.g., DMSO-d6 or CD3OH) to a final concentration of ~2-4 mM.
-
-
NMR Data Acquisition (600 MHz Spectrometer):
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to confirm sample purity and assess signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 80 ms. This experiment establishes the spin systems for each amino acid residue, allowing for the unambiguous assignment of all protons belonging to a single residue.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire with a mixing time of 200-300 ms. This experiment identifies through-space correlations (protons < 5 Å apart). The presence or absence of specific cross-peaks is the primary determinant of conformation.
-
-
Data Analysis & Structure Calculation:
-
Assignment: Use the TOCSY spectrum to trace connectivities from the amide NH proton to the CαH, CβH, etc., for each residue.
-
NOE Identification: In the ROESY spectrum, identify key sequential and intra-residue NOEs.
-
Signature of a β-turn (Pro-peptide): A strong NOE between the NH of Ala(3) and the CαH of Pro(2).
-
Signature of a γ-turn (3-Et-Aze-peptide): A strong NOE between the NH of Ala(3) and the CαH of Ala(2).
-
-
Validation: The pattern of observed NOEs must be internally consistent. For example, a γ-turn structure is validated by the simultaneous observation of the Ala(2)CαH-Ala(3)NH NOE and the absence of a strong Pro(2)CαH-Ala(3)NH NOE.
-
-
Interpretation:
-
For the proline-containing peptide, the expected strong dαN(i, i+1) NOE between Pro(CαH) and Ala(3)(NH) would confirm a β-turn.
-
For the 3-Et-Aze peptide, the expected strong dαN(i, i+1) NOE between Ala(2)(CαH) and Ala(3)(NH) would provide definitive evidence for a γ-turn conformation, demonstrating a fundamental shift in conformational preference.
-
Implications for Drug Development and Peptide Engineering
The ability to switch a peptide's conformation from a β-turn to a more compact γ-turn by substituting proline with 3-Et-Aze is a powerful tool for medicinal chemists.
-
Enhanced Stability: The constrained conformation induced by 3-Et-Aze can lead to peptides with improved resistance to proteolytic degradation, a critical factor for developing stable therapeutics. * Receptor Selectivity: The precise spatial arrangement of pharmacophoric side chains is crucial for receptor binding. By enforcing a specific turn structure, one can optimize the peptide's fit into a binding pocket, potentially increasing affinity and selectivity. [13]* Scaffold Design: 3-Et-Aze can serve as a versatile building block for creating novel peptide scaffolds and foldamers with predictable and stable three-dimensional structures, moving beyond the secondary structures commonly found in nature. [14]
Conclusion
The conformational analysis of peptides containing 3-ethylazetidine-3-carboxylic acid versus proline reveals a compelling case of structural divergence driven by fundamental principles of steric and ring strain. While proline is the natural architect of the β-turn, the smaller, more strained azetidine ring, particularly when functionalized with a sterically demanding ethyl group at the C3 position, acts as a potent γ-turn inducer. This substitution provides researchers with a precise tool to rationally design peptide conformation, offering significant advantages in the development of next-generation peptide therapeutics with enhanced stability and tailored biological activity. The integrated analytical approach, combining NMR, X-ray crystallography, and computational modeling, remains the gold standard for validating these structural hypotheses and unlocking the full potential of non-natural amino acids in drug discovery.
References
-
Azetidine-3-carboxylic acid - Chem-Impex. Chem-Impex International.
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids. (2018). BYU ScholarsArchive.
-
Fmoc-azetidine-3-carboxylic acid - Chem-Impex. Chem-Impex International.
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-27.
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Semantic Scholar.
-
Jiménez-Lubián, J., et al. (2023). Assessing the fast prediction of peptide conformers and the impact of non-natural modifications. ResearchGate.
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids. (2018). BYU ScholarsArchive.
-
Mothes, C., et al. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. PubMed.
-
Hofman, T., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance.
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate.
-
Hofman, T., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - PubMed Central.
-
S εξter, M., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. PubMed Central.
-
Hofman, T., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance.
-
Sinko, W., et al. (2015). High-Resolution Tuning of Non-Natural and Cyclic Peptide Folding Landscapes against NMR Measurements Using Markov Models and Bayesian Inference of Conformational Populations. Journal of Chemical Theory and Computation.
-
Trabocchi, A., et al. (2020). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate.
-
Foley, D., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie.
-
Deber, C. M., et al. (1976). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. Semantic Scholar.
-
Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.
-
Azetidine-3-carboxylic acid - (CAS 36476-78-5). BOC Sciences.
-
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed.
-
Martin-Martinez, M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
-
Moroder, L., et al. (2005). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
-
Proline Derivatives and Analogs. Merck Millipore.
-
Ananthanarayanan, V. S., & Cameron, D. R. (1988). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
-
Lin, L., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
-
Martin-Martinez, M., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed.
-
X-ray Crystallography of 1-(4-Methylbenzyl)azetidine Derivatives: A Comparative Guide. Benchchem.
-
Foley, D., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
-
Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Peptides Incorporating 3-Ethylazetidine-3-carboxylic Acid and Other Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the quest for enhanced stability, greater potency, and improved pharmacokinetic profiles is paramount. The limitations of natural peptides, primarily their susceptibility to proteolytic degradation, have driven the exploration of non-natural amino acids (UAAs) as powerful tools in drug design.[1][2][3] This guide provides a comparative analysis of the biological activity of peptides containing the constrained non-natural amino acid, 3-ethylazetidine-3-carboxylic acid, in relation to other widely used UAAs. By examining the structural implications and presenting available experimental insights, we aim to offer a valuable resource for researchers engaged in the rational design of next-generation peptide therapeutics.
The Strategic Advantage of Incorporating Non-Natural Amino Acids
The introduction of UAAs into a peptide sequence is a proven strategy to overcome the inherent liabilities of their natural counterparts.[3][4] These modifications can confer a range of desirable properties, including:
-
Enhanced Proteolytic Stability: By altering the peptide backbone or introducing sterically hindering side chains, UAAs can obstruct protease recognition and cleavage, thereby extending the in vivo half-life of the peptide.[3][5][6]
-
Improved Pharmacokinetic Profiles: Modifications with UAAs can modulate properties like lipophilicity and hydrogen bonding capacity, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
-
Increased Binding Affinity and Selectivity: The unique side-chain functionalities and conformational constraints imposed by UAAs can lead to more precise and stronger interactions with biological targets.[3]
-
Conformational Constraint: UAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[3][7]
3-Ethylazetidine-3-carboxylic Acid: A Focus on Conformational Rigidity
Azetidine-based amino acids, as constrained analogs of proline, have garnered significant interest for their ability to impart unique conformational properties to peptides.[7][8] The four-membered ring of the azetidine moiety restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more predictable and stable secondary structures.
While extensive data on 3-ethylazetidine-3-carboxylic acid specifically is limited in publicly available literature, we can infer its potential impact based on studies of related azetidine derivatives. For instance, L-azetidine-2-carboxylic acid (Aze), the lower homolog of proline, has been shown to be more flexible than proline in some contexts and can induce γ-turns, whereas proline favors β-turns.[7][8] The incorporation of a 3-aminoazetidine (3-AAz) subunit has been demonstrated to facilitate the synthesis of small cyclic peptides and enhance their stability against proteases.[2] It is hypothesized that the ethyl group at the 3-position of the azetidine ring in 3-ethylazetidine-3-carboxylic acid would further restrict conformational freedom, potentially leading to a more pronounced stabilization of specific secondary structures.
Comparative Analysis with Other Non-Natural Amino Acids
To provide a comprehensive perspective, it is essential to compare the potential attributes of 3-ethylazetidine-3-carboxylic acid with other well-established classes of non-natural amino acids.
| Non-Natural Amino Acid Class | Key Structural Feature | Primary Impact on Peptide Properties | Potential Advantages |
| 3-Ethylazetidine-3-carboxylic Acid (Hypothesized) | Cα-tetrasubstituted azetidine ring | High conformational constraint, potential for turn induction | Enhanced proteolytic stability, pre-organization for receptor binding. |
| D-Amino Acids | Opposite stereochemistry to natural L-amino acids | Resistance to proteolysis | Significantly increased in vivo half-life. |
| N-Methylated Amino Acids | Methyl group on the backbone amide nitrogen | Disruption of hydrogen bonding, increased lipophilicity | Improved membrane permeability, resistance to proteolysis. |
| α-Methyl Amino Acids (e.g., Aib) | Gem-dimethyl group at the α-carbon | Strong induction of helical conformations (α- and 310-helices) | Stabilization of helical structures, enhanced stability. |
Experimental Workflows and Methodologies
The evaluation of peptides containing novel non-natural amino acids requires a suite of robust experimental protocols. Below, we outline the key assays and a generalized workflow for assessing the biological activity of a newly synthesized peptide analog.
Experimental Workflow for Peptide Evaluation
Caption: A generalized workflow for the synthesis, purification, and biological evaluation of modified peptides.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-ethylazetidine-3-carboxylic acid)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (3 eq.) and a base (6 eq.) in DMF. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
Protocol 2: Proteolytic Stability Assay in Human Serum
This protocol describes a method to determine the half-life of a peptide in human serum.
Materials:
-
Synthesized peptide
-
Human serum
-
Quenching solution (e.g., acetonitrile with 1% TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 10 µM in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Half-Life Calculation: Determine the peptide half-life by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.
Protocol 3: Competitive Receptor Binding Assay
This protocol is a general method to determine the binding affinity (IC50) of a modified peptide to its target receptor.
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled or fluorescently labeled known ligand
-
Modified peptide (unlabeled competitor)
-
Assay buffer
-
Filter plates and vacuum manifold
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a multiwell plate, add a constant concentration of the labeled ligand and varying concentrations of the unlabeled modified peptide to the receptor preparation.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plate to separate the receptor-bound ligand from the free ligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specifically bound ligand.
-
Quantification: Quantify the amount of bound labeled ligand on the filters using a suitable detector.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The incorporation of 3-ethylazetidine-3-carboxylic acid into peptides represents a promising strategy for enhancing their therapeutic potential by imparting significant conformational constraint. While direct comparative data remains to be fully elucidated in the public domain, the foundational knowledge from related azetidine-containing peptides suggests a strong potential for improved proteolytic stability and pre-organization for target binding. A direct head-to-head comparison with other established non-natural amino acids, such as D-amino acids and α-methylated amino acids, through rigorous experimental evaluation as outlined in this guide, will be crucial to fully understand the unique advantages offered by this particular UAA. As the field of peptide drug discovery continues to evolve, the rational design and systematic evaluation of peptides containing novel non-natural amino acids like 3-ethylazetidine-3-carboxylic acid will undoubtedly pave the way for the development of more effective and durable peptide-based therapeutics.
References
- Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15479-15524.
- Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- American Chemical Society. (2023).
- Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Drug Designing and Discovery, 4(1), 1-2.
- Williams, S. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2356.
- Pícha, J., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Alemán, C., et al. (2004). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 69(22), 7548-7557.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
- Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.
- Sinha, S., et al. (2014). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry, 12(15), 2349-2352.
- Li, X., et al. (2014). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 58(7), 3848-3856.
- Tsai, F. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049.
- Giesbers, M., et al. (2017). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 12(2), 02C409.
- De Biasi, A., et al. (2020). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals, 13(10), 301.
- Guralp, S. A., et al. (2021). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. International Journal of Molecular Sciences, 22(16), 8856.
- Formaggio, F., et al. (2003). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Chemistry – A European Journal, 9(18), 4448-4456.
- Zagari, A., et al. (1994). The effect of the l-azetidine-2-carboxylic acid residue on protein conformation. IV. Local substitutions in the collagen triple helix. Biopolymers, 34(1), 51-60.
- Mahajan, R., & Gupta, P. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(4), 2054-2059.
- Parveen, S., et al. (2019). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 20(19), 4850.
- Rico, R., et al. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 14(4), 431-447.
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A Spectroscopic Guide to 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid and Its Analogs: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, strained heterocyclic scaffolds are of paramount importance for the development of novel therapeutics. Among these, the azetidine ring system offers a unique three-dimensional geometry that can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The strategic substitution at the 3-position of the azetidine core provides a vector for modulating biological activity and optimizing pharmacokinetic profiles. This guide presents a detailed spectroscopic comparison of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid, a key building block, with its structurally related analogs. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant electronic and structural effects of substitution on this privileged scaffold.
The Foundation: Spectroscopic Characterization Methodologies
The unambiguous structural confirmation and purity assessment of synthetic intermediates are cornerstones of efficient drug development. The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide. The choice of solvents and specific parameters are critical for obtaining high-quality, reproducible data, and the rationale behind these choices is explained to ensure the integrity of the analytical process.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of azetidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence chemical shifts; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is used for less soluble compounds and allows for the observation of exchangeable protons like the carboxylic acid OH.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, which is essential for high-resolution spectra.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 45° or 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[1]
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2][3]
-
Data Acquisition: The sample is placed in the IR beam path of the FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a solvent system compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The ions are then transferred into the mass analyzer. Data can be acquired in either positive or negative ion mode to detect protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected and fragmented to produce a characteristic fragmentation pattern.[5]
-
Data Analysis: The mass-to-charge ratio (m/z) of the detected ions is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.
The Compounds Under Comparison
The focus of this guide is this compound. To understand its unique spectroscopic signature, we will compare it with several structurally similar compounds that differ in the substituent at the 3-position of the azetidine ring.
Caption: Molecular structures of the target compound and its analogues.
Comparative Spectroscopic Data
While experimental data for the target compound is not publicly available, we can predict its spectroscopic features based on the established principles and the data from its analogues. The following tables summarize the key experimental and predicted spectroscopic data.
¹H NMR Data (Predicted and Experimental)
Solvent: CDCl₃, Chemical Shifts (δ) in ppm
| Proton Assignment | Predicted: 1-Boc-3-ethylazetidine-3-carboxylic acid | Experimental: 1-Boc-azetidine-3-carboxylic acid | Experimental: 1-Boc-3-methylazetidine-3-carboxylic acid |
| -C(CH₃ )₃ (Boc) | ~1.45 (s, 9H) | 1.43 (s, 9H) | ~1.44 (s, 9H) |
| -CH₂CH₃ | ~0.9 (t, 3H, J ≈ 7.5 Hz) | N/A | N/A |
| -CH₂ CH₃ | ~1.8-2.0 (q, 2H, J ≈ 7.5 Hz) | N/A | N/A |
| Azetidine -CH- | N/A | 3.21-3.34 (m, 1H) | N/A |
| Azetidine -CH₂- | ~3.9-4.2 (m, 4H) | 4.00-4.13 (m, 4H) | ~3.8-4.1 (m, 4H) |
| -COOH | >10 (br s, 1H) | Not reported | Not reported |
| 3-CH₃ | N/A | N/A | ~1.5 (s, 3H) |
Analysis of ¹H NMR Spectra:
-
Boc Group: The nine equivalent protons of the tert-butyl group consistently appear as a sharp singlet around 1.45 ppm, a hallmark of the Boc protecting group.[1]
-
Azetidine Ring Protons: The methylene protons on the azetidine ring (at positions 2 and 4) are diastereotopic and typically appear as a complex multiplet between 3.8 and 4.2 ppm. The strained nature of the four-membered ring influences their chemical environment.
-
Effect of 3-Substitution: The key difference lies in the signals arising from the substituent at the 3-position. For the parent compound, a methine proton (-CH-) is observed around 3.2-3.3 ppm. In the 3-methyl analog, this is replaced by a singlet for the methyl group around 1.5 ppm. For our target compound, we predict a characteristic ethyl group signature: a triplet for the methyl protons around 0.9 ppm and a quartet for the methylene protons around 1.8-2.0 ppm. The quartet is expected to be slightly downfield due to the proximity of the quaternary carbon.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).[6][7][8] Its broadness is due to hydrogen bonding and rapid exchange; sometimes it is so broad that it is difficult to observe.[9]
¹³C NMR Data (Predicted and Experimental)
Solvent: CDCl₃, Chemical Shifts (δ) in ppm
| Carbon Assignment | Predicted: 1-Boc-3-ethylazetidine-3-carboxylic acid | Experimental: 1-Boc-azetidine-3-carboxylic acid | Experimental: 1-Boc-3-methylazetidine-3-carboxylic acid |
| -C (CH₃)₃ (Boc) | ~80.0 | ~79.6 | ~79.8 |
| -C(CH₃ )₃ (Boc) | ~28.4 | ~28.3 | ~28.4 |
| -C OOH (Carboxyl) | ~175-180 | ~175.0 | ~176.0 |
| -C =O (Boc) | ~156.0 | ~156.8 | ~156.5 |
| Azetidine -C H₂- | ~58-60 | ~59.0 | ~59.5 |
| Azetidine C-3 | ~45-50 | ~35.0 | ~40.0 |
| -CH₂ CH₃ | ~30-35 | N/A | N/A |
| -CH₂CH₃ | ~8-10 | N/A | N/A |
| 3-CH₃ | N/A | N/A | ~22-25 |
Analysis of ¹³C NMR Spectra:
-
Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the Boc group are the most downfield signals, typically appearing in the 170-185 ppm and 155-160 ppm ranges, respectively.[6][10][11] The exact chemical shift can be influenced by solvent polarity.[12]
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is found around 80 ppm, while the methyl carbons are consistently observed near 28.4 ppm.
-
Effect of 3-Substitution on C-3: The chemical shift of the C-3 carbon of the azetidine ring is highly sensitive to the substituent. In the parent compound, it is a methine carbon around 35 ppm. Upon methylation, this shifts downfield to ~40 ppm due to the alpha-carbon effect. For the 3-ethyl substituted target compound, we predict a further downfield shift to the 45-50 ppm range for this now quaternary carbon. The ethyl group itself would introduce two new signals: one for the methylene carbon (~30-35 ppm) and one for the terminal methyl carbon (~8-10 ppm).
FTIR Data (Predicted and Experimental)
| Vibrational Mode | Predicted Frequency (cm⁻¹): 1-Boc-3-ethylazetidine-3-carboxylic acid | Typical Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad) | 2500-3300[8][13] |
| C-H stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O stretch (Carboxylic Acid) | ~1710 (strong) | 1700-1725 (dimer)[8] |
| C=O stretch (Boc carbamate) | ~1690 (strong) | 1680-1700 |
| C-N stretch (Azetidine) | ~1100-1200 | 1000-1250 |
| C-O stretch (Carboxylic Acid) | ~1210-1320 | 1210-1320[8] |
Analysis of FTIR Spectra:
-
The most characteristic feature of the carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding between molecules.[13]
-
Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid C=O will typically appear around 1710 cm⁻¹, while the carbamate C=O of the Boc group will absorb at a slightly lower wavenumber, around 1690 cm⁻¹. The presence of two strong peaks in this region is a key diagnostic feature.
Mass Spectrometry Data (Predicted Fragmentation)
| Ion | Predicted m/z for 1-Boc-3-ethylazetidine-3-carboxylic acid (C₁₁H₁₉NO₄, Mol. Wt: 229.27) | Fragmentation Pathway |
| [M+H]⁺ | 230.13 | Protonation of the molecule |
| [M-H]⁻ | 228.12 | Deprotonation of the carboxylic acid |
| [M+H - 56]⁺ | 174.09 | Loss of isobutylene (C₄H₈) from the Boc group |
| [M+H - 100]⁺ | 130.08 | Loss of the entire Boc group (C₅H₉O₂) |
| [M-H - 44]⁻ | 184.12 | Loss of CO₂ from the carboxylate |
Analysis of Mass Spectra:
-
Under ESI-MS conditions, the molecule is expected to be readily observed as the protonated ion [M+H]⁺ in positive mode and the deprotonated ion [M-H]⁻ in negative mode.
-
A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, or the loss of the entire Boc group (100 Da).[1] The observation of a neutral loss of 56 Da is a strong indicator of the presence of a Boc group.
-
In negative ion mode, a common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion.
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a clear and predictable correlation between structure and spectral output. The foundational spectroscopic features are dictated by the core azetidine ring, the Boc protecting group, and the carboxylic acid functionality. The key differentiating features in NMR spectroscopy are directly attributable to the nature of the substituent at the C-3 position. This comparative guide provides researchers with the fundamental knowledge to interpret the spectroscopic data of these valuable building blocks, ensuring structural integrity and accelerating the drug discovery process. The provided protocols serve as a robust framework for obtaining high-quality data, fostering reproducibility and confidence in analytical characterization.
References
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The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]
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G. S. Suresh Kumar, et al. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 2007. Available from: [Link]
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AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]
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A. B. D. Nandiyanto, et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019. Available from: [Link]
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Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Available from: [Link]
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Y. Li, et al. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 2020. Available from: [Link]
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T. T. T. N. Nguyen, et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 2022. Available from: [Link]
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P. K. Mandal, et al. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 2012. Available from: [Link]
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A Senior Application Scientist's Guide: The Distinct Advantages of N-Boc-3-ethylazetidine-3-carboxylic acid in Peptidomimetic Design
In the landscape of drug discovery, the quest for therapeutic agents with high specificity, potency, and metabolic stability is perpetual. Peptides, with their high affinity for biological targets, are promising candidates, yet their application is often hindered by poor metabolic stability and conformational flexibility.[1] To overcome these limitations, medicinal chemists have turned to peptidomimetics, incorporating unnatural amino acids to instill more drug-like properties.[2] Among these, conformationally constrained β-amino acids have emerged as powerful tools for sculpting peptide backbones into predictable and stable three-dimensional structures.[3][4]
This guide provides an in-depth comparison of N-Boc-3-ethylazetidine-3-carboxylic acid against other β-amino acid analogs, elucidating its superior advantages in the rational design of next-generation therapeutics. We will explore its unique structural attributes, supported by comparative data and a practical experimental workflow, to demonstrate its value for researchers, scientists, and drug development professionals.
The Structural Imperative: Why Conformational Constraint Matters
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Linear peptides often exist as an ensemble of rapidly interconverting conformers in solution, and only a fraction of these may be the "bioactive" conformation. This conformational freedom comes at a cost:
-
Entropic Penalty: Upon binding to a target, the peptide must adopt a single, rigid conformation, resulting in a significant loss of conformational entropy, which weakens binding affinity.
-
Proteolytic Susceptibility: Flexible backbones are more readily recognized and cleaved by proteases, leading to short in vivo half-lives.[1][5][6]
Constrained amino acids, like N-Boc-3-ethylazetidine-3-carboxylic acid, address these challenges by pre-organizing the peptide backbone into a specific, biologically relevant conformation, thereby reducing the entropic penalty of binding and sterically shielding against enzymatic degradation.[7][8]
N-Boc-3-ethylazetidine-3-carboxylic acid: A Profile in Rigidity and Function
The unique power of this building block stems from its distinct molecular architecture. The four-membered azetidine ring is a highly strained system that imparts exceptional rigidity to the peptide backbone.[7][9] This is in stark contrast to more flexible acyclic β-amino acids or larger, less-strained cyclic analogs.
The tert-butyloxycarbonyl (Boc) protecting group on the ring's nitrogen atom is standard in peptide chemistry, ensuring controlled and predictable reactivity during stepwise peptide synthesis.[7][10] The ethyl group at the 3-position further refines the conformational landscape, providing an additional steric influence that can be exploited to fine-tune interactions within a binding pocket.
Caption: Structure of N-Boc-3-ethylazetidine-3-carboxylic acid.
Comparative Performance Analysis
The advantages of using N-Boc-3-ethylazetidine-3-carboxylic acid become evident when compared directly with other common β-amino acid analogs.
Superior Conformational Rigidity
The primary advantage is the high degree of conformational constraint imposed by the azetidine ring.
-
vs. Acyclic β³-Amino Acids: Acyclic analogs, such as β³-homo-amino acids, add a carbon to the backbone but lack inherent rigidity. While they can favor certain secondary structures like helices in oligomeric sequences, they do not offer the same level of pre-organization as a cyclic residue.[11][12]
-
vs. Larger Cyclic Analogs (ACPC, ACHC): Five-membered (ACPC) and six-membered (ACHC) rings are more conformationally flexible than the strained four-membered azetidine ring.[13] The puckering of these larger rings allows for a wider range of accessible backbone dihedral angles, making their influence on conformation less absolute. The azetidine ring, by contrast, severely restricts the peptide backbone, leading to more predictable and stable structures.
Enhanced Proteolytic Resistance
Peptide drugs are rapidly cleared in vivo due to degradation by peptidases.[5][14] Incorporating unnatural amino acids is a proven strategy to enhance metabolic stability.[1][15]
The azetidine scaffold is not a natural substrate for common proteases. Its rigid, compact structure provides a steric shield that protects adjacent peptide bonds from enzymatic hydrolysis. This leads to a significantly longer in vivo half-life compared to peptides composed solely of α-amino acids or more flexible β-amino acid analogs that may still be accommodated by an enzyme's active site. Research has shown that introducing an azetidine unit into a cyclic peptide improves its stability against proteases.[8]
Unique and Predictable Turn Induction
Well-defined turns are critical structural motifs in peptide-protein interactions. Different constrained amino acids are known to induce different types of turns.
-
Azetidines for γ-Turns: Molecular modeling and NMR studies have demonstrated that the four-membered ring of azetidine-based amino acids forces the peptide backbone to preferentially adopt γ-turn conformations.[9]
-
Proline for β-Turns: In contrast, the five-membered ring of proline, a widely used turn-inducer, tends to stabilize β-turns.[9]
This differential effect is crucial. The ability to selectively and predictably engineer a γ-turn with N-Boc-3-ethylazetidine-3-carboxylic acid provides the medicinal chemist with a precise tool to control peptide topology, allowing for the fine-tuning of bioactive conformations that other building blocks cannot achieve.
| Feature | N-Boc-3-ethylazetidine-3-carboxylic acid | Acyclic β³-Amino Acid | ACPC (Cyclopentane) | Proline (α-amino acid) |
| Backbone Constraint | Very High (Strained 4-membered ring) | Low (Acyclic) | Moderate (Flexible 5-membered ring) | High (5-membered ring) |
| Primary Turn Type | γ-Turn[9] | None (can form helices in oligomers) | β-Turn | β-Turn[9] |
| Proteolytic Resistance | Excellent | Moderate | Good | Good |
| Synthetic Utility | Versatile Boc-protected building block | Readily available | Available | Readily available |
Table 1: Comparative properties of N-Boc-3-ethylazetidine-3-carboxylic acid and other amino acid analogs.
Experimental Protocol: Incorporation via Boc-SPPS
The practical utility of N-Boc-3-ethylazetidine-3-carboxylic acid is demonstrated by its straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The Boc-protecting group makes it fully compatible with established Boc-SPPS chemistry.
Objective:
To incorporate N-Boc-3-ethylazetidine-3-carboxylic acid into a model tripeptide (e.g., Ala-Aze-Phe) on a solid support.
Materials:
-
MBHA resin (solid support)
-
N-Boc-3-ethylazetidine-3-carboxylic acid
-
Boc-Ala-OH, Boc-Phe-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) for cleavage (or TFMSA/TFA cocktail)
-
Anisole (scavenger)
Methodology:
-
Resin Preparation: Swell MBHA resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Deprotection: Remove any protecting groups from the resin with 50% TFA in DCM. Neutralize with 10% DIPEA in DCM.
-
Activation: Pre-activate Boc-Phe-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Washing: Wash the resin sequentially with DMF, DCM, and Methanol.
-
-
Second Amino Acid Coupling (N-Boc-3-ethylazetidine-3-carboxylic acid):
-
Deprotection: Remove the Boc group from the resin-bound Phenylalanine using 50% TFA in DCM for 30 minutes.
-
Neutralization: Wash with DCM and neutralize with 10% DIPEA in DCM.
-
Activation: Pre-activate N-Boc-3-ethylazetidine-3-carboxylic acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated solution to the resin and agitate for 2-4 hours. The rigid nature of the amino acid may require a slightly longer coupling time or double coupling.
-
Washing: Wash the resin as described in step 2.
-
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Repeat the deprotection, neutralization, activation, and coupling steps using Boc-Ala-OH.
-
-
Peptide Cleavage and Deprotection:
-
Dry the resin thoroughly under vacuum.
-
Treat the resin with anhydrous HF containing anisole (10:1 v/v) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the HF. Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
N-Boc-3-ethylazetidine-3-carboxylic acid is more than just another building block; it is a strategic tool for precision engineering in peptide science. Its key advantages—unmatched conformational rigidity, predictable induction of γ-turns, and the ability to confer exceptional metabolic stability—distinguish it from other β-amino acid analogs. By providing chemists with a higher degree of control over peptide architecture, it opens new avenues for designing potent and selective peptidomimetics with superior pharmacokinetic profiles. For researchers aiming to translate the therapeutic promise of peptides into clinical reality, N-Boc-3-ethylazetidine-3-carboxylic acid represents a critical and enabling technology.
References
- Vertex AI Search. (2023). Methods to improve the metabolic stability of peptides.
-
Berlicki, Ł., et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- Rivier, J. E., et al. (2009). Betidamino acids: versatile and constrained scaffolds for drug discovery. Journal of Medicinal Chemistry.
- WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
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Knight, J. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
- Li, P., et al. (2022). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism.
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Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
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Lecaille, F., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science. [Link]
- Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry.
-
Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]
-
Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
- Žukauskaitė, A., et al. (2011).
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Alemán, C., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]
- ResearchGate. Some important cyclic β-amino acids.
- ResearchGate. (2011).
- Hart, S. A., et al. (2014). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Organic Letters.
-
Checco, J. W., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ACS Chemical Biology. [Link]
- Biosynth. Cyclic vs Linear Peptides: Key Differences.
- ResearchGate. (2017).
- Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
-
Chem-Impex. Boc-azetidine-3-carboxylic acid. [Link]
-
D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]
-
Aina, O. H., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today. [Link]
-
Mangelinckx, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
- Lyutin, A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry.
- Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry.
-
Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]
- Mandić, L., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
-
Albrecht, Ł., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. [Link]
-
Reddy, G. V., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
-
Reddy, G. V., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
Sources
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Purity validation of synthesized 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid by HPLC and NMR
A Comparative Guide to HPLC and NMR for the Purity Validation of 1-(Boc)-3-ethylazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical building blocks, such as 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid, rigorous purity validation is not merely a procedural step but a cornerstone of reliable drug development. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity and structural verification of this synthesized azetidine derivative.
The choice of analytical methodology is critical and should be based on a holistic understanding of what each technique can reveal. While HPLC is a workhorse for quantitative purity assessment, NMR provides indispensable, definitive structural information.[1][2] This guide, designed for the practicing scientist, explains the causality behind experimental choices for both methods and presents a framework for a synergistic analytical approach, ensuring the highest confidence in the quality of synthesized materials. All methodologies discussed adhere to principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[3][4][5][6]
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Reverse-phase HPLC (RP-HPLC) is the premier technique for determining the purity of synthesized organic molecules by separating the main compound from its impurities based on differences in polarity.[7] For 1-(Boc)-3-ethylazetidine-3-carboxylic acid, a well-designed HPLC method offers high sensitivity and quantitative accuracy, typically expressed as a percentage of the total peak area.
Causality Behind Experimental Choices
The development of a robust HPLC method is a systematic process where each parameter is chosen to ensure optimal separation and peak shape.
-
Column Selection: A C18 (octadecylsilyl) column is the standard choice for separating moderately polar to non-polar compounds. The Boc-protected azetidine derivative possesses significant non-polar character, making a C18 stationary phase ideal for achieving good retention and separation from potentially more polar or less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent (typically acetonitrile or methanol) is employed. The key to analyzing carboxylic acids is the addition of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[8][9][10] This suppresses the ionization of the carboxylic acid group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks, which are crucial for accurate integration.[9][11]
-
Detection: The tert-butoxycarbonyl (Boc) group and the carboxylic acid moiety contain carbonyl chromophores that absorb UV light.[] Therefore, a standard UV detector set to a low wavelength, typically between 210-220 nm, provides excellent sensitivity for the parent compound and most organic impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation
A successful analysis will show a major peak corresponding to the product. Purity is calculated based on the area percentage of this main peak relative to the total area of all detected peaks in the chromatogram. The retention time of the product will be longer than that of more polar impurities (e.g., deprotected starting materials) and shorter than more non-polar impurities.[13]
Section 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[2] For purity assessment, it serves a dual purpose: confirming the identity of the target compound and identifying impurities, including those that may not be UV-active and thus invisible to HPLC-UV analysis, such as residual solvents.[1][14]
Causality Behind Experimental Choices
-
¹H NMR for Structural Verification: The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals for 1-(Boc)-3-ethylazetidine-3-carboxylic acid include:
-
A large singlet around 1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[15][16][17]
-
Signals for the ethyl group: a triplet for the methyl protons and a quartet for the methylene protons.
-
A series of multiplets corresponding to the diastereotopic protons of the azetidine ring.
-
-
Quantitative NMR (qNMR) for Absolute Purity: Unlike HPLC, which provides relative purity, qNMR can determine absolute purity (mass purity).[18][19] This is achieved by adding a certified internal standard of known purity and concentration to the sample.[19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte's integral to the standard's integral to calculate an exact purity value.[1][18]
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation (for structural confirmation): Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Sample Preparation (for qNMR):
-
Accurately weigh approximately 10 mg of the synthesized compound into a vial.
-
Accurately weigh and add a known mass of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same vial. The standard should have signals that do not overlap with the analyte signals.[19]
-
Dissolve the mixture in a precise volume of a deuterated solvent and transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a delay of 30-60 seconds is often sufficient for accurate quantification).[14]
-
Number of Scans: 16-64, to achieve a high signal-to-noise ratio (>250:1) for quantitative analysis.[14]
-
Data Interpretation
The ¹H NMR spectrum should be carefully analyzed to confirm that all expected peaks are present with the correct chemical shift, integration, and multiplicity. The absence of significant unassigned signals indicates high purity. For qNMR, the purity is calculated using the following formula:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
Puritystd = Purity of the internal standard
Section 3: A Synergistic Approach: HPLC and NMR Compared
Neither HPLC nor NMR alone provides a complete picture of a compound's purity. They are complementary techniques, and when used together, they form a self-validating system that provides the highest level of analytical confidence.
Comparative Data Summary
| Feature | HPLC (UV Detection) | NMR Spectroscopy |
| Primary Output | Chromatogram showing retention time and peak area | Spectrum showing chemical shift and signal integral |
| Purity Type | Relative Purity (% Area) | Absolute Purity (qNMR, % w/w) or Relative Purity |
| Impurity Detection | Excellent for UV-active impurities | Detects all proton-containing impurities, including non-UV-active ones and residual solvents |
| Structural Info | None (retention time is not a definitive identifier) | Definitive structural confirmation |
| Quantification Basis | Relative response factor (assumes all impurities have the same UV absorbance) | Direct proportionality between signal integral and molar concentration |
| Throughput | High; suitable for routine analysis | Lower; requires longer acquisition times for high-quality quantitative data |
Integrated Validation Workflow
The following workflow illustrates how HPLC and NMR are used in tandem for the comprehensive validation of a synthesized batch of 1-(Boc)-3-ethylazetidine-3-carboxylic acid.
Sources
- 1. Consistency and Purity [nmr.oxinst.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
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- 19. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide: Evaluating the Impact of the 3-Ethyl Substituent on Peptide Structure and Function
For my fellow researchers, scientists, and pioneers in drug development, this guide delves into the nuanced world of peptide modification. We move beyond standard alterations to explore the untapped potential of novel substituents. Our focus here is not just on what to measure, but why and how to construct a robust, self-validating analytical framework. We will use the 3-ethyl substituent—a non-proteinogenic modification—as our central case study to illustrate a comprehensive evaluation pipeline, from initial hypothesis to functional validation.
The central thesis of peptide engineering is that subtle atomic changes can precipitate profound biological consequences. Introducing an ethyl group at the 3-position of an amino acid residue is a strategic choice designed to impose specific steric and hydrophobic constraints. Unlike a smaller methyl group, the ethyl substituent offers a more significant steric shield and enhanced hydrophobicity, which we hypothesize will:
-
Restrict Conformational Flexibility: The bulk of the ethyl group can limit the rotational freedom of the peptide backbone and adjacent side chains, potentially locking the peptide into a more bioactive conformation.
-
Enhance Enzymatic Stability: This steric hindrance can effectively block the access of proteolytic enzymes, thereby increasing the peptide's in vivo half-life, a critical hurdle in peptide therapeutic development.
-
Modulate Receptor Interactions: By altering the peptide's surface topology and local hydrophobicity, the substituent can fine-tune binding affinity and specificity for its biological target.
This guide provides the experimental framework to rigorously test these hypotheses, transforming them from chemical intuition into quantifiable data.
Part 1: The Workflow for Comprehensive Evaluation
A successful evaluation is not a linear process but an integrated workflow where structural insights inform functional assays, and functional data prompts further structural investigation. The choice of analytical techniques must be deliberate, each providing a unique piece of the puzzle.
Caption: Integrated workflow for evaluating a novel peptide modification.
Part 2: Elucidating the Structural Impact
The first step is to understand how the 3-ethyl substituent physically alters the peptide's architecture. We employ a tiered approach, starting with a low-resolution overview and progressing to atomic-level detail.
Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy
Expertise & Experience: CD spectroscopy is our first-line tool. It's a rapid, low-sample-consumption method to assess global changes in secondary structure (α-helix, β-sheet, random coil). A significant spectral shift between the parent and modified peptide immediately validates that our substituent is conformationally active.
Illustrative Data Comparison:
| Peptide Variant | Dominant Secondary Structure | λmin (nm) | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |
| Parent Peptide | Random Coil / Disordered | 200 | -2,500 |
| 3-Ethyl-Modified Peptide | α-Helix | 208, 222 | -18,000 |
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare peptide solutions at a concentration of 100 µM in 10 mM phosphate buffer (pH 7.4). A matched buffer blank is essential for background correction.
-
Instrumentation: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes prior to use.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Acquire spectra from 195 nm to 260 nm at 25°C.
-
Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm. Average 3-5 scans for a better signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer blank spectrum from each peptide spectrum.
-
Convert the raw ellipticity (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.
-
-
Analysis: Analyze the spectral shape and key features. Negative bands at ~208 nm and ~222 nm are characteristic of α-helical content, while a single negative band around 218 nm suggests β-sheet structure.
High-Resolution 3D Structure via NMR Spectroscopy
Expertise & Experience: While CD gives us a global view, Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise, atom-by-atom 3D structure in a solution state that mimics the biological environment. This is crucial for understanding the specific dihedral angle constraints imposed by the 3-ethyl group and for mapping its interaction with neighboring residues.
Trustworthiness: The protocol's trustworthiness comes from a multi-step process: sequential assignment, collection of distance and dihedral restraints (NOEs), and calculation of a family of structures that all satisfy the experimental data. A low root-mean-square deviation (RMSD) among the final structures indicates a well-defined conformation.
Experimental Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation: Dissolve the peptide to a final concentration of >0.5 mM in a 90% H₂O / 10% D₂O buffer solution (e.g., phosphate buffer, pH < 7.5 to slow amide proton exchange). The sample volume should be 450-500 µL for standard NMR tubes.
-
Data Acquisition:
-
Collect a series of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of ~80 ms to identify all protons within a given amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 150-250 ms to identify protons that are close in space (< 5-6 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N/¹³C labeled peptides, this experiment correlates protons with their directly attached nitrogen or carbon atoms, aiding in assignment.
-
-
Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum to "walk" along the backbone, sequentially connecting one residue (i) to the next (i+1) via characteristic Hα(i)-HN(i+1) NOEs.
-
Structure Calculation:
-
Convert NOESY cross-peak intensities into upper distance bounds.
-
Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures based on these distance restraints.
-
-
Structure Validation: Assess the quality of the final structure ensemble based on parameters like low restraint violations and Ramachandran plot analysis.
Part 3: Assessing the Functional Consequences
A structural change is only meaningful if it translates into a functional advantage. Here, we quantify the impact of the 3-ethyl modification on the peptide's interaction with its target and its resilience in a biological environment.
Binding Kinetics & Affinity via Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is the gold standard for label-free, real-time analysis of biomolecular interactions. It allows us to dissect the binding event into its association (kₐ) and dissociation (kₑ) rates, providing a much deeper understanding than endpoint assays. For example, a 3-ethyl modification might improve affinity (K_D) not by making the peptide bind faster, but by significantly slowing its dissociation—a desirable trait for therapeutic longevity.
Illustrative Data Comparison:
| Peptide Variant | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (K_D) (nM) |
| Parent Peptide | 1.2 x 10⁵ | 5.4 x 10⁻³ | 45 |
| 3-Ethyl-Modified Peptide | 1.5 x 10⁵ | 8.1 x 10⁻⁵ | 0.54 |
Experimental Protocol: SPR Binding Analysis
-
Chip Preparation: Immobilize the target protein (ligand) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low-to-moderate immobilization density to avoid mass transport limitations. Flow cell 1 should be activated and blocked without ligand to serve as a reference.
-
Analyte Preparation: Prepare a dilution series of the peptide (analyte) in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Assay:
-
Inject the peptide solutions over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the zero-concentration injection data from the active flow cell sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate the equilibrium dissociation constant, K_D (K_D = kₑ / kₐ).
-
Enzymatic Stability Assay
Expertise & Experience: The ultimate test of enhanced stability is to challenge the peptide in a complex biological medium like human serum. This assay provides a direct measure of proteolytic resistance and allows for the calculation of a half-life (t₁/₂), a critical parameter for predicting in vivo dosing regimens. The choice of HPLC for quantification ensures high sensitivity and the ability to resolve the parent peptide from its degradation products.
Illustrative Data Comparison:
| Peptide Variant | Half-life (t₁/₂) in Human Serum (hours) |
| Parent Peptide | 0.5 |
| 3-Ethyl-Modified Peptide | > 24 |
Experimental Protocol: Peptide Stability in Human Serum
-
Assay Setup: Dilute the peptide stock to a final concentration of 100 µM in 80% human serum/20% phosphate buffer. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate serum proteins.
-
Sample Processing: Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant containing the peptide.
-
Quantification: Analyze the supernatant by reverse-phase HPLC (RP-HPLC). The amount of remaining intact peptide is determined by integrating the area of the corresponding peak.
-
Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay curve to calculate the half-life.
Part 4: The Structure-Function Synthesis
The power of this workflow lies in connecting the structural "cause" with the functional "effect."
Caption: The cause-and-effect cascade from modification to function.
Our analysis, combining structural and functional data, allows us to build a compelling narrative. For instance, NMR data might reveal that the 3-ethyl group forces a key pharmacophoric side chain into an optimal orientation for receptor engagement. This pre-organization reduces the entropic penalty of binding, which is then quantitatively confirmed by the improved affinity (K_D) in our SPR experiments. Simultaneously, this constrained conformation shields a nearby peptide bond from proteolysis, explaining the dramatically increased serum half-life. This synergy between improved affinity and stability culminates in superior biological activity.
By adopting this comprehensive, evidence-based approach, we can rationally design next-generation peptide therapeutics, transforming simple modifications into profound functional enhancements.
References
- The Role of Circular Dichroism in Peptide Structural Analysis. (2025). Google Cloud.
- Improving enzymatic and chemical stability of peptides by chemical modific
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology.
- CD-Based Peptide Secondary Structure Analysis.
- Circular Dichroism Spectroscopy. American Peptide Society.
- Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
- Toniolo, C., & Crisma, M. (1996). Crystal structures of peptides and modified peptides. Biopolymers.
- NMR-Based Peptide Structure Analysis.
- Peptide/Protein NMR. University of Zurich.
- D'Andrea, L. D., & Isernia, C. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current Protein & Peptide Science.
- Mishra, N., & Coutinho, E.
A Head-to-Head Comparison of Coupling Reagents for the Amide Bond Formation of N-Boc-3-ethylazetidine-3-carboxylic acid
Introduction: The Challenge of Sterically Hindered Azetidines in Drug Discovery
Azetidine scaffolds are of increasing interest in medicinal chemistry, serving as valuable bioisosteres for other saturated heterocycles. N-Boc-3-ethylazetidine-3-carboxylic acid, in particular, presents a unique building block for introducing a constrained, three-dimensional motif into drug candidates, potentially enhancing potency, selectivity, and pharmacokinetic properties. However, the synthetic utility of this and other α,α-disubstituted amino acids is often hampered by the steric hindrance around the carboxylic acid group. This steric bulk can significantly impede the efficiency of amide bond formation, a cornerstone reaction in drug development.[1][2]
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack.[3] With sterically hindered substrates like N-Boc-3-ethylazetidine-3-carboxylic acid, the choice of coupling reagent is paramount. An inappropriate choice can lead to low yields, slow reaction times, and an increased risk of side reactions, most notably epimerization at the α-carbon if applicable.[3][4] This guide provides a head-to-head comparison of several common classes of coupling reagents for the amide bond formation with N-Boc-3-ethylazetidine-3-carboxylic acid, supported by a standardized experimental protocol and comparative data to inform reagent selection for researchers in drug discovery and development.
Mechanism of Action: A Primer on Amide Coupling Reagents
The efficacy of a coupling reagent is rooted in its mechanism of activating the carboxylic acid. Understanding these mechanisms is key to rational reagent selection. The reagents compared in this guide fall into three main classes:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to rearrangement and racemization.[5] The use of additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is often necessary to suppress these side reactions and improve efficiency by forming a more stable active ester.[6]
-
Uronium/Aminium Salts: This class includes reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency, rapid reaction kinetics, and low propensity for racemization, making them a popular choice for challenging couplings.[5][7][8] They react with the carboxylate in the presence of a non-nucleophilic base to form a highly reactive activated ester.[6]
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for amide bond formation, particularly in minimizing racemization.[6] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be a side reaction with some uronium reagents if used in excess.[2]
General mechanism of amide bond formation.
Experimental Protocol: A Standardized Approach for Comparison
To provide a fair and direct comparison, the following standardized protocol was employed for the coupling of N-Boc-3-ethylazetidine-3-carboxylic acid with benzylamine as a model amine.
Materials:
-
N-Boc-3-ethylazetidine-3-carboxylic acid
-
Benzylamine
-
Coupling Reagents: EDC, DCC, HATU, HBTU, PyBOP
-
Additives: HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
General Procedure:
-
To a solution of N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 eq) in the specified solvent, the appropriate base (DIPEA, 2.0-3.0 eq for uronium/phosphonium salts) was added.
-
The coupling reagent (1.1-1.2 eq) and any additive (1.2 eq) were added, and the mixture was stirred at room temperature for a pre-activation time of 15-30 minutes for HATU, HBTU, and PyBOP. For EDC and DCC, the amine was added shortly after the coupling reagent.
-
Benzylamine (1.1 eq) was added to the reaction mixture.
-
The reaction was stirred at room temperature and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture was diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous NaHCO₃ and brine. For reactions with DCC, the dicyclohexylurea (DCU) byproduct was filtered off before workup.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography to yield the desired amide.
Experimental workflow for the coupling reaction.
Head-to-Head Performance Comparison
The following table summarizes the performance of each coupling reagent in the standardized reaction. The data presented are representative of typical outcomes for such couplings.
| Coupling Reagent/System | Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (by LC-MS) | Notes |
| EDC/HOBt | DCM | 12-16 | 65-75 | >95% | A cost-effective option, but requires longer reaction times.[5][6] Water-soluble byproducts simplify workup. |
| DCC/HOBt | DCM | 12-16 | 70-80 | >95% | Insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[5][7] |
| HATU/DIPEA | DMF | 1-3 | >95 | >98% | Highly efficient and rapid, ideal for sterically hindered substrates.[5][8] Higher cost. |
| HBTU/HOBt/DIPEA | DMF | 2-4 | 90-95 | >98% | Slightly less reactive than HATU but still highly effective.[5] |
| PyBOP/DIPEA | DMF | 2-4 | 90-95 | >98% | Excellent for suppressing racemization; byproducts are generally not carcinogenic.[6] |
Discussion and Recommendations
The choice of coupling reagent for N-Boc-3-ethylazetidine-3-carboxylic acid has a profound impact on reaction efficiency.
-
For High-Throughput and Challenging Couplings: Uronium-based reagents, particularly HATU , are the clear winners in terms of reaction speed and yield.[5][8] Its ability to rapidly form the active ester makes it the reagent of choice for sterically demanding couplings where maximizing yield and minimizing reaction time are critical. While more expensive, the increased efficiency can justify the cost, especially in later stages of drug development.
-
A Balance of Cost and Efficiency: HBTU and PyBOP offer a slight cost saving over HATU while still providing excellent yields and reaction times.[5][6] They are robust and reliable options for routine amide bond formations with this substrate.
-
For Cost-Sensitive Applications: The carbodiimide-based reagents, EDC/HOBt and DCC/HOBt , are the most economical choices.[5] However, their use comes with the trade-off of significantly longer reaction times. Between the two, EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification compared to the insoluble DCU formed from DCC.[5][7]
It is also crucial to consider the potential for epimerization, especially if the α-carbon of the carboxylic acid is a stereocenter. While N-Boc-3-ethylazetidine-3-carboxylic acid is not chiral at the α-position, for other sterically hindered amino acids, reagents like HATU and PyBOP are known to be superior in suppressing this side reaction.[3][4][6][8]
Conclusion
The successful amide coupling of the sterically hindered N-Boc-3-ethylazetidine-3-carboxylic acid is highly dependent on the judicious selection of the coupling reagent. For optimal efficiency, particularly in time-sensitive drug discovery projects, uronium and phosphonium salt-based reagents like HATU, HBTU, and PyBOP are highly recommended. While more traditional carbodiimide methods are viable and more cost-effective, they require longer reaction times and may not be suitable for all applications. This guide provides a framework for researchers to make informed decisions based on the specific needs of their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Benchmarking the stability of the Boc protecting group on the azetidine ring against other protecting groups
Introduction: The Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[1][2] Furthermore, the incorporation of azetidine can improve critical physicochemical properties such as solubility and metabolic stability.[3] However, the successful synthesis and manipulation of azetidine-containing molecules are critically dependent on the judicious choice of a nitrogen protecting group. This selection dictates the stability of the azetidine ring throughout a synthetic sequence and allows for selective deprotection in the presence of other functional groups.
This guide provides an in-depth, objective comparison of the stability of the widely used tert-butoxycarbonyl (Boc) protecting group on the azetidine ring against three other common alternatives: the carbobenzyloxy (Cbz), acetyl (Ac), and p-toluenesulfonyl (Ts) groups. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Protectors: A Profile of Key Azetidine N-Protecting Groups
The choice of a protecting group is a strategic decision that influences the entire synthetic route. The ideal protecting group should be easy to install, stable to a variety of reaction conditions, and readily and selectively removed under mild conditions that do not affect other functional groups.
-
tert-Butoxycarbonyl (Boc): A widely used carbamate protecting group, renowned for its stability in basic and nucleophilic environments and its clean cleavage under acidic conditions.[4][5]
-
Carbobenzyloxy (Cbz): Another common carbamate, the Cbz group is characteristically stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6]
-
Acetyl (Ac): An acyl-type protecting group, generally stable under acidic conditions but susceptible to cleavage under basic or reductive conditions.
-
p-Toluenesulfonyl (Ts): A sulfonamide protecting group that is generally stable to a wide range of conditions but can activate the azetidine ring toward nucleophilic attack and ring-opening.[7]
Head-to-Head Stability Benchmark: A Multi-Condition Analysis
The true test of a protecting group's utility lies in its performance under diverse chemical environments. The following sections benchmark the stability of N-protected azetidines under acidic, basic, reductive, and nucleophilic conditions.
Stability Under Acidic Conditions
Acid-catalyzed ring-opening is a primary concern for azetidines due to their inherent ring strain.[8] Protonation of the nitrogen atom forms a highly reactive azetidinium ion, which is susceptible to nucleophilic attack and ring cleavage.[9]
-
Boc: The Boc group is characteristically labile to acidic conditions, which is the standard method for its removal.[4] This is typically achieved with strong acids like trifluoroacetic acid (TFA).[3] Importantly, studies on azetidine-containing macrocycles have shown no evidence of azetidine ring-opening during Boc deprotection with TFA, even in complex systems.[3][10] However, the stability of the azetidine ring itself can be influenced by the nature of other substituents on the nitrogen atom. For instance, N-aryl azetidines can undergo acid-mediated intramolecular ring-opening, with the rate of decomposition being highly dependent on the pKa of the azetidine nitrogen.[8][11] While N-Boc azetidines are generally stable during deprotection, this highlights the importance of considering the overall molecular context.
-
Cbz: The Cbz group is generally stable under many acidic conditions, providing a key orthogonality to the Boc group.[4] However, it can be cleaved by strong acids such as HBr in acetic acid.[4]
-
Ac: N-acetyl groups are generally stable under acidic conditions.
-
Ts: The N-tosyl group is typically stable to acidic conditions. However, the tosyl group is strongly electron-withdrawing, which significantly reduces the basicity of the azetidine nitrogen. This decreased basicity makes the nitrogen less prone to protonation, which can, in turn, protect the ring from acid-catalyzed opening.
Stability Under Basic Conditions
-
Boc: The Boc group is renowned for its stability under basic and nucleophilic conditions.[4][5]
-
Cbz: The Cbz group is also stable under most basic conditions.[6]
-
Ac: As an amide, the N-acetyl group is susceptible to hydrolysis under basic conditions, which is a common method for its removal.
-
Ts: The N-tosyl group is generally stable to basic conditions.
Stability Under Reductive Conditions (Catalytic Hydrogenolysis)
-
Boc: The Boc group is stable under the conditions of catalytic hydrogenolysis (e.g., H₂/Pd-C).[4]
-
Cbz: The Cbz group is readily cleaved by catalytic hydrogenolysis, which is the most common and mildest method for its removal.[6] This provides a critical orthogonal deprotection strategy relative to the acid-labile Boc group and the base-labile Ac group.
-
Ac: The N-acetyl group is stable to catalytic hydrogenolysis.
-
Ts: The N-tosyl group is stable to catalytic hydrogenolysis.
Stability Towards Nucleophiles and Ring-Opening
The inherent strain of the azetidine ring can make it susceptible to nucleophilic attack, leading to ring-opening. The nature of the N-protecting group plays a crucial role in modulating this reactivity.
-
Boc and Cbz: Both Boc and Cbz groups are carbamates. The lone pair of the nitrogen atom participates in resonance with the carbonyl group, which reduces the electron-withdrawing effect on the ring nitrogens compared to a sulfonyl group. This generally makes the azetidine ring less susceptible to nucleophilic attack.
-
Ac: Similar to carbamates, the amide nature of the N-acetyl group involves resonance, making the ring less activated towards nucleophilic attack compared to N-sulfonylated azetidines.
-
Ts: The strongly electron-withdrawing nature of the tosyl group significantly activates the azetidine ring, making it susceptible to nucleophilic ring-opening.[7] This reaction can be facilitated by Lewis acids. For example, 2-aryl-N-tosylazetidines undergo regioselective ring-opening with zinc iodide (ZnI₂). This susceptibility to nucleophilic attack is a key characteristic that differentiates N-tosylazetidines from their N-carbamate and N-acyl counterparts.
Quantitative Data Summary
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (H₂, Pd/C) | Nucleophilic Ring Opening |
| Boc | Labile (Standard Deprotection) | Stable[4][5] | Stable[4] | Generally Stable |
| Cbz | Generally Stable (Cleaved by HBr/AcOH)[4] | Stable[6] | Labile (Standard Deprotection)[6] | Generally Stable |
| Ac | Stable | Labile (Standard Deprotection) | Stable | Generally Stable |
| Ts | Stable | Stable | Stable | Susceptible (Activated Ring)[7] |
Orthogonal Strategies in Azetidine Synthesis
The differential stability of these protecting groups is the cornerstone of orthogonal synthesis, allowing for the selective deprotection of one group in the presence of others.[12][13]
A classic example is the use of Boc and Cbz groups in the synthesis of complex molecules containing azetidine.[3][14] An N-Boc protected azetidine can be deprotected using acidic conditions without affecting a Cbz-protected amine elsewhere in the molecule. Conversely, the Cbz group can be removed by hydrogenolysis while the Boc group remains intact. This orthogonality is crucial in multi-step syntheses, such as in peptide chemistry involving azetidine building blocks.[3][14]
Caption: Orthogonal deprotection of Boc and Cbz groups.
Experimental Protocols
The following protocols are representative methodologies for the protection and deprotection of the azetidine ring.
Protocol 1: N-Boc Protection of Azetidine
Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen of the azetidine ring.
Materials:
-
Azetidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve azetidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-azetidine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of Azetidine
Objective: To introduce a carbobenzyloxy (Cbz) protecting group onto the nitrogen of the azetidine ring.
Materials:
-
Azetidine
-
Benzyl chloroformate (Cbz-Cl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of azetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add benzyl chloroformate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Cbz-azetidine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 3: N-Acetylation of Azetidine[10]
Objective: To acylate the nitrogen of the azetidine ring with an acetyl group.
Materials:
-
Azetidine
-
Acetic anhydride ((CH₃CO)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve azetidine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetylazetidine.
Protocol 4: N-Tosylation of Azetidine
Objective: To introduce a p-toluenesulfonyl (Ts) group onto the nitrogen of the azetidine ring.
Materials:
-
Azetidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve azetidine (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford N-tosylazetidine.
Caption: Common deprotection pathways for N-protected azetidines.
Conclusion
The selection of a nitrogen protecting group for the azetidine ring is a critical decision that profoundly impacts the design and success of a synthetic route. The Boc group offers a robust and versatile option, providing excellent stability under basic, nucleophilic, and reductive conditions, while being readily cleaved with acid. Its orthogonality with the Cbz group , which is removed by hydrogenolysis, and the Ac group , removed by base, allows for complex and elegant synthetic strategies. The Ts group , while stable under many conditions, uniquely activates the azetidine ring towards nucleophilic attack, a feature that can be either a liability or a synthetic opportunity. A thorough understanding of this comparative stability, as outlined in this guide, will empower researchers to leverage the unique properties of the azetidine scaffold to its full potential in the pursuit of novel therapeutics and complex molecular architectures.
References
-
A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o - IIT Kanpur. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Available at: [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols - IIT Kanpur. Available at: [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available at: [Link]
-
The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium - Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available at: [Link]
-
Azetidine - Wikipedia. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. Available at: [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. Available at: [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Available at: [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - ResearchGate. Available at: [Link]
-
A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Available at: [Link]
-
Iterative Synthesis of Stereo- and Sequence-Defined Polymers via Acid-Orthogonal Deprotection Chemistry - PubMed. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available at: [Link]
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - NIH. Available at: [Link]
-
A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. Available at: [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC - NIH. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]
-
Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - RSC Publishing. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid, a compound frequently utilized in the synthesis of novel therapeutic agents. As researchers and scientists, our responsibility extends beyond the synthesis of innovative molecules to their entire lifecycle, including their safe and compliant disposal. This document is designed to be your preferred resource, offering clarity and actionable intelligence rooted in scientific principles and regulatory standards.
Understanding the Compound: Hazard Profile and Chemical Reactivity
Hazard Assessment:
Based on data from analogous Boc-protected azetidine carboxylic acids, this compound should be handled as a compound that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
| Potential Hazard | Recommended PPE |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation | Safety goggles with side shields or a face shield |
| Respiratory Irritation | Use in a well-ventilated area, preferably a chemical fume hood |
Chemical Reactivity Insights:
The disposal protocol for this compound is informed by the reactivity of its two key structural features: the tert-butoxycarbonyl (Boc) protecting group and the azetidine ring.
-
The Boc Group: The tert-butoxycarbonyl group is an acid-labile protecting group.[3][4] Under acidic conditions, it is cleaved to yield the corresponding amine, carbon dioxide, and tert-butanol.[3][5] It is generally stable under basic and nucleophilic conditions.[6][7] This acid sensitivity is a critical consideration in waste segregation to prevent unintended reactions and gas evolution.
-
The Azetidine Ring: Azetidines are four-membered heterocyclic amines. While they possess ring strain, they are significantly more stable than their three-membered counterparts, aziridines.[8][9] Ring-opening reactions of azetidines typically require specific conditions, such as the presence of strong acids or electrophiles.[10][11] A degradation study of a different azetidine-containing compound under hydrolytic conditions indicated that amide bond hydrolysis and activation of the azetidine ring through the formation of an azetidinium ion are possible degradation pathways.[12]
Core Disposal Directive: A Step-by-Step Protocol
The primary and most critical directive for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [3]
Step 1: Waste Collection and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[13][14]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[3]
-
Container Compatibility: The container must be made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[15][16] Avoid using metal containers for acidic waste.[14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3]
-
Segregation from Incompatibles:
-
Acids: Due to the acid-labile nature of the Boc group, this waste must be segregated from strong acidic waste streams to prevent cleavage, which would generate carbon dioxide gas and potentially pressurize the container.[3][5]
-
Bases: Segregate from strong bases to avoid any potential reactions.[14]
-
Oxidizers: Keep separate from oxidizing agents.[14]
-
Step 2: Storage of Chemical Waste
Proper storage of hazardous waste is mandated by regulatory bodies such as the EPA and OSHA.[8][13]
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[13] This area should be well-ventilated and away from heat sources or direct sunlight.[8][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of potential spills or leaks.[13]
-
Container Integrity: Ensure the waste container is always securely closed when not in use and is in good condition without any leaks or damage.[8]
Step 3: Disposal Coordination
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide specific guidance and arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to absorb the spilled material.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Contact your institution's EHS or emergency response team immediately.
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
-
Provide Information: Be prepared to provide the emergency response team with information about the spilled chemical from this guide or other available resources.
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Conclusion: Fostering a Culture of Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to the principles of hazard assessment, proper segregation, secure storage, and compliant disposal, we uphold our professional responsibility and contribute to a culture of safety within our laboratories. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and EHS guidelines for comprehensive compliance.
References
- 1. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 12. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactions of Azetidines | Ambeed [ambeed.com]
- 14. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Guide to the Safe Handling of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic Acid
Welcome to your definitive resource for the safe handling, use, and disposal of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid. In the landscape of pharmaceutical research and drug development, the integrity of your work and the safety of your team are paramount. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this compound in the laboratory. By understanding the "why" behind each safety protocol, you can foster a culture of proactive safety and scientific excellence.
Part 1: Hazard Analysis & Risk Assessment
A thorough understanding of potential hazards is the foundation of safe laboratory practice. For this compound, we must infer its hazard profile from its constituent parts and structurally similar molecules.
Key Structural Components & Associated Hazards:
-
Azetidine Ring: The core four-membered heterocyclic amine, azetidine, is known to be flammable and can cause severe skin burns and eye damage.[2][3] While the N-Boc group mitigates the reactivity of the amine, the inherent strain of the four-membered ring can influence its chemical behavior.
-
N-Boc Group: The tert-butyloxycarbonyl group is generally stable but is designed to be removed under acidic conditions.[4][5] This process liberates isobutylene and carbon dioxide. Therefore, storage with and exposure to strong acids should be avoided to prevent uncontrolled reactions.[1]
-
Carboxylic Acid Moiety: This functional group imparts acidic properties to the molecule.
-
Solid State: Like many fine chemicals, this compound is likely a solid or powder. This presents a risk of aerosolization, leading to potential inhalation and contact with skin and eyes.[1][6]
Inferred Hazards from Analogous Compounds:
Structurally similar N-Boc protected cyclic amino acids exhibit a range of GHS (Globally Harmonized System) classifications. These include:
Given this data, it is prudent to handle this compound as a substance that may cause skin, eye, and respiratory irritation.
Hazard Summary Table
| Hazard Category | Potential Risk | Rationale |
| Skin Contact | Causes skin irritation.[7][8] | Based on analogs like 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. |
| Eye Contact | Causes serious eye irritation.[7][8] | Common hazard for fine organic chemicals and noted for similar structures. |
| Inhalation | May cause respiratory irritation.[7][8][10] | Particularly relevant if the compound is a fine powder that can become airborne. |
| Ingestion | Harmful if swallowed.[3] | A general precaution for all laboratory chemicals. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids.[1][6] | The Boc group is acid-labile, and azetidine can be reactive. |
Part 2: Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical for minimizing exposure. The following protocols are based on standard laboratory procedures for handling powdered chemicals and N-Boc protected amino acids.[1]
Core PPE Requirements
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield.[11] | Essential for protecting against splashes and airborne dust.[1] Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile gloves.[1][11] | Inspect gloves for tears or holes before each use. For prolonged handling, consider double-gloving. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat.[11] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask).[1][11] | Required when handling the powder outside of a chemical fume hood or when there is a risk of dust generation (e.g., weighing, transferring). |
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling the compound, from retrieval to use in an experiment.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation: Before entering the lab, review all available safety information for the compound and its analogs. Don all required PPE: safety goggles, a lab coat, and nitrile gloves.[12]
-
Engineering Controls: Conduct all manipulations of the solid compound, especially weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the work area is clean and uncluttered.
-
Handling:
-
Post-Handling:
-
Once the compound is in solution or the reaction is initiated, securely close the primary container.
-
Decontaminate the work surface.
-
Properly segregate all contaminated materials (gloves, weighing paper, etc.) for waste disposal.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.[2]
-
Part 3: Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[12] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[12] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[6] Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11] |
Part 4: Disposal Plan
Proper chemical waste disposal is a legal and ethical responsibility to protect both people and the environment.[13]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for the proper disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect any unused or expired this compound in a designated, clearly labeled, and sealed hazardous waste container.[11]
-
Label the container as "Hazardous Waste" with the full chemical name.
-
-
Contaminated Materials:
-
Empty Containers:
-
"Empty" containers are not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[11]
-
Collect the solvent rinsate in a designated "Hazardous Liquid Waste" container.
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for clean labware.
-
-
Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[11]
-
Disposal must be conducted through your institution's EHS office or a licensed chemical waste management company, in accordance with all federal, state, and local regulations.[11][15]
-
By adhering to these comprehensive guidelines, you contribute to a safer research environment, ensuring both the well-being of your team and the integrity of your scientific pursuits.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. ic.ptb.de [ic.ptb.de]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
